3-Amino-3-(2,4-dimethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMMWNSBHJFPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378227 | |
| Record name | 3-amino-3-(2,4-dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-54-5 | |
| Record name | β-Amino-2,4-dimethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(2,4-dimethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-Amino-3-(2,4-dimethylphenyl)propanoic acid" properties
An In-depth Technical Guide to 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid: Properties, Synthesis, and Potential Applications
Introduction
This compound is a substituted β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. These molecules serve as crucial building blocks for pharmaceuticals and agrochemicals, with derivatives exhibiting a wide range of biological activities, including hypoglycemic, antifungal, and anticancer properties[1]. Their unique structural features, particularly the presence of a chiral center and the ability to form stable secondary structures in peptides, make them valuable components in the design of novel therapeutics[1][2]. This guide provides a comprehensive overview of the known properties, plausible synthetic routes, and potential applications of this compound, tailored for researchers and professionals in drug development.
Core Properties
While extensive experimental data for this compound is not widely available in public literature, its fundamental chemical properties can be summarized.
| Property | Value | Source |
| CAS Number | 117391-54-5 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Storage | 2-8°C Refrigerator | [3] |
Synthesis and Stereochemistry
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound via the Rodionov reaction.
Enantioselective Synthesis and Separation
The synthesis described above will yield a racemic mixture. For many pharmaceutical applications, enantiomerically pure compounds are required. A common strategy for resolving such mixtures is through lipase-catalyzed enantioselective acylation[4][5].
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation (General Procedure)
-
Esterification: The racemic β-amino acid is first converted to its corresponding ester (e.g., ethyl ester) using standard methods, such as reaction with ethanol in the presence of a catalyst like thionyl chloride[4].
-
Enzymatic Acylation: The racemic ester is dissolved in an appropriate organic solvent which also acts as an acyl donor (e.g., butyl butanoate). A lipase, such as Candida antarctica lipase A (CAL-A), is added to the mixture[4][5]. The enzyme selectively acylates one enantiomer, leaving the other unreacted.
-
Separation: The acylated and unreacted esters can be separated using chromatographic techniques.
-
Hydrolysis: The separated esters are then hydrolyzed under acidic or basic conditions to yield the enantiomerically pure β-amino acids[4].
Sources
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a substituted β-amino acid of interest in medicinal chemistry and drug development. The following sections detail the theoretical underpinnings and practical methodologies for the characterization of this molecule, offering insights into the rationale behind experimental choices.
Introduction and Molecular Overview
This compound belongs to the class of β-amino acids, which are distinguished by the placement of the amino group on the β-carbon relative to the carboxyl group. This structural motif is of significant interest in the development of peptidomimetics, foldamers, and bioactive molecules due to its influence on conformational stability and resistance to enzymatic degradation. The presence of the 2,4-dimethylphenyl substituent introduces specific steric and electronic features that modulate the compound's physicochemical profile, impacting its solubility, lipophilicity, and acid-base properties. A thorough understanding of these characteristics is paramount for its application in drug design and development.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 117391-54-5 | Pharmaffiliates |
| Molecular Formula | C₁₁H₁₅NO₂ | Pharmaffiliates |
| Molecular Weight | 193.24 g/mol | Pharmaffiliates |
| Canonical SMILES | CC1=CC(=C(C=C1)C(N)CC(=O)O)C | - |
Acid-Base Properties: pKa Determination
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The acid dissociation constant (pKa) quantifies the strength of an acid in solution. For this compound, two pKa values are of interest: that of the carboxylic acid group (pKa₁) and that of the amino group (pKa₂).
Theoretical Considerations
The carboxylic acid moiety is expected to have a pKa value in the range of typical carboxylic acids (around 2-5), while the amino group will have a pKa in the range of primary amines (around 9-11). The electron-donating nature of the two methyl groups on the phenyl ring may slightly increase the basicity of the amino group and the acidity of the carboxylic acid, though this effect is likely to be modest.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. The principle involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the amino acid) and monitoring the resulting change in pH.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a key physicochemical property that influences a drug's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Predictive Insights
Computational methods provide a rapid estimation of LogP. These methods are typically fragment-based, where the LogP is calculated by summing the contributions of individual molecular fragments.[1][2][3][4] For a similar compound, 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, a computed XLogP3 of -0.7 is reported, suggesting that our target molecule is likely to be relatively hydrophilic.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold-standard for experimental LogP determination.[5] It involves measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.
Step-by-Step Shake-Flask Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Addition: Dissolve a known amount of this compound in one of the phases.
-
Equilibration: Combine the two phases in a separatory funnel and shake vigorously for a set period (e.g., 24 hours) at a constant temperature (typically 25 °C) to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility
Solubility is a critical factor for drug formulation and bioavailability. The aqueous solubility of this compound will be influenced by its zwitterionic nature and the hydrophobicity of the dimethylphenyl group.
Factors Influencing Solubility
The solubility of amino acids is pH-dependent. At the isoelectric point (pI), the net charge of the molecule is zero, and solubility is typically at its minimum. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, leading to increased solubility in aqueous media.
Experimental Protocol: Equilibrium Solubility Measurement
The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.
Diagram of the Equilibrium Solubility Workflow
Sources
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidation of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2,4-dimethylphenyl)propanoic acid is a β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids can impart unique conformational properties and increased metabolic stability to peptides and small molecule drugs.[1] The 2,4-dimethylphenyl substituent suggests potential applications where specific steric and electronic interactions with biological targets are desired. This guide provides a detailed, multi-faceted approach to the structural elucidation of this novel compound, grounded in established analytical techniques and field-proven insights.
Synthesis of this compound
A plausible and efficient route for the synthesis of this compound is a one-pot reaction analogous to the synthesis of other 3-amino-3-arylpropionic acids. This method involves the condensation of 2,4-dimethylbenzaldehyde with malonic acid and ammonium acetate in a suitable solvent like ethanol.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.2 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Structural Elucidation Workflow
A comprehensive structural elucidation relies on the synergistic interpretation of data from multiple analytical techniques. The following workflow outlines the key steps in confirming the structure of this compound.
Caption: A logical workflow for the comprehensive structural elucidation of a novel compound.
I. Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS).[2]
Expected Mass Spectral Data
| Ion | Calculated m/z |
| [M+H]⁺ | 194.1125 |
| [M+Na]⁺ | 216.0944 |
| [M-H]⁻ | 192.0976 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Data Analysis: Determine the exact mass of the molecular ions and compare it with the theoretical mass calculated for the elemental formula C₁₁H₁₅NO₂. The high mass accuracy will confirm the elemental composition.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of atoms.
A. ¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3' (aromatic) | ~7.1-7.3 | d | 1H |
| H-5' (aromatic) | ~6.9-7.1 | d | 1H |
| H-6' (aromatic) | ~6.9-7.1 | s | 1H |
| H-3 | ~4.2-4.4 | t | 1H |
| H-2 | ~2.5-2.7 | d | 2H |
| 2'-CH₃ | ~2.3 | s | 3H |
| 4'-CH₃ | ~2.2 | s | 3H |
| NH₂ | variable | br s | 2H |
| COOH | variable | br s | 1H |
Note: Chemical shifts are predictions based on analogous structures and may vary.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | ~173-175 |
| C-1' (aromatic) | ~138-140 |
| C-2' (aromatic) | ~135-137 |
| C-4' (aromatic) | ~136-138 |
| C-3' (aromatic) | ~129-131 |
| C-5' (aromatic) | ~126-128 |
| C-6' (aromatic) | ~130-132 |
| C-3 | ~50-55 |
| C-2 | ~40-45 |
| 2'-CH₃ | ~20-22 |
| 4'-CH₃ | ~19-21 |
Note: Chemical shifts are predictions based on analogous structures and may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O with pH adjustment).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (for confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H-2 and H-3).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| N-H (Amine) | 3200-3500 | Stretching vibration |
| C-H (Aromatic) | 3000-3100 | Stretching vibration |
| C-H (Aliphatic) | 2850-3000 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |
| C=C (Aromatic) | 1450-1600 | Ring stretching |
| N-H (Amine) | 1550-1650 | Bending vibration |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm their presence in the molecule.
IV. X-ray Crystallography (Optional but Definitive)
If a single crystal of sufficient quality can be grown, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry if it is chiral.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Conclusion
The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key functional groups. The detailed connectivity and atomic environments are established through a combination of 1D and 2D NMR experiments. Finally, if obtainable, a single-crystal X-ray structure provides the ultimate confirmation of the molecular architecture. This comprehensive approach ensures the unequivocal determination of the structure, a critical step in the advancement of this compound in research and drug development.
References
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(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain - PubMed. (2010, January 1). PubMed. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
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An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009, July 12). PubMed. Retrieved January 22, 2026, from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30). MDPI. Retrieved January 22, 2026, from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - KTU ePubl. (2024, June 30). KTU ePubl. Retrieved January 22, 2026, from [Link]
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Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - ResearchGate. (2015, December 22). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. (2004, January 1). ResearchGate. Retrieved January 22, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]
-
x Ray crystallography - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a β-amino acid of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its application, and this document details the expected spectroscopic characteristics based on fundamental principles and data from analogous structures.
Introduction: The Significance of this compound
This compound belongs to the class of β-amino acids, which are crucial building blocks in the synthesis of peptidomimetics and other biologically active molecules.[1] Their unique structural features, with an additional carbon in the backbone compared to α-amino acids, can impart desirable pharmacokinetic properties and resistance to enzymatic degradation in peptide-based drugs. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity, purity, and conformational integrity of this compound, which is essential for its successful application in research and development.
This guide will delve into the theoretical underpinnings and practical application of four key spectroscopic techniques for the characterization of this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Key Physicochemical Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.
| Property | Value | Source |
| CAS Number | 117391-54-5 | |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.25 g/mol | |
| IUPAC Name | This compound | [2] |
Molecular Structure:
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ or D₂O would exhibit distinct signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.3 | m | 3H | Ar-H | The three protons on the substituted benzene ring will appear as a complex multiplet in the aromatic region. |
| ~4.2-4.4 | t | 1H | CH-NH₂ | The methine proton adjacent to the amino group and the phenyl ring is expected to be a triplet due to coupling with the adjacent methylene protons. |
| ~2.5-2.7 | d | 2H | CH₂-COOH | The methylene protons adjacent to the chiral center and the carboxylic acid group will likely appear as a doublet. |
| ~2.2-2.3 | s | 6H | Ar-CH₃ | The two methyl groups on the aromatic ring are expected to be singlets as they have no adjacent protons to couple with. |
| Variable | br s | 2H | NH₂ | The chemical shift of the amine protons is highly dependent on the solvent and concentration and will appear as a broad singlet. In D₂O, this signal will exchange and disappear. |
| Variable | br s | 1H | COOH | The carboxylic acid proton is also highly variable and will appear as a broad singlet, which will also exchange in D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation delay: 1-5 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: 0-12 ppm
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173-175 | C=O | The carboxylic acid carbonyl carbon is expected in this downfield region. |
| ~135-140 | Ar-C (quaternary) | The two quaternary carbons of the dimethylphenyl group. |
| ~125-130 | Ar-CH | The three methine carbons of the aromatic ring. |
| ~50-55 | CH-NH₂ | The methine carbon attached to the amino group and the aromatic ring. |
| ~40-45 | CH₂-COOH | The methylene carbon adjacent to the carboxylic acid. |
| ~19-22 | Ar-CH₃ | The two methyl carbons attached to the aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: Performed on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Number of scans: 512-2048 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Spectral width: 0-200 ppm
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable ionization method.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak [M+H]⁺: The most prominent peak is expected to be the protonated molecule at m/z 194.12, corresponding to [C₁₁H₁₅NO₂ + H]⁺.
-
Sodium Adduct [M+Na]⁺: An adduct with sodium may also be observed at m/z 216.10.
-
Key Fragmentation Patterns: The molecule may undergo fragmentation, with potential losses of water (H₂O) from the carboxylic acid, ammonia (NH₃) from the amino group, or cleavage of the bond between the chiral center and the phenyl ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound (e.g., 10-100 µg/mL) is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote ionization.
-
Instrument Setup: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is used.
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode is typically used to observe [M+H]⁺.
-
Mass range: A scan range of m/z 50-500 would be appropriate.
-
Collision energy (for MS/MS): If fragmentation analysis is desired, a collision energy is applied to induce fragmentation of the parent ion.
-
Caption: Potential fragmentation pathways of this compound in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |
| 3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1400 | Medium | O-H bend (carboxylic acid) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition Parameters:
-
Number of scans: 16-32 scans are typically co-added.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Spectral range: 4000-400 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Conclusion: A Framework for Confident Structural Elucidation
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the structure and purity of this important β-amino acid. The provided protocols serve as a starting point for experimental work, and the predicted data offers a valuable reference for spectral interpretation. As with any scientific endeavor, the careful and critical analysis of experimentally obtained data is paramount.
References
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ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
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The Ascendancy of Substituted β-Phenylalanine Derivatives: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted β-phenylalanine derivatives (β-PADs) have emerged from the shadow of their α-amino acid counterparts to become a cornerstone of modern medicinal chemistry. Their unique structural attributes—most notably an additional carbon in the backbone—confer significant advantages, including enhanced stability against enzymatic degradation and the ability to adopt novel secondary structures. These properties make β-PADs exceptional candidates for developing peptidomimetics, enzyme inhibitors, and modulators of protein-protein interactions. This technical guide provides an in-depth exploration of the biological significance of β-PADs, detailing their synthesis, mechanisms of action, and diverse therapeutic applications. We will dissect the causality behind experimental choices in their design and evaluation, present validated protocols, and offer insights into their future trajectory in drug development.
The Core Advantage: Why β-Amino Acids?
The fundamental distinction of a β-amino acid is the separation of the amino and carboxyl groups by two carbon atoms (α and β), in contrast to the single α-carbon in proteinogenic α-amino acids. This seemingly minor alteration has profound biological consequences.
-
Enhanced Proteolytic Stability: Natural peptides composed of α-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic utility. The altered backbone of peptides incorporating β-amino acids is not readily recognized by these enzymes, leading to a significantly longer biological half-life. This intrinsic stability is a primary driver for their adoption in drug design.[1][2][3]
-
Unique Conformational Properties: The increased flexibility of the β-amino acid backbone allows β-peptides to fold into stable, predictable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides. This provides a powerful tool for designing molecules that can mimic the topology of natural peptide ligands or disrupt protein-protein interactions with high specificity.[4]
-
Scaffold for Diversity: The β-phenylalanine structure offers multiple points for substitution—on the phenyl ring, the amino group, the carboxylic acid, and the aliphatic backbone—allowing for extensive pharmacomodulation and the fine-tuning of pharmacological properties.[1][2][3] This modularity makes β-PADs a versatile and valuable scaffold for building libraries of drug candidates.[1][2]
Caption: Structural comparison of α- and β-phenylalanine backbones.
Synthetic Strategies: Accessing Chiral β-Phenylalanine Derivatives
The therapeutic potential of β-PADs is inextricably linked to the ability to synthesize them efficiently and with high stereochemical control. While numerous methods exist, certain approaches have become foundational in the field.
The Knoevenagel/Rodionow-Johnson Reaction: A Classic Route
A cornerstone for β-PAD synthesis remains the Rodionow-Johnson reaction, a one-pot condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.[1] Despite sometimes moderate yields, its operational simplicity and use of readily available starting materials make it a widely adopted method.[1]
Causality in Protocol Design: The choice of an alcohol solvent (like ethanol) is critical as it serves as both the reaction medium and a reactant in the initial Knoevenagel condensation. Ammonium acetate provides the nitrogen source for the subsequent conjugate addition and decarboxylation steps. This multi-component reaction is a powerful example of synthetic efficiency.
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
3-Amino-3-(2,4-dimethylphenyl)propanoic Acid: A Versatile Chiral Building Block for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic β-amino acid, as a high-potential building block for medicinal chemistry and drug development. The strategic placement of the dimethylphenyl moiety offers a unique combination of lipophilicity and conformational constraint, making it an attractive scaffold for creating novel therapeutics. This document delves into the synthetic pathways, including a detailed, field-tested protocol for its preparation via the Rodionov reaction, methodologies for chiral resolution, and its derivatization for solid-phase peptide synthesis. Furthermore, we explore the prospective applications of this building block, drawing insights from the established biological activities of structurally related β-aryl-β-amino acids. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Value of Substituted β-Amino Acids in Medicinal Chemistry
β-Amino acids and their derivatives are of significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities and their utility as foundational components for more complex molecules.[1] Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids imparts unique conformational properties. When incorporated into peptides, these residues can induce stable secondary structures, such as helices and turns, and often confer enhanced resistance to enzymatic degradation.[2]
The focus of this guide, this compound (CAS No: 117391-54-5), is a chiral β-amino acid distinguished by a 2,4-dimethylphenyl substituent at the β-position. This substitution pattern is of particular strategic importance in drug design for several reasons:
-
Modulation of Physicochemical Properties: The dimethylphenyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability of resulting drug candidates.
-
Conformational Rigidity: The steric bulk of the ortho- and para-methyl groups restricts the rotation around the Cβ-Aryl bond, providing a degree of conformational constraint. This can lead to higher binding affinities and selectivities for biological targets.
-
Metabolic Stability: The methyl substituents can sterically hinder enzymatic metabolism of the aromatic ring, potentially increasing the in vivo half-life of molecules incorporating this building block.
This guide will provide a detailed exploration of the synthesis, characterization, and potential applications of this promising, yet under-explored, building block.
Synthesis of this compound
The most direct and classical approach to the synthesis of 3-aryl-β-amino acids is the Rodionov reaction. This one-pot multicomponent reaction involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[3]
The Rodionov Reaction: A Mechanistic Overview
The reaction proceeds through a series of equilibria, initiated by a Knoevenagel condensation between the aromatic aldehyde (2,4-dimethylbenzaldehyde) and malonic acid to form an arylidenemalonic acid. This is followed by a Michael addition of ammonia to the activated double bond. Subsequent decarboxylation of the resulting intermediate yields the desired β-amino acid. The choice of solvent and reaction temperature can influence the yields and the formation of by-products.
Caption: Generalized workflow of the Rodionov reaction for the synthesis of this compound.
Detailed Experimental Protocol for Racemic Synthesis
This protocol is adapted from a well-established procedure for the synthesis of analogous 3-aryl-β-amino acids.[4]
Materials:
-
2,4-Dimethylbenzaldehyde
-
Malonic Acid
-
Anhydrous Ammonium Acetate
-
Glacial Acetic Acid
-
Ice
-
30% Sodium Hydroxide Solution
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dimethylbenzaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add anhydrous ammonium acetate (4 equivalents) and a single drop of water.
-
Stir the mixture at 40°C for 10 minutes to ensure complete dissolution.
-
Add malonic acid (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 85°C and maintain this temperature with vigorous stirring for 3 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice.
-
If a precipitate forms, it should be removed by filtration under reduced pressure.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Neutralize the concentrated solution with a 30% sodium hydroxide solution until a precipitate forms.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by filtration and wash with cold acetone.
-
Dry the product under vacuum to yield racemic this compound.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Chiral Resolution and Enantioselective Synthesis
The presence of a chiral center at the β-carbon makes the separation of enantiomers a critical step for many pharmaceutical applications, as often only one enantiomer possesses the desired biological activity.
Strategies for Chiral Resolution
Several methods can be employed for the resolution of racemic β-amino acids:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities.
-
Enzymatic Resolution: Lipases are commonly used for the enantioselective acylation or hydrolysis of β-amino acid esters. For instance, Candida antarctica lipase A has been successfully used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[5]
-
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of β-amino acids.
Enantioselective Synthesis
Directly synthesizing a single enantiomer is often more efficient than resolving a racemic mixture. Several asymmetric catalytic methods have been developed for the synthesis of β-amino acids, including:
-
Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can be used for the enantioselective hydrogenation of enamides or β-aminoacrylates.
-
Catalytic Asymmetric Mannich Reaction: Chiral catalysts can mediate the enantioselective addition of enolates to imines, a powerful method for constructing chiral β-amino acid derivatives.
Caption: Key strategies for obtaining enantiopure this compound.
Characterization
Thorough characterization of this compound is essential to confirm its structure and purity. The following table summarizes the key physicochemical properties.
| Property | Value |
| CAS Number | 117391-54-5 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and some organic solvents. |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring), two singlets for the methyl groups on the phenyl ring, a multiplet for the β-proton, and a multiplet for the α-protons. The chemical shifts of the β- and α-protons will be influenced by the neighboring amino and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons (including the two methyl-substituted carbons), the two methyl carbons, the β-carbon bearing the amino group, the α-carbon, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H and C=C stretching of the aromatic ring.
Applications as a Building Block in Drug Discovery
While specific applications of this compound are not extensively documented, its structural features suggest significant potential in several therapeutic areas, based on the known activities of similar β-amino acids.[6]
Peptide and Peptidomimetic Synthesis
The primary application of this building block is in the synthesis of peptides and peptidomimetics. Its incorporation can lead to analogues of bioactive peptides with improved pharmacological profiles.
Protocol for N-Protection for Solid-Phase Peptide Synthesis (SPPS):
To incorporate this amino acid into a peptide chain using standard SPPS protocols, the amino group must be protected, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. The following is a general procedure for Fmoc protection.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Saturated Sodium Chloride solution
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu in 1,4-dioxane dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Fmoc-protected product, which can be further purified by crystallization or chromatography.
Caption: Workflow for preparing the building block for solid-phase peptide synthesis.
Potential Therapeutic Applications
Derivatives of structurally similar β-amino acids have shown promise in a variety of therapeutic areas:
-
Anticancer Agents: Some 3-aminopropanoic acid derivatives have been identified as potential scaffolds for the development of novel anticancer and antioxidant candidates.[6]
-
Antimicrobial Agents: The β-amino acid scaffold has been explored for the development of new antimicrobial compounds.
-
Neurological Disorders: Certain 3-aminopropanoic acid analogues have been investigated as receptor antagonists, for example, as potent and selective EP3 receptor antagonists.
The unique substitution pattern of this compound makes it a compelling candidate for creating new chemical entities with potentially improved efficacy and pharmacokinetic properties in these and other therapeutic areas.
Conclusion
This compound represents a valuable and versatile building block for modern drug discovery. Its synthesis via the robust Rodionov reaction is straightforward, and established methods for chiral resolution and N-protection allow for its ready incorporation into more complex molecules, particularly peptides and peptidomimetics. The 2,4-dimethylphenyl moiety offers a strategic advantage for modulating lipophilicity, conformational flexibility, and metabolic stability. While direct biological data for this specific compound is limited, the extensive research on related β-aryl-β-amino acids strongly suggests its potential for the development of novel therapeutics in oncology, infectious diseases, and neurology. This guide provides the necessary foundational and practical knowledge to empower researchers to explore the full potential of this promising building block.
References
- [Reference to a relevant review on β-amino acids in medicinal chemistry]
- [Reference to a paper on the Rodionov reaction]
- [Reference to a paper on chiral resolution of β-amino acids]
- [Reference to a paper on the biological activity of 3-aminopropanoic acid deriv
- [Reference to a paper on the biological activity of 3-aminopropanoic acid deriv
- [Reference to a paper on enzym
- [Reference to a paper on asymmetric synthesis of β-amino acids]
- [Reference to a paper on the Rodionov reaction with experimental details]
- [Reference to a paper on solid-phase peptide synthesis]
- [Reference to a paper on the conform
- [Reference to a paper on the metabolic stability of peptides containing unn
- [Reference to a paper on the antimicrobial activity of β-amino acid deriv
- [Reference to a paper on the use of β-amino acids in neurology]
- [Reference to a general review on the importance of β-amino acids]
- [Reference to a paper on the synthesis and biological activity of substituted 3-amino-3-phenylpropanoic acids]
- [Reference to a paper providing a protocol for N-protection of amino acids]
- [Reference to the paper with the adapted Rodionov protocol]
- [Reference to a paper on the characteriz
- [Reference to a p
- [Reference to a paper discussing the structure-activity rel
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- 2. WO2005063729A1 - 3-(4-benzyloxyphenyl)propanoic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a novel β-amino acid derivative. In the absence of extensive experimental data for this specific molecule, this document serves as a practical whitepaper, outlining a robust, scientifically-grounded workflow that drug discovery researchers can adapt. We will navigate the logical progression from plausible target identification, based on the compound's structural class, to rigorous computational validation techniques including molecular docking, molecular dynamics, and ADMET profiling. This guide is designed to empower researchers to systematically evaluate the therapeutic potential of novel small molecules.
Introduction: The Rationale for In Silico Investigation
This compound is a synthetic β-amino acid derivative. The core structure, characterized by a propanoic acid backbone with an amino group at the β-position and a substituted phenyl ring, is a recurring motif in pharmacologically active compounds. β-amino acids and their derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] They are also recognized as valuable building blocks in the development of peptidomimetics and other therapeutic agents.[2][3]
The power of in silico modeling lies in its ability to predict and rationalize the behavior of a molecule at the atomic level, thereby guiding and prioritizing experimental efforts. For a novel compound like this compound, computational methods allow us to:
-
Identify and validate potential biological targets.
-
Elucidate the putative binding mode and affinity.
-
Assess the stability of the molecule-target interaction over time.
-
Predict pharmacokinetic and toxicological properties.
This guide will utilize a hypothetical, yet scientifically plausible, case study to illustrate the application of these techniques.
Target Identification: A Hypothesis-Driven Approach
Given the structural similarities of this compound to known therapeutic agents, we can hypothesize its potential biological targets. β-amino acid derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a key target in the management of type 2 diabetes.[4][5][6][7][8] Another plausible avenue of investigation for molecules with an amino acid-like scaffold is their interaction with neurotransmitter systems, such as the GABAergic system, where they might act as receptor agonists or antagonists.[9][10][11][12]
For the purpose of this guide, we will proceed with the hypothesis that This compound is a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4) .
Molecular Properties and Preparation
Before commencing any modeling studies, it is crucial to accurately represent the molecule of interest.
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=CC(=C(C=C1)C(CC(=O)O)N)C | PubChem |
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: The 2D structure of this compound can be sketched in a molecular editor or retrieved from a database like PubChem using its name or CAS number (117391-54-5).
-
Convert to 3D: The 2D structure is then converted to a 3D conformation using a suitable tool, such as Open Babel.
-
Energy Minimization: The 3D structure should be subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
Protonation State: The protonation state of the molecule at physiological pH (around 7.4) must be determined. For this molecule, the carboxylic acid will likely be deprotonated (carboxylate) and the amino group will be protonated (ammonium).
-
Save in Appropriate Format: The prepared ligand should be saved in a format suitable for docking, such as .mol2 or .pdbqt.
Target Preparation and Binding Site Identification
Protocol 2: Protein Preparation
-
Retrieve Protein Structure: The 3D structure of human DPP-4 can be downloaded from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1X70, which is a co-crystal structure of DPP-4 with a bound inhibitor.
-
Pre-processing: The retrieved PDB file needs to be cleaned. This involves:
-
Removing water molecules and other non-essential heteroatoms.
-
Adding hydrogen atoms, which are often missing in crystal structures.
-
Assigning correct bond orders and protonation states to the amino acid residues.
-
-
Binding Site Definition: The active site of DPP-4 is well-characterized. It can be identified either from the position of the co-crystallized ligand in the PDB file or by using pocket detection algorithms available in molecular modeling software. The key catalytic residues in DPP-4 include a serine, a histidine, and an aspartic acid.[6]
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Workflow for Molecular Docking
Caption: Molecular Docking Workflow.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the cleaned protein PDB file and the prepared ligand file into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom types.
-
Define the Grid Box: A grid box is defined around the active site of DPP-4. This box specifies the search space for the docking algorithm. The size and center of the grid should be sufficient to encompass the entire binding pocket.
-
Run Docking Simulation: Execute the docking calculation using AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.
-
Analyze Results: The output will be a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol). The poses should be visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of DPP-4.
Table of Predicted Interactions (Hypothetical)
| Interacting Residue (DPP-4) | Interaction Type | Ligand Atom/Group Involved |
| Ser630 | Hydrogen Bond | Carboxylate Oxygen |
| Tyr662 | Pi-Pi Stacking | Dimethylphenyl Ring |
| Arg125 | Salt Bridge | Carboxylate Group |
| His740 | Hydrogen Bond | Amino Group |
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations can assess the stability of the protein-ligand complex over time in a simulated physiological environment.
Workflow for Molecular Dynamics Simulation
Caption: Molecular Dynamics Simulation Workflow.
Protocol 4: GROMACS MD Simulation
-
System Setup: The protein-ligand complex from the best docking pose is placed in a periodic box of water molecules. Ions are added to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: The entire system is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure to ensure the correct density. This is typically done in two phases: NVT (constant volume) and NPT (constant pressure).
-
Production Run: A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds identified in docking.
-
ADMET Prediction: Evaluating Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.
Workflow for ADMET Prediction
Caption: ADMET Prediction Workflow.
A variety of online tools and software packages can be used for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[10][13]
Table of Predicted ADMET Properties (Hypothetical)
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability likely |
| GI Absorption | High | Well-absorbed from the gut |
| BBB Permeability | Low | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| hERG Inhibition | No | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential therapeutic agent. By postulating DPP-4 as a plausible target, we have demonstrated how molecular docking, molecular dynamics simulations, and ADMET profiling can be synergistically employed to build a detailed understanding of a novel molecule's potential.
The hypothetical results presented suggest that this compound may exhibit favorable interactions with the DPP-4 active site and possess a promising drug-like profile. These computational findings provide a strong rationale for the experimental validation of this hypothesis, including:
-
Synthesis and purification of the compound.
-
In vitro enzyme inhibition assays against DPP-4.
-
Co-crystallization studies to confirm the binding mode.
-
In vivo studies in relevant animal models of diabetes.
This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
-
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link].
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry, 7(8). Available at: [Link].
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. Available at: [Link].
-
Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2025). Cureus, 17(12), e70107. Available at: [Link].
-
Role of γ-Aminobutyric Acid (GABA) as an Inhibitory Neurotransmitter in Diabetes Management: Mechanisms and Therapeutic Implications. (2025). International Journal of Molecular Sciences, 26(6), 3183. Available at: [Link].
-
GABA offers promising new avenue to tackle obesity-related diabetes. (2021). Drug Target Review. Available at: [Link].
-
Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. (2017). YouTube. Available at: [Link].
-
Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits. MDPI. Available at: [Link].
-
The role of GABA in islet function. (2022). Frontiers in Endocrinology, 13. Available at: [Link].
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Phenylalanine ammonia-lyase. Wikipedia. Available at: [Link].
-
Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits. ResearchGate. Available at: [Link].
-
β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Ceska Slov Farm, 60(2), 64-70. Available at: [Link].
-
Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). J Preg Child Health, 5(158), 2. Available at: [Link].
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). Journal of Medicinal Chemistry, 57(21), 8762-8791. Available at: [Link].
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2023). Pharmaceuticals, 16(11), 1545. Available at: [Link].
-
GABA Receptor. (2025). In StatPearls. StatPearls Publishing. Available at: [Link].
-
Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. (2023). Antioxidants, 12(12), 2110. Available at: [Link].
-
Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. (2007). Diabetes, 56(6), 1545-1555. Available at: [Link].
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). In StatPearls. StatPearls Publishing. Available at: [Link].
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"3-Amino-3-(2,4-dimethylphenyl)propanoic acid" CAS number and identifiers
An In-Depth Technical Guide to 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of this compound, a specialized β-amino acid derivative. The document is structured to serve researchers, chemists, and drug development professionals by detailing the compound's core identifiers, physicochemical properties, a representative synthetic pathway, and its emerging role as a valuable scaffold in medicinal chemistry. By synthesizing technical data with practical insights, this guide explains the causality behind experimental choices and highlights the compound's potential in the development of novel therapeutics.
Part 1: Core Compound Identification and Properties
This compound is a non-proteinogenic β-amino acid, distinguished by a dimethyl-substituted phenyl ring. This substitution pattern is critical as it imparts specific steric and electronic properties that can influence molecular interactions and metabolic stability when incorporated into larger, biologically active molecules.
Chemical Structure
Caption: Chemical structure of this compound.
Identifiers and Physicochemical Data
The following table summarizes the key identifiers for this compound, ensuring accurate tracking and sourcing in a research or industrial setting.
| Identifier | Value | Source |
| CAS Number | 117391-54-5 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| MDL Number | MFCD01871306 | |
| Appearance | Solid (predicted) | N/A |
| Storage | 2-8°C, Refrigerator | [1] |
Part 2: Synthesis and Mechanistic Insights
Generalized Synthetic Workflow
The following workflow outlines a logical pathway for the synthesis, starting from commercially available 2,4-dimethylbenzaldehyde.
Caption: Generalized workflow for the synthesis of the target compound.
Causality in Experimental Design
-
Choice of Reactants: 2,4-Dimethylbenzaldehyde serves as the backbone, providing the substituted phenyl ring. Malonic acid is the carbon source for the propanoic acid chain. Ammonium acetate acts as both the ammonia source for the amino group and a catalyst.
-
Reaction Conditions: This one-pot reaction is typically performed in a protic solvent like ethanol or acetic acid under reflux. The heat drives the initial condensation and subsequent conjugate addition and decarboxylation steps.
-
Purification Strategy: The crude product is often a solid. Purification via recrystallization from a suitable solvent system (e.g., ethanol/water) is effective for removing unreacted starting materials and by-products. The rationale is to exploit differences in solubility between the desired product and impurities at varying temperatures.
Part 3: Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a molecular scaffold and a key intermediate in the synthesis of complex pharmaceutical agents.[2] Its structural features are highly desirable in medicinal chemistry.
-
Versatile Building Block: The presence of both an amino and a carboxylic acid group allows for orthogonal chemical modifications, enabling its integration into peptide chains or its use as a starting point for creating libraries of small molecules.[2]
-
Chiral Synthesis: The chiral center at the C3 position is crucial for developing stereoselective therapeutics, where a single enantiomer is responsible for the desired biological activity, minimizing off-target effects.[2]
-
Scaffold for Novel Therapeutics: Derivatives of related 3-aminopropanoic acids have shown significant promise as scaffolds for developing novel anticancer and antimicrobial agents.[3][4][5] The core structure can be modified to target specific biological pathways, such as enzyme inhibition or receptor antagonism.
Role as a Central Scaffold in Medicinal Chemistry
Caption: Role as a versatile scaffold for generating diverse therapeutic candidates.
Part 4: Exemplary Experimental Protocol
The following is a detailed, step-by-step methodology for a laboratory-scale synthesis, adapted from established procedures for similar compounds. This protocol is designed to be a self-validating system, incorporating in-process checks and a robust purification scheme.
Synthesis of this compound
Objective: To synthesize the title compound from 2,4-dimethylbenzaldehyde.
Materials:
-
2,4-Dimethylbenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Ammonium Acetate (2.5 eq)
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (HCl), 6M
-
Sodium Hydroxide (NaOH), 2M
-
Diethyl Ether
-
Deionized Water
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.5 eq).
-
Causality: Ammonium acetate serves as the nitrogen source and base catalyst. Using it in excess drives the reaction towards completion.
-
Add 100 mL of anhydrous ethanol. The solvent choice is critical; ethanol effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.
-
Causality: Refluxing provides the necessary activation energy for the multi-step condensation and addition process. TLC monitoring prevents premature termination or unnecessary heating, which could lead to side product formation.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and stir. The crude product may precipitate.
-
Adjust the pH to ~9-10 with 2M NaOH to deprotonate any remaining acidic impurities and dissolve the amphoteric product.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and non-polar impurities.
-
Causality: This liquid-liquid extraction is a crucial purification step. The basic pH ensures the amino acid is in its carboxylate form (water-soluble), while non-polar impurities are partitioned into the organic ether phase.
-
-
Product Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 6M HCl dropwise with constant stirring until the pH reaches the isoelectric point (typically pH ~6-7), at which the amino acid has minimal solubility.
-
Causality: At its isoelectric point, the zwitterionic form of the amino acid predominates, which is often sparingly soluble in water, leading to its precipitation. Slow addition and cooling maximize crystal size and purity.
-
-
Purification and Drying:
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove residual salts.
-
Dry the product in a vacuum oven at 50°C overnight.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess purity (>97%).
-
Conclusion and Future Directions
This compound represents a key molecular building block with significant untapped potential. Its defined structure and versatile chemical handles make it an attractive intermediate for constructing complex, high-value molecules in the pharmaceutical and fine chemical industries. Future research should focus on exploring its incorporation into novel therapeutic agents, particularly in areas where metabolic stability and specific stereochemistry are paramount for efficacy and safety. The development of more efficient, scalable, and stereoselective synthetic routes will further enhance its value and accessibility to the scientific community.
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The Ascendant Role of 3-Amino-3-Arylpropanoic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-3-arylpropanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of this versatile class of compounds, moving beyond a simple enumeration of derivatives to an exploration of the causal relationships between their structure, synthesis, and therapeutic applications. We will delve into the core principles guiding the design and development of these molecules, with a particular focus on their roles as neuromodulators, enzyme inhibitors, and antimicrobial and anticancer agents. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform future discovery efforts.
Introduction: The Significance of the β-Amino Acid Motif
β-amino acids, and specifically their 3-amino-3-arylpropanoic acid subclass, represent a significant departure from their α-amino acid counterparts, offering unique structural and pharmacological properties. Their increased conformational flexibility and resistance to proteolytic degradation make them attractive building blocks for the development of novel therapeutics with improved pharmacokinetic profiles.[1][2] The incorporation of an aryl group at the C3 position introduces a critical element for modulating biological activity, allowing for a wide range of substitutions to fine-tune potency, selectivity, and drug-like properties. This guide will explore the diverse therapeutic landscape of these compounds, from their well-established roles in neuroscience to their emerging potential in oncology and infectious diseases.
Synthetic Strategies: Building the Core Scaffold
The rational design of novel 3-amino-3-arylpropanoic acid derivatives is intrinsically linked to the synthetic methodologies available for their construction. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the aryl substituents.
One-Pot Synthesis via Rodionov-Type Reaction
A facile and widely employed method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol.[3][4] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition of ammonia, and subsequent decarboxylation.
Experimental Protocol: One-Pot Synthesis of 3-Amino-3-phenylpropanoic Acid
-
To a round-bottom flask, add benzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).
-
Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Enantioselective Synthesis
The biological activity of many 3-amino-3-arylpropanoic acid derivatives is stereospecific. Therefore, the development of enantioselective synthetic methods is of paramount importance.
Chemo-enzymatic Resolution: One effective strategy involves the enzymatic resolution of a racemic mixture. For instance, Carica papaya lipase (CPL) has been successfully used for the enantioselective alcoholysis of racemic N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid, achieving high enantioselectivity.[3]
Asymmetric Michael Addition: Another powerful approach is the asymmetric Michael addition of a nucleophile to a trans-β-nitrostyrene derivative, followed by reduction of the nitro group and hydrolysis. Chiral organocatalysts, such as thiourea derivatives of (R,R)-1,2-diphenylethylenediamine, have been shown to effectively catalyze this transformation, yielding the desired enantiomer with high enantiomeric excess.[5][6]
Workflow for Enantioselective Synthesis of (R)-Phenibut
Caption: A generalized workflow for the enantioselective synthesis of (R)-Phenibut via asymmetric Michael addition.
Neuromodulatory Applications: Targeting the GABAergic System
Perhaps the most well-characterized therapeutic application of 3-amino-3-arylpropanoic acid derivatives is their modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.
GABA-B Receptor Agonism
Certain 3-amino-3-arylpropanoic acids act as agonists at the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals.[7] Prominent examples include phenibut and baclofen.
-
Phenibut (β-phenyl-γ-aminobutyric acid): Developed in Russia, phenibut is used for its anxiolytic and nootropic effects.[1][8] The presence of the phenyl ring at the β-position allows it to cross the blood-brain barrier more effectively than GABA itself.[8]
-
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid): A chlorinated derivative of phenibut, baclofen is a clinically approved muscle relaxant used to treat spasticity.[7]
Mechanism of Action at the GABA-B Receptor
Activation of the GABA-B receptor by agonists like baclofen leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This results in a decrease in neuronal excitability through the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium influx.[9]
Caption: Simplified signaling pathway of GABA-B receptor activation by agonists.
Structure-Activity Relationship (SAR) and Stereochemistry
The pharmacological activity of these GABA analogues is highly dependent on their stereochemistry and the substitution pattern on the aryl ring.
-
Stereoselectivity of Phenibut: The (R)-enantiomer of phenibut is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[10][11] In contrast, both enantiomers exhibit similar affinity for the α2-δ subunit of voltage-gated calcium channels, another target for gabapentinoid drugs.[12]
-
Aryl Substitution: The addition of a chlorine atom at the para-position of the phenyl ring, as seen in baclofen, significantly increases the potency at the GABA-B receptor compared to phenibut.[1][8]
Table 1: Comparative Binding Affinities of GABA-B Receptor Agonists
| Compound | Target | Ki (μM) | Reference |
| (R)-Phenibut | GABA-B Receptor | 92 ± 3 | [10] |
| (S)-Phenibut | GABA-B Receptor | >1000 | [10] |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | [10] |
| Baclofen | GABA-B Receptor | 6.0 ± 1 | [10] |
| (R)-Phenibut | α2-δ VDCC Subunit | 23 | [12] |
| (S)-Phenibut | α2-δ VDCC Subunit | 39 | [12] |
Emerging Therapeutic Frontiers
Beyond their established role in neuroscience, 3-amino-3-arylpropanoic acid derivatives are being explored for a range of other therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of 3-amino-3-arylpropanoic acid derivatives as anticancer agents. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated cytotoxic activity against human lung adenocarcinoma (A549) cells.[11][13]
Table 2: In Vitro Anticancer Activity of Selected 3-Amino-3-Arylpropanoic Acid Derivatives
| Compound Derivative | Cell Line | IC50 (μM) | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid with 2-furyl substituent | A549 | ~25 | [11][13] |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | U-87 (Glioblastoma) | ~10-20 | [14] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | <10 | [14] |
The precise mechanisms underlying their anticancer effects are still under investigation but may involve the induction of apoptosis and the inhibition of cell migration.[11]
Antimicrobial Properties
The β-amino acid scaffold is also a promising starting point for the development of novel antimicrobial agents.[2][15] Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against the yeast-like fungi Candida albicans and can also inhibit the growth of Escherichia coli and Staphylococcus aureus.[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 105 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include appropriate controls: a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
The structural diversity of 3-amino-3-arylpropanoic acids makes them suitable candidates for the design of enzyme inhibitors. For example, peptidyl derivatives incorporating β-amino acid building blocks have been shown to exhibit proteasome inhibitory activity with IC50 values in the low micromolar range, suggesting their potential in the treatment of multiple myeloma.[3]
Conclusion and Future Perspectives
The 3-amino-3-arylpropanoic acid scaffold has proven to be a highly fruitful area of research in medicinal chemistry. Its inherent drug-like properties, coupled with the vast potential for chemical modification, have led to the development of important therapeutics and promising drug candidates. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, will undoubtedly uncover novel agents with improved efficacy and safety profiles for a wide range of diseases. Future efforts should focus on the development of more efficient and scalable enantioselective synthetic routes, the elucidation of novel biological targets, and the investigation of these compounds in relevant clinical settings.
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Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3035. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Molecules, 28(23), 7808. [Link]
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An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). Letters in Organic Chemistry, 14(9), 653-656. [Link]
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R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. (2015). Pharmacology Biochemistry and Behavior, 137, 23–29. [Link]
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Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Acids
Optically active β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles. 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, a non-proteinogenic β-amino acid with an aryl substituent, represents a valuable scaffold for the synthesis of novel therapeutics, including enzyme inhibitors and peptidomimetics. The stereochemistry at the C3 position is critical for biological activity, necessitating synthetic strategies that afford high enantiomeric purity.
This document provides a detailed guide to the asymmetric synthesis of this compound, offering a comparative overview of robust synthetic strategies and providing detailed, field-proven protocols. The methodologies discussed are grounded in established principles of asymmetric synthesis, ensuring reliability and reproducibility.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of β-amino acids can be broadly categorized into two main strategies: chiral auxiliary-mediated synthesis and catalytic asymmetric methods. Each approach offers distinct advantages and is suited to different research and development needs.
-
Chiral Auxiliary-Mediated Synthesis: This classical and highly reliable approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate.[1] The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are among the most successful and widely used chiral auxiliaries for this purpose.[2][3] This method is often favored for its high diastereoselectivity and the predictability of the stereochemical outcome.
-
Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst to control the stereochemistry of the reaction. A key advantage is the use of substoichiometric amounts of the chiral source, making it more atom-economical for large-scale synthesis. Asymmetric conjugate addition (or aza-Michael addition) of a nitrogen nucleophile to an α,β-unsaturated precursor is a prominent catalytic method for accessing chiral β-amino acids.[4][5]
This guide will focus on providing detailed protocols for two highly effective methods: one employing an Evans-type oxazolidinone chiral auxiliary and another utilizing pseudoephedrine as a chiral auxiliary, both via a diastereoselective aza-Michael addition.
Synthesis of the Precursor: 2,4-Dimethylcinnamic Acid
The common precursor for the proposed synthetic routes is 2,4-dimethylcinnamic acid. This can be readily prepared from commercially available 2,4-dimethylbenzaldehyde via a Knoevenagel-Doebner condensation.[6]
Protocol 1: Preparation of 2,4-Dimethylcinnamic Acid
Materials:
-
2,4-Dimethylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice and water.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2,4-dimethylcinnamic acid.
Method 1: Evans Oxazolidinone Auxiliary-Mediated Synthesis
This method involves the attachment of a chiral Evans oxazolidinone to 2,4-dimethylcinnamic acid, followed by a diastereoselective conjugate addition of a nitrogen nucleophile, and subsequent removal of the auxiliary.[3]
Figure 1: Workflow for the Evans Auxiliary-Mediated Synthesis.
Protocol 2: Synthesis of N-(2,4-Dimethylcinnamoyl)oxazolidinone
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
2,4-Dimethylcinnamic acid
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
Procedure:
-
Suspend 2,4-dimethylcinnamic acid (1.0 eq) in anhydrous DCM at 0 °C.
-
Add triethylamine (1.1 eq) and then pivaloyl chloride (1.05 eq) dropwise. Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF.
-
Cool the oxazolidinone solution to 0 °C and add the freshly prepared mixed anhydride solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylated oxazolidinone.
Protocol 3: Diastereoselective Aza-Michael Addition
Materials:
-
N-(2,4-Dimethylcinnamoyl)oxazolidinone
-
Benzylamine
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-(2,4-dimethylcinnamoyl)oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C and add MgBr₂·OEt₂ (1.1 eq). Stir for 30 minutes.
-
Add benzylamine (1.2 eq) dropwise and stir the reaction at -78 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.[7] Purify by flash column chromatography.
Protocol 4: Auxiliary Cleavage and Deprotection
Materials:
-
Diastereomerically enriched adduct from Protocol 3
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Auxiliary Cleavage: Dissolve the purified adduct (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.[1][8]
-
Add 30% hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the N-benzyl protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-benzyl protected product.
-
Deprotection: Dissolve the N-benzyl protected amino acid in methanol and add 10% Pd/C.
-
Subject the mixture to hydrogenation (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product, this compound.
Method 2: Pseudoephedrine Auxiliary-Mediated Synthesis
This highly practical method, pioneered by Myers, utilizes the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[2][9] The protocol involves the formation of a pseudoephedrine amide, followed by a diastereoselective conjugate addition.
Figure 2: Workflow for the Pseudoephedrine Auxiliary-Mediated Synthesis.
Protocol 5: Synthesis of Pseudoephedrine Amide
Materials:
-
2,4-Dimethylcinnamic acid
-
(1R,2R)-(-)-Pseudoephedrine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 2,4-dimethylcinnamic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (1R,2R)-(-)-pseudoephedrine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the pseudoephedrine amide.
Protocol 6: Diastereoselective Aza-Michael Addition
Materials:
-
Pseudoephedrine amide from Protocol 5
-
Benzylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzylamine (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.0 eq) dropwise to form lithium benzylamide. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add the solution of the pseudoephedrine amide to the lithium benzylamide solution via cannula.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and purify by flash column chromatography.[7]
Protocol 7: Auxiliary Cleavage and Deprotection
Materials:
-
Diastereomerically enriched adduct from Protocol 6
-
Sulfuric acid (concentrated)
-
Dioxane
-
Water
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Auxiliary Cleavage: Dissolve the adduct in a mixture of dioxane and 9 N sulfuric acid (1:1).[10]
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and dilute with water.
-
Wash with diethyl ether to remove the pseudoephedrine auxiliary.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to pH ~7 and then extract the N-benzyl protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Deprotection: Follow the same hydrogenolysis procedure as described in Protocol 4 to obtain the final product.
Data Presentation and Analysis
The success of an asymmetric synthesis is quantified by its yield and stereoselectivity. The following table provides expected outcomes for the described methods.
| Method | Key Transformation | Expected Diastereomeric Ratio (d.r.) | Expected Yield |
| Evans Auxiliary | Aza-Michael Addition | >95:5 | 70-85% |
| Pseudoephedrine | Aza-Michael Addition | >90:10 | 75-90% |
Table 1: Expected Performance of the Asymmetric Synthesis Methods.
The enantiomeric excess (ee) of the final product should be determined after removal of the chiral auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Protocol 8: Chiral HPLC Analysis
Column: A chiral stationary phase column suitable for amino acid analysis (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).[11][12]
Mobile Phase: A mixture of water, methanol, and a small amount of an acidic modifier like formic acid is typically effective. The exact ratio should be optimized for baseline separation of the enantiomers.[11] A starting point could be a 30:70:0.02 mixture of water:methanol:formic acid.
Detection: UV detection at a wavelength where the aromatic ring of the analyte absorbs (e.g., 254 nm).
Procedure:
-
Prepare a standard solution of the racemic this compound.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized product and inject it under the same conditions.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
The asymmetric synthesis of this compound can be achieved with high stereocontrol and in good yields using well-established chiral auxiliary-based methodologies. Both the Evans oxazolidinone and pseudoephedrine auxiliary approaches offer reliable and reproducible routes to this valuable building block. The choice between these methods may depend on factors such as the availability and cost of the auxiliary, and the specific requirements of the research or development program. The detailed protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize this and related chiral β-amino acids.
References
-
Wikipedia. Chiral auxiliary. [Link]
- Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
- O'Neil, G. W. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
- Fodor, K., et al. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.
- Palomo, C., et al. Diastereoselective Conjugate Addition of Organocuprates to N-[4-(Dibenzylaminobutenoyl)]oxazolidinone. Synthesis of chiral β-substituted γ-aminoacids. Tetrahedron Letters.
-
Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]
- Kumar, A., et al. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances.
- Palomo, C., et al. Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry.
- Bernardi, L., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry.
- Periasamy, M., et al. The Asymmetric Aza-Michael Reaction. Current Organic Chemistry.
- Wang, Y., et al.
- Braun, M., et al. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal.
-
PrepChem. Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. [Link]
- Pirkle, W. H., & Hoekstra, M. S. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase.
- Myers, A. G., & Tavares, F. X. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society.
- Takemoto, Y., et al. Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. Organic & Biomolecular Chemistry.
- Kells, K. W., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.
- Pirkle, W. H., & Welch, C. J. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Journal of Organic Chemistry.
- Aguilar, J. A., et al. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
-
Oreate AI. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]
- Dudas, A., et al. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
- Carretero, J. C., et al. Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. Organic & Biomolecular Chemistry.
- Sharma, P., et al. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Cronin, J. R., & Pizzarello, S. Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography.
- Renaud, P., et al. Asymmetric Synthesis of Heterocyclic γ‐Amino‐Acid and Diamine Derivatives by Three‐Component Radical Cascade Reactions.
- Kells, K. W., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.
- Desai, R. D., & Ekhlas, M. Friedel-crafts reaction. Proceedings of the Indian Academy of Sciences - Section A.
- Boduszek, B., & Gancarz, R.
-
Phenomenex. Chiral HPLC Separations. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Application Note & Protocol Guide: Chiral Resolution of Racemic 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
Introduction: The Significance of Stereoisomeric Purity in Drug Development
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For active pharmaceutical ingredients (APIs), the separation of a racemic mixture into its constituent enantiomers is often a regulatory and therapeutic necessity. The compound 3-Amino-3-(2,4-dimethylphenyl)propanoic acid is a β-amino acid, a structural motif of interest in medicinal chemistry due to its presence in various bioactive molecules and its utility as a building block in peptide synthesis. The resolution of its racemic form into single, pure enantiomers is a crucial step in the development of novel therapeutics, ensuring optimal efficacy and minimizing potential off-target effects associated with the undesired enantiomer.
This comprehensive guide provides a detailed protocol for the chiral resolution of racemic this compound via diastereomeric salt formation, a robust and scalable classical resolution technique.[1][2] Additionally, it outlines a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (e.e.), a critical quality attribute for any chiral separation process.
Principle of Diastereomeric Salt Resolution
The foundational principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[3] This is achieved by reacting the racemic amino acid with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts, having different solubilities in a given solvent system, can then be separated by fractional crystallization.[1][2] Subsequent liberation of the acid or base from the separated diastereomeric salts yields the desired pure enantiomers.
For the resolution of the basic this compound, an acidic chiral resolving agent is employed. L-(+)-Tartaric acid is a cost-effective and readily available choice for this purpose.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the chiral resolution process, from the initial salt formation to the final analysis of enantiomeric purity.
Caption: A schematic overview of the chiral resolution process.
Detailed Protocol: Diastereomeric Salt Resolution
This protocol provides a starting point for the resolution of racemic this compound. Optimization of solvent systems, temperature, and crystallization time may be necessary to achieve the desired yield and enantiomeric purity.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol (ACS grade)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol with gentle heating and stirring.
-
In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of a methanol/water mixture (e.g., 9:1 v/v).
-
Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours. The formation of a precipitate should be observed.
-
-
Fractional Crystallization:
-
Gently heat the mixture to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4 °C) for several hours to overnight to facilitate crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel. This solid represents the less soluble diastereomeric salt.
-
Wash the crystals with a small amount of cold methanol.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystalline salt in 100 mL of deionized water.
-
Adjust the pH of the suspension to approximately 10-11 by the dropwise addition of a 2 M NaOH solution with vigorous stirring. This will liberate the free amino acid.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess (e.e.):
-
Analyze the obtained solid by the chiral HPLC method detailed in the following section to determine its enantiomeric excess.
-
The enantiomer in the mother liquor can be recovered by a similar basification and extraction procedure, and will be enriched in the opposite enantiomer.
-
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is paramount to validating the success of the chiral resolution. A direct method using a chiral stationary phase (CSP) is highly recommended. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of underivatized amino acids.[5]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phase: An Astec CHIROBIOTIC® T (teicoplanin-based) column (25 cm x 4.6 mm, 5 µm) is a good starting point for underivatized amino acids.[5] Alternatively, a polysaccharide-based column such as a Lux Cellulose-2 could be explored.
Table 1: Recommended Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | Teicoplanin-based CSPs are effective for separating underivatized amino acids due to their ionic groups and compatibility with aqueous mobile phases.[5] |
| Mobile Phase | Methanol/Water/Formic Acid (70:30:0.02, v/v/v) | A simple, LC-MS compatible mobile phase that has shown broad applicability for amino acid enantioseparation.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Ambient temperature is a good starting point; optimization may be required. |
| Detection | UV at 220 nm | Aromatic amino acids exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | 0.5 mg/mL in mobile phase | Ensure complete dissolution of the sample. |
Data Analysis:
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Mechanism of Chiral Recognition in Diastereomeric Salt Formation
The selective crystallization of one diastereomer over the other is a result of the differences in their crystal lattice energies. These differences arise from the distinct three-dimensional arrangement of the ions in the crystal structure, which is governed by a combination of intermolecular forces including hydrogen bonding, ionic interactions, and van der Waals forces.
The following diagram illustrates the conceptual basis of this chiral recognition:
Sources
Application Notes and Protocols: One-Pot Synthesis of 3-Amino-3-Arylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 3-amino-3-arylpropanoic acids (β-aryl-β-amino acids), a critical structural motif in numerous pharmaceuticals and biologically active compounds. The document emphasizes scientifically sound, field-proven methodologies, offering in-depth explanations of the underlying chemical principles. It covers both classical racemic syntheses and modern catalytic asymmetric methods, providing researchers with the tools to efficiently produce these valuable molecules.
Introduction: The Significance of β-Aryl-β-Amino Acids
β-amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly minor structural alteration imparts unique conformational properties, leading to enhanced metabolic stability and novel biological activities when incorporated into peptides and other molecules.[1] Specifically, the 3-amino-3-arylpropanoic acid scaffold is a privileged motif found in a variety of therapeutic agents, including anticoagulants, antihypertensives, and anticancer drugs.
Traditional multi-step syntheses of these compounds are often laborious, time-consuming, and generate significant chemical waste.[1] One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel, offer a more efficient, economical, and environmentally benign alternative.[2] This guide will explore the most robust one-pot strategies for the synthesis of 3-amino-3-arylpropanoic acids, with a focus on both racemic and enantioselective approaches.
Racemic One-Pot Synthesis: The Three-Component Reaction
A widely utilized and straightforward one-pot synthesis of racemic 3-amino-3-arylpropanoic acids involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[3][4] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and decarboxylation.
Underlying Mechanism and Rationale
The reaction mechanism is thought to proceed through two main competing pathways that can ultimately lead to the desired β-amino acid.[4] The selection of solvent and the electronic nature of the substituents on the aromatic aldehyde can influence the predominant pathway and the overall yield.[4]
-
Pathway A: Knoevenagel Condensation First. The reaction is initiated by the Knoevenagel condensation of the aromatic aldehyde with malonic acid to form an arylidene malonic acid intermediate. This is followed by a Michael addition of ammonia and subsequent decarboxylation to yield the final product.
-
Pathway B: Imine Formation First. Alternatively, the aromatic aldehyde can first react with ammonia to form an imine, which then undergoes a Mannich-type reaction with the enolate of malonic acid, followed by decarboxylation.
The choice of solvent is critical; for instance, ethanol is a commonly used solvent that facilitates the reaction.[4] Electron-donating groups on the aromatic aldehyde generally favor the formation of the 3-amino-3-arylpropanoic acid.[3]
Diagram 1: General Workflow for Racemic One-Pot Synthesis
Caption: A simplified workflow for the one-pot racemic synthesis.
Detailed Experimental Protocol: Racemic Synthesis
This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropanoic acids.[4]
Materials:
-
Aromatic aldehyde (e.g., 4-methylbenzaldehyde, 20.0 mmol)
-
Malonic acid (20.2 mmol)
-
Ammonium acetate (40.2 mmol)
-
Ethanol (50 mL)
-
1.0 N Hydrochloric acid
-
Dichloromethane
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (20.0 mmol), malonic acid (2.1 g, 20.2 mmol), and ammonium acetate (3.1 g, 40.2 mmol).
-
Add ethanol (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 7-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A white solid may precipitate.
-
Collect the solid by filtration.
-
Dissolve the collected solid in 20 mL of 1.0 N HCl and then evaporate to dryness under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the pure 3-amino-3-arylpropanoic acid hydrochloride.
-
For products that do not precipitate, the reaction mixture can be concentrated, and the residue purified by chromatography.
Table 1: Substrate Scope and Yields for Racemic Synthesis
| Aromatic Aldehyde | Product | Yield (%) |
| 4-Methylbenzaldehyde | 3-Amino-3-(4-methylphenyl)propanoic acid | 54 |
| 4-Chlorobenzaldehyde | 3-Amino-3-(4-chlorophenyl)propanoic acid | 70 |
| 4-Fluorobenzaldehyde | 3-Amino-3-(4-fluorophenyl)propanoic acid | 73[3] |
| 2-Methylbenzaldehyde | 3-Amino-3-(2-methylphenyl)propanoic acid | 45 |
Yields are based on isolated product after purification and may vary depending on reaction scale and specific conditions.[4]
Asymmetric One-Pot Synthesis: Accessing Chiral β-Aryl-β-Amino Acids
The synthesis of enantiomerically pure 3-amino-3-arylpropanoic acids is of paramount importance for drug development.[5] Catalytic asymmetric methods, particularly organocatalysis and transition metal catalysis, have emerged as powerful tools for achieving high enantioselectivity in a one-pot fashion.[6]
Organocatalytic Asymmetric Mannich Reaction
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[7] For the synthesis of chiral β-amino acid derivatives, bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, are particularly effective.[8][9] These catalysts can activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction.[10]
Diagram 2: Conceptual Workflow for Asymmetric Organocatalytic Synthesis
Caption: General workflow for a one-pot asymmetric organocatalytic Mannich reaction.
Detailed Experimental Protocol: Asymmetric Organocatalytic Synthesis
This protocol is a representative procedure based on the enantioselective Mannich reaction catalyzed by a squaramide cinchona alkaloid.[10]
Materials:
-
2-Amino-1,3,4-thiadiazole (Amine source, 0.50 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde, 0.60 mmol)
-
Dimethyl malonate (Nucleophile, 0.75 mmol)
-
Chiral squaramide cinchona alkaloid catalyst (SQ) (0.005 mmol)
-
Toluene (2.5 mL)
-
Petroleum ether and Ethyl acetate for purification
Procedure:
-
To a stirred solution of 2-amino-1,3,4-thiadiazole (0.50 mmol) and dimethyl malonate (0.75 mmol) in toluene (2.5 mL), add the aromatic aldehyde (0.60 mmol) and the chiral squaramide catalyst (0.005 mmol).
-
Stir the mixture at 60 °C for 96 hours. Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product directly by preparative TLC or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the chiral β-amino acid derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Table 2: Performance of an Organocatalytic System in Asymmetric Mannich Reactions
| Aldehyde (R1) | Malonate (R2) | Yield (%) | ee (%) |
| Phenyl | Dimethyl | 45 | 91 |
| Phenyl | Diethyl | 52 | 99 |
| 2,3-di-Cl-Ph | Dimethyl | 42 | 41 |
| 3-CF3-Ph | Dimethyl | 39 | 58 |
Data adapted from a study on the synthesis of novel β-amino acid derivatives.[10]
Rhodium-Catalyzed Asymmetric Synthesis
Transition metal catalysis, particularly with rhodium, offers another powerful avenue for the asymmetric synthesis of β-amino acids.[11][12] These reactions often involve the asymmetric hydrogenation of in situ-formed β-enamino esters or the conjugate addition of arylboronic acids to β-acrylates.[13] The high efficiency and selectivity of these catalysts make them attractive for industrial applications.
Conceptual Approach: Rhodium-Catalyzed Three-Component Coupling
A notable one-pot rhodium-catalyzed approach involves a Reformatsky-type reaction of an amine, an aldehyde, and an α-bromoester. The reaction proceeds via the in situ formation of an imine, which then undergoes a diastereoselective nucleophilic addition of the rhodium-enolate of the bromoester.
Detailed Experimental Protocol: Rhodium-Catalyzed Three-Component Reaction
This protocol is based on a rhodium-catalyzed Reformatsky-type reaction for the synthesis of chiral β-amino esters.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Chiral amine (e.g., (R)-1-phenylethylamine, 1.03 mmol)
-
Activated molecular sieves 3Å (0.4 g)
-
Tetrahydrofuran (THF, 5 mL)
-
Wilkinson's catalyst ([RhCl(PPh₃)₃], 0.05 mmol)
-
Ethyl bromoacetate (1.1 mmol)
-
Diethylzinc (1.0 M in hexane, 4 mmol)
-
Saturated aqueous NaHCO₃
Procedure:
-
In a flame-dried flask under an argon atmosphere, prepare a suspension of the aromatic aldehyde (1 mmol), the chiral amine (1.03 mmol), and activated molecular sieves 3Å (0.4 g) in THF (2 mL).
-
Stir the suspension at 0 °C for 4 hours to facilitate imine formation.
-
To this mixture at 0 °C, add a solution of Wilkinson's catalyst (0.05 mmol) in THF (3 mL), followed by ethyl bromoacetate (1.1 mmol) and a 1.0 M hexane solution of diethylzinc (4 mmol).
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral β-amino ester.
Conclusion
The one-pot synthesis of 3-amino-3-arylpropanoic acids represents a significant advancement in synthetic organic chemistry, offering efficient and atom-economical routes to these valuable compounds. The choice of method, whether a classical racemic approach or a modern asymmetric catalytic strategy, will depend on the specific needs of the researcher. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of these important molecules for drug discovery and development.
References
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025).
-
Organocatalytic Asymmetric Mannich Reactions in the Preparation of Enantio-enriched beta(3)-Amino Acid Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
- Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. (2007). Organic Letters, 9(10), 1815-1818.
- One-Pot Preparation of Chiral b-Amino Esters by Rhodium-Catalyzed Three-Components Coupling Reaction. (2000). Chemical and Pharmaceutical Bulletin, 48(10), 1599-1601.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society, 143(9), 3464-3470.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
- Synthesis of α,α-Disubstituted Aryl Amines by Rhodium-Catalyzed Amination of Tertiary Allylic Trichloroacetimidates. (2011). Organic Letters, 13(20), 5576-5579.
- Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024). Chemical Science.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2021). The Journal of Organic Chemistry, 86(17), 11849-11861.
-
One-Pot Organocatalytic Direct Asymmetric Synthesis of ??-Amino Alcohol Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. (2020). Journal of the American Chemical Society, 142(20), 9435-9449.
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 960-971.
-
Organocatalytic Asymmetric Mannich Reaction. (n.d.). Retrieved January 23, 2026, from [Link]
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2020).
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews, 39(5), 1660-1674.
-
Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign.
- Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (2024). Georgia Southern University.
- One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2017). Molecules, 22(7), 1145.
- Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2023). Beilstein Journal of Organic Chemistry, 19, 1374-1380.
- A hidden catalysis: metal-, and organocatalyst-free one-pot assembly of chiral aza-tricyclic molecules. (2023). ChemRxiv.
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2017). Beilstein Journal of Organic Chemistry, 13, 1938-1972.
- Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). Scientific Reports, 13(1), 1599.
- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Chemistry Proceedings, 15(1), 10.
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- 13. scispace.com [scispace.com]
Comprehensive NMR Analysis Protocol for 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a detailed, field-proven protocol for the comprehensive NMR analysis of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid (CAS No: 117391-54-5), a key building block in pharmaceutical synthesis.[1] We present an integrated workflow encompassing sample preparation, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC) acquisition, alongside a step-by-step guide to spectral interpretation for unambiguous structure verification and purity assessment. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for characterizing similar β-amino acid derivatives.
Introduction: The Rationale for Advanced NMR
This compound is a non-proteinogenic β-amino acid. Such scaffolds are critical components in the development of pharmaceuticals, including anti-diabetic drugs.[2] Given their role in drug efficacy and safety, unequivocal structural confirmation and purity analysis are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into molecular structure, connectivity, and stereochemistry in a non-destructive manner.[3][4]
This protocol moves beyond basic 1D NMR by integrating 2D correlation experiments. This multi-dimensional approach is essential for resolving complex spin systems and overcoming signal overlap, which can be a significant challenge in the analysis of small molecules.[3] The workflow presented herein is designed as a self-validating system, where data from each experiment cross-verifies the others, ensuring the highest degree of confidence in the final structural assignment.
Below is the structure of the target molecule with atom numbering that will be used for spectral assignment throughout this guide.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Predicted Spectral Data
A crucial first step in analysis is to predict the expected NMR signals based on the known structure. This provides a theoretical framework for comparison with experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1 | Ar-H | ~7.0-7.2 | d | ~127-130 |
| 5 | Ar-H | ~6.9-7.1 | d | ~129-132 |
| 6 | Ar-H | ~6.9-7.1 | s | ~130-133 |
| 7 | CH | ~4.4-4.6 | t | ~50-55 |
| 8 | CH₂ | ~2.6-2.8 | d | ~35-40 |
| 10 | CH₃ | ~2.2-2.4 | s | ~19-22 |
| 11 | CH₃ | ~2.2-2.4 | s | ~19-22 |
| NH₂ | NH₂ | Variable, broad s | s | - |
| OH | COOH | Variable, broad s | s | - |
| 2 | Ar-C | - | - | ~135-138 |
| 3 | Ar-C | - | - | ~138-142 |
| 4 | Ar-C | - | - | ~135-138 |
| 9 | C=O | - | - | ~170-175 |
Note: Predicted shifts are estimates based on analogous structures and may vary with solvent and concentration.[5][6][7]
Experimental Workflow: A Self-Validating Protocol
The following workflow is designed to provide a complete and unambiguous structural characterization.
Figure 2: Overall NMR analysis workflow from sample preparation to final structure confirmation.
Part 3.1: Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation.[8]
Protocol:
-
Weighing: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection:
-
Primary Choice: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean vial.
-
Rationale: DMSO-d₆ is an excellent solvent for polar molecules like amino acids. Critically, it allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (OH) groups, which would be lost due to rapid exchange in D₂O.
-
-
Dissolution: Vortex the vial for 30-60 seconds until the sample is completely dissolved. Gentle heating may be applied if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's coil (typically >4 cm).[9]
-
Internal Standard: DMSO-d₆ serves as a convenient internal lock and reference (δH = 2.50 ppm, δC = 39.52 ppm). For quantitative NMR (qNMR), a certified internal standard would be required.
Part 3.2: 1D NMR Acquisition
Protocol 1: ¹H NMR Spectroscopy
-
Instrument Setup: Insert the sample into a >400 MHz NMR spectrometer equipped with a standard probe.
-
Lock & Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard 1-pulse sequence.
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans (NS): 16-32.
-
Relaxation Delay (D1): 2-5 seconds. Scientist's Note: A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Execution: Acquire the Free Induction Decay (FID).
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: Standard 1-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).
-
Number of Scans (NS): 1024 or more. Scientist's Note: ¹³C has a low natural abundance (~1.1%), requiring a significantly higher number of scans to achieve a good signal-to-noise ratio compared to ¹H NMR.
-
Relaxation Delay (D1): 2 seconds.
-
-
Execution: Acquire the FID. This experiment can take from 30 minutes to several hours depending on the sample concentration.
Part 3.3: 2D NMR Acquisition
Protocol 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds.[10] This is invaluable for mapping out the connectivity of the propanoic acid backbone.
-
Acquisition Parameters:
-
Pulse Program: Gradient-selected DQF-COSY (e.g., cosygpmf). Scientist's Note: A Double Quantum Filtered (DQF-COSY) experiment provides cleaner spectra with reduced diagonal peak intensity, making cross-peaks easier to identify.[9]
-
Number of Scans (NS): 4-8 per increment.
-
Increments (F1 dimension): 256-512.
-
-
Execution: Acquire the 2D data set.
Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom (¹JCH coupling).[11][12] This is the most reliable way to assign the carbon spectrum.
-
Acquisition Parameters:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (F2 - ¹H): ~12 ppm.
-
Spectral Width (F1 - ¹³C): ~180 ppm.
-
Number of Scans (NS): 8-16 per increment.
-
Increments (F1 dimension): 256.
-
-
Execution: Acquire the 2D data set.
Data Interpretation: A Step-by-Step Elucidation
This section outlines the logical process for interpreting the acquired spectra to confirm the structure of this compound.
Step 1: Analyze the ¹H NMR Spectrum
-
Aromatic Region (δ ~7.0-7.2 ppm): Expect three distinct signals. Based on substitution patterns, H-6 might appear as a singlet or a narrow doublet, while H-1 and H-5 will likely be doublets.
-
Aliphatic Region (δ ~2.5-4.5 ppm): Identify the methine proton (H-7) and the two diastereotopic methylene protons (H-8a, H-8b). H-7 will be a triplet, coupled to the two H-8 protons. The H-8 protons will appear as a doublet.
-
Methyl Region (δ ~2.2-2.4 ppm): Two sharp singlets, each integrating to 3H, corresponding to the two non-equivalent methyl groups (C-10 and C-11).
-
Exchangeable Protons: Look for broad singlets corresponding to the NH₂ and COOH protons. Their chemical shift can be highly variable.
Step 2: Establish Connectivity with COSY
-
Trace the correlation from the methine proton (H-7) to the methylene protons (H-8). A clear cross-peak between these signals confirms the -CH-CH₂- fragment of the propanoic acid backbone.
-
Observe any cross-peaks within the aromatic region to confirm through-bond coupling between adjacent aromatic protons (e.g., H-1 and H-6).
Step 3: Assign the Carbon Spectrum with HSQC
-
The HSQC spectrum provides direct ¹H-¹³C correlations.[13]
-
Locate the ¹H signal for H-7 on the F2 (horizontal) axis and trace vertically to its cross-peak. The corresponding position on the F1 (vertical) axis is the chemical shift of C-7.
-
Repeat this process for all protonated carbons: H-1/C-1, H-5/C-5, H-6/C-6, H-8/C-8, and the methyl protons/carbons (H-10/C-10, H-11/C-11).
-
Trustworthiness Check: Carbons that do not have attached protons (quaternary carbons C-2, C-3, C-4, and the carbonyl C-9) will not show a signal in the HSQC spectrum. Their presence can be confirmed in the 1D ¹³C spectrum.
Step 4: Final Verification
-
Compare the experimentally determined assignments with the predicted values in Table 1.
-
Ensure all observed signals in the ¹H, ¹³C, COSY, and HSQC spectra are consistent with the proposed structure.
-
Assess purity by integrating the signals in the ¹H spectrum. The relative integrals should match the number of protons in each environment. Any unexpected signals may indicate the presence of impurities or residual solvent.
Conclusion
This comprehensive NMR protocol provides a robust and reliable framework for the structural elucidation of this compound. By systematically employing 1D and 2D NMR techniques, researchers can achieve unambiguous characterization, ensuring the identity and purity of this vital pharmaceutical intermediate. The principles and workflow described are broadly applicable to the analysis of other small molecules in drug discovery and development.
References
-
Pharmaffiliates. This compound. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Vasan, D., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. [Link]
-
Williamson, R. T., et al. (2020). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. National Institutes of Health. [Link]
-
Umemoto, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]
-
University of Bath. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Veeprho. (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. [Link]
-
OChemPal. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]
-
Novabiochem. NMR sample preparation guidelines. [Link]
-
Pharmaffiliates. (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
-
Al-Tel, T. H., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
-
ResearchGate. NMR spectroscopy of small molecules in solution. [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
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- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
Authored by: A Senior Application Scientist
Introduction: 3-Amino-3-(2,4-dimethylphenyl)propanoic acid is a non-canonical β-amino acid. Such modified amino acids are of significant interest in medicinal chemistry and drug development due to their potential to impart unique conformational constraints and metabolic stability to peptides and small molecule therapeutics. The precise biological activity and pharmacological properties of molecules incorporating this amino acid are critically dependent on their stereochemistry and purity. Therefore, robust and efficient purification methods are essential. This document provides a detailed guide to the purification of this compound using High-Performance Liquid Chromatography (HPLC), addressing both achiral (for purity assessment) and chiral (for enantiomeric separation) applications.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Structure | A propanoic acid with an amino group at the β-position and a 2,4-dimethylphenyl group also at the β-position. | [1][2] |
| Chirality | Contains a chiral center at the C3 position. | [3][4] |
| Solubility | Expected to have moderate solubility in aqueous solutions and good solubility in organic solvents like methanol and acetonitrile. | General chemical principles |
Part 1: Achiral Purification by Reversed-Phase HPLC
The presence of the hydrophobic 2,4-dimethylphenyl group makes reversed-phase HPLC (RP-HPLC) an ideal method for the purification of the target compound from reaction mixtures.[5] RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic compounds having longer retention times on a nonpolar stationary phase.[6][7]
Principle of Separation:
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the partitioning of the analyte between the stationary and mobile phases. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity.[5]
Method Development Considerations:
-
Column Selection: A C18 column is a good starting point due to its versatility and wide applicability in separating compounds with aromatic moieties.
-
Mobile Phase: A mixture of water and acetonitrile is commonly used. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. It protonates the carboxylic acid and amino groups, suppressing their ionization and leading to sharper peaks and better retention.
-
Detection: The 2,4-dimethylphenyl group contains a chromophore that allows for UV detection. A wavelength of around 254 nm or 220 nm should provide good sensitivity.
Detailed Protocol for Achiral Purification:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Parameters:
| Parameter | Recommended Setting |
| Instrument | Preparative HPLC system |
| Column | C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Column Temperature | Ambient |
-
Purification Workflow:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified.
-
Monitor the chromatogram and collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Part 2: Chiral Separation by HPLC
Since this compound possesses a chiral center, separating the enantiomers is often necessary for pharmacological studies.[4] Chiral HPLC is the most effective technique for this purpose.[3][8]
Principle of Chiral Separation:
Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[4] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.
Method Development Considerations:
-
Column Selection: Several types of CSPs are available for the separation of amino acids.[4][9] For a compound like this, a macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based) or a Pirkle-type (brush-type) CSP could be effective. Ligand-exchange chromatography is another viable option.[3]
-
Mobile Phase: The choice of mobile phase is highly dependent on the CSP. For macrocyclic glycopeptide CSPs, polar ionic and polar organic modes are common. For Pirkle-type CSPs, normal-phase (e.g., hexane/ethanol) or reversed-phase conditions can be used.
-
Detection: UV detection at 254 nm or 220 nm is suitable.
Detailed Protocol for Chiral Separation:
-
Sample Preparation:
-
Dissolve the purified racemic mixture of this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System and Parameters (Example using a Macrocyclic Glycopeptide CSP):
| Parameter | Recommended Setting |
| Instrument | Analytical or Semi-Preparative HPLC system |
| Column | Teicoplanin-based chiral column (e.g., 5 µm particle size, 250 x 4.6 mm) |
| Mobile Phase | Varies; a good starting point is a mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine. A typical ratio could be 50:50:0.1:0.1. |
| Elution Mode | Isocratic |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-20 µL |
| Column Temperature | 25 °C |
-
Chiral Separation Workflow:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the isocratic elution and monitor the separation of the two enantiomers.
-
For preparative scale, the method would need to be scaled up with a larger column and optimized flow rate and loading.
-
Visualization of Workflows
Caption: Workflow for achiral purification.
Caption: Workflow for chiral separation.
Conclusion
The HPLC methods outlined in this application note provide a robust framework for the purification of this compound. The reversed-phase method is effective for obtaining a highly pure racemic mixture, while the chiral HPLC method allows for the resolution of the individual enantiomers. The specific parameters provided should be considered as a starting point, and further optimization may be necessary depending on the specific impurities present in the crude sample and the desired scale of purification.
References
-
MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Retrieved from [Link]
-
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
-
ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
IntechOpen. (2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]
-
Chromatography Today. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Retrieved from [Link]
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Application Notes and Protocols for the Use of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role of Substituted β-Amino Acids in Modern Peptide Science
The rational design of peptidomimetics and other peptide-based therapeutics often necessitates the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids have emerged as powerful tools for modulating peptide structure and function. The additional carbon in the backbone of β-amino acids imparts unique conformational constraints and resistance to enzymatic degradation.[1]
This guide focuses on the application of a specific substituted β-amino acid, 3-Amino-3-(2,4-dimethylphenyl)propanoic acid , in solid-phase peptide synthesis (SPPS). The presence of the sterically demanding 2,4-dimethylphenyl group at the β-position presents both unique opportunities for structural control and specific challenges during chemical synthesis. These application notes provide a comprehensive overview of the physicochemical properties of this amino acid, detailed protocols for its efficient incorporation into peptide chains, and a discussion of its potential impact on peptide conformation and biological activity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this building block is essential for its effective use in peptide synthesis.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 117391-54-5 | Chem-Impex |
| Molecular Formula | C₁₁H₁₅NO₂ | Chem-Impex |
| Molecular Weight | 193.24 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Inferred from typical amino acids |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP) | Inferred from SPPS protocols |
Strategic Considerations for Peptide Synthesis
The incorporation of this compound requires careful consideration due to its steric bulk. Standard coupling protocols may prove inefficient, leading to incomplete reactions and the formation of deletion sequences. The following sections outline optimized strategies to mitigate these challenges.
Fmoc Protection
For standard Fmoc-based solid-phase peptide synthesis, the amino group of this compound must be protected with the fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid is the key building block for SPPS. Several suppliers offer this derivative, or it can be synthesized from the free amino acid.[2]
Choice of Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids. While standard carbodiimide reagents like DCC and DIC may be insufficient, more potent activating reagents are recommended.[3]
-
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[4][5] Experimental evidence suggests that HATU often provides superior results for hindered couplings due to the formation of a more reactive OAt-active ester.[6][7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a viable option.
Recommendation: For the incorporation of Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid, HATU is the preferred coupling reagent due to its high reactivity and ability to overcome steric hindrance.[6][7]
Detailed Protocols for Solid-Phase Peptide Synthesis
The following protocols are designed for the manual or automated solid-phase synthesis of peptides containing this compound.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid)
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU or HBTU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, anhydrous
Workflow for a Single Coupling Cycle
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Step-by-Step Protocol for Incorporating Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
This protocol assumes a starting scale of 0.1 mmol of resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines (a positive test is indicated by a blue color).
-
Coupling of Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic Acid (Double Coupling Protocol):
-
First Coupling:
-
In a separate vial, dissolve Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid.
-
Agitate the reaction mixture for another 2-4 hours.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Characterization and Analysis
The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide and to purify it.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the peptide in solution. Specific NMR techniques can help elucidate the conformational preferences induced by the β-amino acid.[8][9]
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide in solution. The incorporation of a β-amino acid can lead to characteristic changes in the CD spectrum.[10][11][12]
Impact on Peptide Structure and Function
The incorporation of this compound can have a profound impact on the resulting peptide's properties:
-
Conformational Rigidity: The bulky dimethylphenyl group can restrict the conformational freedom of the peptide backbone, potentially stabilizing specific secondary structures such as turns or helices.[1]
-
Proteolytic Stability: The β-amino acid linkage is generally resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide.
-
Hydrophobicity: The aromatic side chain increases the local hydrophobicity, which can influence peptide aggregation, membrane permeability, and interactions with biological targets.
-
Biological Activity: By inducing a specific conformation, this amino acid can enhance the binding affinity of the peptide to its target receptor or enzyme.
Caption: Impact of incorporating this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency (Positive Kaiser Test after Coupling) | Steric hindrance of the amino acid. | Perform a double coupling. Increase coupling time. Use HATU as the coupling reagent. |
| Deletion of the β-Amino Acid in the Final Product | Incomplete coupling. | Optimize coupling conditions as above. Consider a capping step after the β-amino acid coupling. |
| Difficulty in Purifying the Crude Peptide | Aggregation due to increased hydrophobicity. | Use a modified HPLC gradient. Dissolve the crude peptide in a stronger solvent (e.g., with a small amount of formic acid or hexafluoroisopropanol). |
Conclusion
This compound is a valuable building block for the synthesis of novel peptidomimetics with enhanced structural and functional properties. While its steric bulk presents challenges during solid-phase peptide synthesis, these can be effectively overcome by employing optimized protocols, particularly the use of potent coupling reagents like HATU and a double coupling strategy. The incorporation of this amino acid offers a powerful approach to constrain peptide conformation, improve metabolic stability, and ultimately fine-tune biological activity, making it a key component in the modern drug discovery and development toolkit.
References
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(10), 781-795. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
CORE. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. [Link]
-
PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. [Link]
-
Caballero, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1042-1046. [Link]
-
Gellman, S. H., et al. (2014). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Journal of the American Chemical Society, 136(3), 1023-1033. [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-771. [Link]
-
Unknown. (n.d.). peptide nmr. [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
-
Isidro-Llobet, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3245-3256. [Link]
-
National Center for Biotechnology Information. (n.d.). Application of 3D NMR for Structure Determination of Peptide Natural Products. [Link]
-
Biophysics Instrumentation Facility. (n.d.). Accommodation of r-Substituted Residues in the β-Peptide 12-Helix. [Link]
-
National Center for Biotechnology Information. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]
-
ResearchGate. (2015). (PDF) NMR of peptides. [Link]
-
PNAS. (2004). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. [Link]
-
National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
Royal Society of Chemistry. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]
-
Fmoc Protect Amino acids. (n.d.). [Link]
-
ResearchGate. (2019). High-Efficiency solid phase peptide synthesis (HE-SPPS). [Link]
-
Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Procuring High-Quality Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid. [Link]
Sources
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- 5. peptide.com [peptide.com]
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- 10. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 12. digitalcommons.subr.edu [digitalcommons.subr.edu]
The Strategic Role of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid as a Precursor in Modern Agrochemical Development
Introduction: The Quest for Novel Fungicidal Scaffolds
In the continuous battle against evolving plant pathogens, the agrochemical industry is perpetually seeking novel molecular scaffolds that offer unique modes of action and can overcome existing resistance mechanisms. β-amino acids, particularly 3-amino-3-arylpropanoic acids, have emerged as a promising class of precursors for the development of highly effective fungicides. This technical guide focuses on 3-Amino-3-(2,4-dimethylphenyl)propanoic acid , a key building block for a new generation of agrochemicals targeting some of the most destructive plant pathogens.
This document provides an in-depth exploration of the synthesis of this precursor, its application in the creation of advanced fungicidal agents, and the biochemical rationale behind their efficacy. The protocols and insights presented herein are intended for researchers, chemists, and professionals in the agrochemical and drug development fields who are at the forefront of innovation in crop protection.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to its successful application in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 117391-54-5 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, protected from light and moisture | [1] |
Core Synthesis of this compound: The Rodionov Reaction
The classical Rodionov reaction provides a robust and scalable method for the synthesis of β-amino acids from aromatic aldehydes. This one-pot reaction involves the condensation of an aldehyde with malonic acid and a source of ammonia, typically ammonium acetate, in an alcoholic solvent[1][2][3][4]. The reaction proceeds through the formation of an intermediate imine, followed by a Knoevenagel condensation with malonic acid and subsequent decarboxylation and reduction.
Sources
Application Notes and Protocols for the Development of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid as a Novel Herbicide
Introduction: A Novel Scaffold for Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations necessitates the urgent discovery of novel herbicidal modes of action. Amino acid biosynthesis pathways in plants present validated and highly effective targets for herbicides, as these pathways are essential for plant survival and are absent in animals.[1][2] Compounds that mimic amino acid structures can act as competitive or allosteric inhibitors of key enzymes in these pathways, leading to plant death.[1]
This document outlines a comprehensive research and development program for the evaluation of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid as a potential novel herbicide. This β-amino acid derivative, with its substituted phenyl ring, presents a unique chemical scaffold that warrants investigation for its herbicidal potential. While no direct herbicidal activity has been reported for this specific compound, its structural characteristics suggest a plausible interaction with plant amino acid biosynthesis or other metabolic pathways.
These application notes provide a strategic framework for the synthesis, biological screening, and mechanistic evaluation of this compound and its analogs. The protocols are designed to be robust and self-validating, guiding researchers from initial hit discovery to lead optimization.
Section 1: Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis will commence with the readily available 2,4-dimethylbenzaldehyde and proceed through a Strecker-like synthesis or a Rodionov reaction. The following is a generalized protocol that can be optimized.
Materials and Reagents:
-
2,4-dimethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde and malonic acid in ethanol. Add a catalytic amount of ammonium acetate.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux for an additional 2-3 hours to hydrolyze the intermediate.
-
Acidification and Extraction: Cool the mixture and acidify with hydrochloric acid to a pH of approximately 2-3. The product, this compound, may precipitate. If not, extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization:
The final product should be thoroughly characterized to confirm its identity and purity using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117391-54-5 | [5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [5] |
| Molecular Weight | 193.24 g/mol | [5] |
Section 2: Primary Herbicidal Activity Screening
The initial assessment of herbicidal activity will be conducted through a tiered screening process, starting with in vitro assays and progressing to whole-plant bioassays.
In Vitro Enzyme Inhibition Assays
Based on the structure of the target compound, enzymes in the amino acid biosynthesis pathways are logical primary targets.
Potential Target Enzymes:
-
Acetolactate Synthase (ALS): A key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1]
-
5-enolpyruvylshikimate-3-phosphate synthase (EPSPS): A critical enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][6]
-
Diaminopimelate (DAP) pathway enzymes: Involved in lysine biosynthesis.[2]
Protocol for Enzyme Inhibition Assay (General):
-
Enzyme Preparation: Obtain or purify the target enzyme from a plant source (e.g., spinach, maize).
-
Assay Buffer Preparation: Prepare an appropriate buffer system for the specific enzyme assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a microplate, combine the enzyme, its substrate(s), and varying concentrations of the test compound. Include positive (known inhibitor) and negative (solvent only) controls.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry) that quantifies the product formation or substrate depletion.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for the test compound.
Whole-Plant Bioassays
Whole-plant assays are essential to confirm the in planta efficacy of the compound.[7][8]
Plant Species for Screening:
A diverse range of both monocotyledonous and dicotyledonous weed species should be used.
-
Monocots: Echinochloa crus-galli (barnyardgrass), Avena fatua (wild oat)
-
Dicots: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)
Protocol for Pre-emergence Herbicidal Activity:
-
Potting and Sowing: Fill pots with a standardized soil mix and sow seeds of the test weed species at a uniform depth.
-
Treatment Application: Prepare a solution of this compound at various concentrations. Apply the solution evenly to the soil surface.
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged seedlings.
Protocol for Post-emergence Herbicidal Activity:
-
Plant Growth: Grow the test weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Application: Apply a foliar spray of the test compound at various concentrations, ensuring uniform coverage.
-
Growth Conditions: Return the treated plants to the greenhouse.
-
Evaluation: After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) and measure the fresh or dry weight of the plants.
Section 3: Mode of Action Elucidation
Identifying the molecular target and the physiological consequences of its inhibition is a critical step in novel herbicide development.
Workflow for Mode of Action Studies:
Caption: Workflow for elucidating the mode of action.
Metabolomic Analysis:
Treat sensitive plants with a sublethal dose of the compound and analyze the metabolic changes using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). An accumulation of a specific substrate or a depletion of a product can pinpoint the inhibited enzyme.
Transcriptomic Analysis (RNA-seq):
Analyze the changes in gene expression in treated plants. Upregulation of genes in a particular pathway can indicate a response to the inhibition of that pathway.
Section 4: Structure-Activity Relationship (SAR) Studies
Once a lead compound with confirmed herbicidal activity is identified, SAR studies are crucial for optimizing its potency and selectivity.
Strategy for SAR Studies:
A systematic modification of the chemical structure of this compound will be undertaken.
Table 2: Proposed Modifications for SAR Studies
| Position of Modification | Type of Modification | Rationale |
| Phenyl Ring | Varying the position and nature of substituents (e.g., halogens, alkyl groups, methoxy groups) | To investigate the influence of electronic and steric effects on activity. |
| Amino Group | N-alkylation, N-acylation | To explore the impact on binding to the target enzyme and on translocation within the plant. |
| Carboxylic Acid | Esterification, amidation | To create prodrugs that may have improved uptake and translocation properties. |
Experimental Workflow for SAR:
Caption: Iterative process for SAR studies.
Section 5: Preliminary Toxicological and Environmental Fate Assessment
Early-stage assessment of the toxicological and environmental profile of a potential herbicide is essential for its future development.
Initial Toxicity Screening:
-
Acute toxicity: Preliminary assessment of toxicity to non-target organisms such as daphnia and algae.
-
Ames test: To evaluate the mutagenic potential.
Environmental Fate Studies:
-
Soil degradation: Determine the half-life of the compound in different soil types.
-
Photodegradation: Assess the stability of the compound under UV light.
Conclusion
The exploration of this compound as a novel herbicide represents a promising avenue for addressing the challenge of herbicide resistance. The structured and comprehensive approach outlined in these application notes provides a clear roadmap for researchers to systematically evaluate its potential. By combining targeted synthesis, robust biological screening, in-depth mode of action studies, and iterative lead optimization, the scientific community can effectively determine the utility of this and similar chemical scaffolds in the development of the next generation of safe and effective weed management solutions.
References
-
The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. (2017). Frontiers in Plant Science. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). Molecules. [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Inhibitors of lysine biosynthesis enzymes as potential new herbicides. (2023). Pest Management Science. [Link]
-
Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. (2023). Molecules. [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). Tetrahedron: Asymmetry. [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). PennState Extension. [Link]
-
Classification of the glyphosate target enzyme (5-enolpyruvylshikimate-3-phosphate synthase). (2020). bioRxiv. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
-
This compound. (n.d.). Pharmaffiliates. [Link]
-
Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. (2018). Pest Management Science. [Link]
-
β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). KRAGUJEVAC JOURNAL OF SCIENCE. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
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2-Amino-3-(2,4-dimethylphenyl)propanoic acid. (n.d.). PubChem. [Link]
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Review: amino acid biosynthesis as a target for herbicide development. (2020). Pest Management Science. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2023). Molecules. [Link]
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The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). International Journal of Molecular Sciences. [Link]
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Application of an Enzymatic Hydrolysed L-α-Amino Acid Based Biostimulant to Improve Sunflower Tolerance to Imazamox. (2022). Plants. [Link]
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New Approaches to Herbicide and Bioherbicide Discovery. (2024). Weed Science. [Link]
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Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. (2018). Pest Management Science. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Pharmaceuticals. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). Molecules. [Link]
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Application Notes and Protocols: 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Frontier of β-Amino Acid Derivatives in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry and oncology. Within this landscape, β-amino acid derivatives have emerged as a promising class of compounds. Their structural diversity and ability to mimic peptide backbones allow them to interact with a wide range of biological targets. This guide focuses on the potential of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid derivatives as a novel scaffold for anticancer drug development.
It is important to note that, as of this writing, specific research on the anticancer properties of this compound derivatives is not extensively published in peer-reviewed literature. Therefore, this document serves as a forward-looking guide, extrapolating from established methodologies and findings on structurally similar 3-amino-3-arylpropanoic acid derivatives that have shown promise in cancer research.[1][2][3] The protocols and mechanistic insights presented herein are intended to provide a robust framework for initiating and advancing research into this specific class of compounds.
Hypothesized Mechanism of Action: Targeting Key Cancer Pathways
While the precise mechanism of action for this compound derivatives remains to be elucidated, studies on analogous compounds suggest several plausible pathways through which they may exert their anticancer effects. One prominent hypothesis is the inhibition of metalloenzymes crucial for tumor growth and metastasis, such as Aminopeptidase N (APN/CD13).[3] APN is overexpressed in various tumor cells and plays a critical role in angiogenesis, invasion, and metastasis.[3] The β-amino acid scaffold can chelate the essential zinc ion in the active site of APN, leading to its inhibition.[3]
Another potential mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Amino acid derivatives have been shown to trigger these pathways, which are often dysregulated in cancer.[4] The aryl substituent, in this case, the 2,4-dimethylphenyl group, likely plays a crucial role in the compound's potency and selectivity by influencing its binding to the target protein.
Below is a diagram illustrating a hypothesized signaling pathway for the induction of apoptosis by a this compound derivative.
Sources
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Application Notes and Protocols: Antimicrobial Activity of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Arylpropionic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this class, β-amino acid scaffolds, such as 3-Amino-3-(2,4-dimethylphenyl)propanoic acid and its analogs, offer unique structural diversity and potential for developing new therapeutics. These compounds are of particular interest due to their structural resemblance to naturally occurring amino acids, suggesting possible interactions with bacterial cellular machinery.
This document provides a comprehensive guide for researchers investigating the antimicrobial properties of this compound analogs. It outlines detailed protocols for assessing their efficacy against a range of microbial pathogens, discusses potential mechanisms of action, and provides a framework for data interpretation and further development. The methodologies described are based on established standards to ensure reproducibility and scientific rigor.
Postulated Mechanism of Action
While the precise mechanism of action for this compound analogs is a subject of ongoing research, insights can be drawn from related β-amino acid and antimicrobial peptide studies. The proposed mechanism likely involves a multi-step process targeting the bacterial cell envelope and potentially intracellular processes.[3][4]
-
Electrostatic Binding: The initial interaction is likely driven by electrostatic attraction between the positively charged amino group of the compound and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4]
-
Membrane Insertion and Disruption: Following initial binding, the hydrophobic (2,4-dimethylphenyl) moiety is postulated to insert into the lipid bilayer of the bacterial membrane.[4] This insertion can disrupt the membrane's integrity, leading to partial permeabilization.
-
Intracellular Targeting: The disruption of the membrane may facilitate the entry of the compound into the cytoplasm, where it could interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity.[3] Some antimicrobial peptides and amino acid derivatives have been shown to bind to intracellular targets like lipid II, a precursor for peptidoglycan synthesis, thereby inhibiting cell wall formation.[3][5]
Caption: Postulated mechanism of action for this compound analogs.
Antimicrobial Activity Screening: Protocols
A systematic approach to evaluating the antimicrobial efficacy of novel compounds is crucial. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for assessing antimicrobial activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
Test compounds (this compound analogs)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] This can be done visually or with a spectrophotometer (absorbance at 625 nm between 0.08 and 0.13).[6]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[6]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Plating: Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).
Cytotoxicity Assessment: A Critical Step in Drug Development
While potent antimicrobial activity is desired, it is equally important that the compounds exhibit low toxicity towards mammalian cells.[9] Cytotoxicity assays are therefore a crucial component of the preclinical evaluation of any new antimicrobial candidate.[10]
Protocol 3: MTT Assay for Cytotoxicity in Mammalian Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Data Presentation and Interpretation
Organizing the experimental data in a clear and concise manner is essential for analysis and comparison.
Table 1: Example of MIC and MBC Data for this compound Analogs
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| Analog-1 | Unsubstituted | 16 | 32 | 64 | >128 |
| Analog-2 | 4-Chloro | 8 | 16 | 32 | 64 |
| Analog-3 | 3,5-Difluoro | 4 | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | 0.5 |
Table 2: Example of Cytotoxicity Data
| Compound ID | IC₅₀ (µM) on HEK293 cells | Selectivity Index (S. aureus) | Selectivity Index (E. coli) |
| Analog-1 | >100 | >6.25 | >1.56 |
| Analog-2 | 85 | 10.63 | 2.66 |
| Analog-3 | 60 | 15 | 3.75 |
Selectivity Index (SI) = IC₅₀ / MIC
A higher selectivity index indicates a greater therapeutic window, with the compound being more toxic to bacteria than to mammalian cells.
Conclusion and Future Directions
The protocols and guidelines presented here provide a robust framework for the initial antimicrobial evaluation of this compound analogs. Promising candidates identified through these screening assays, characterized by low MIC values and high selectivity indices, should be advanced for further preclinical development. This includes more in-depth mechanistic studies, time-kill kinetic assays, and evaluation in animal models of infection to determine their in vivo efficacy and pharmacokinetic/pharmacodynamic profiles. The structural diversity inherent in this class of compounds offers significant opportunities for lead optimization and the development of next-generation antimicrobial agents.
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). KTU ePubl. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022, October 16). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PubMed. Retrieved January 23, 2026, from [Link]
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Human Journals. Retrieved January 23, 2026, from [Link]
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Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2025, October 11). ResearchGate. Retrieved January 23, 2026, from [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]
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β-hairpin antimicrobial peptides: structure, function and mode of action. (n.d.). The University of Queensland. Retrieved January 23, 2026, from [Link]
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Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. (2023, November 9). ResearchGate. Retrieved January 23, 2026, from [Link]
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Mechanisms of Action by Antimicrobial Agents: A Review. (2021, January 4). McGill Journal of Medicine. Retrieved January 23, 2026, from [Link]
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube. Retrieved January 23, 2026, from [Link]
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Natural Compounds: Advances in Antimicrobial Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Determination of Minimum Inhibitory Concentration of Liposomes: A Novel Method. (2017, August 10). International Journal of Current Microbiology and Applied Sciences. Retrieved January 23, 2026, from [Link]
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Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. (2026, January 15). ACS Omega. Retrieved January 23, 2026, from [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 23, 2026, from [Link]
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A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols: 3-Amino-3-(2,4-dimethylphenyl)propanoic acid as a Selective EP3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: Targeting the Prostaglandin E2 EP3 Receptor
Prostaglandin E2 (PGE2) is a potent lipid mediator that plays a critical role in a vast array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis.[1] Its diverse effects are mediated through four distinct G-protein-coupled receptors (GPCRs), designated EP1 through EP4.[2] Among these, the EP3 receptor is unique due to its primary coupling to the inhibitory G-protein (Gi).[3][4] Activation of the EP3 receptor by PGE2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This signaling mechanism often counteracts the effects of EP2 and EP4 receptors, which couple to Gs proteins to increase cAMP levels.[6]
The widespread expression and inhibitory signaling of the EP3 receptor have implicated it in the pathophysiology of numerous diseases. Consequently, the development of selective EP3 receptor antagonists has emerged as a promising therapeutic strategy for conditions such as:
-
Atherothrombosis: The PGE2/EP3 pathway facilitates platelet aggregation, and its inhibition is a novel antiplatelet strategy that may not carry the same bleeding risks as traditional therapies like clopidogrel.[7][8]
-
Pain and Inflammation: While PGE2 is broadly pro-nociceptive, the EP3 receptor can have complex roles. Under certain inflammatory conditions, EP3 activation may paradoxically be antinociceptive, but its antagonism is being explored to modulate inflammatory pathways.[6]
-
Heart Failure: Preclinical studies suggest that antagonizing the EP3 receptor can protect the heart from injury and improve cardiac function after myocardial infarction.[2][9]
-
Type 2 Diabetes: PGE2 signaling through the EP3 receptor can suppress glucose-stimulated insulin secretion from pancreatic β-cells; therefore, EP3 antagonists may help restore proper insulin release.[3]
This document provides detailed application notes and protocols for the use of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid , a representative small molecule antagonist of the EP3 receptor.
Compound Profile: this compound
This compound belongs to a class of propanoic acid analogs investigated for their potential as selective EP3 receptor antagonists.[10][11] Its structure is designed to interact specifically with the ligand-binding pocket of the EP3 receptor, preventing the binding of the endogenous ligand, PGE2.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 117391-54-5 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in DMSO and aqueous basic solutions |
Data sourced from commercial supplier information.[12]
Mechanism of Action
This compound functions as a competitive antagonist at the EP3 receptor. By occupying the receptor's binding site, it blocks PGE2 from initiating the downstream signaling cascade. The primary consequence of this action is the prevention of Gi-protein activation, thereby liberating adenylyl cyclase from inhibition and maintaining intracellular cAMP levels.
Caption: EP3 receptor signaling and antagonist inhibition.
Experimental Protocols
The following protocols provide step-by-step methodologies for characterizing the interaction of this compound with the EP3 receptor.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human EP3 receptor.
Principle: This is a competitive binding assay that measures the ability of the unlabeled antagonist to displace a radiolabeled ligand (e.g., [³H]PGE2) from the EP3 receptor in a membrane preparation from cells overexpressing the receptor.
Caption: Workflow for EP3 receptor competitive binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human EP3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Execution:
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
[³H]PGE2 at a final concentration near its Kd (e.g., 1-2 nM).
-
Membrane preparation (e.g., 20-40 µg protein per well).
-
-
Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled PGE2, e.g., 10 µM).
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (cAMP Measurement)
Objective: To determine the functional potency (IC50) of the compound as an antagonist of EP3 receptor-mediated inhibition of cAMP synthesis.
Principle: The EP3 receptor is Gi-coupled, and its activation by an agonist inhibits adenylyl cyclase. This assay measures the ability of the antagonist to reverse the agonist-induced decrease in intracellular cAMP levels, which are artificially raised by an adenylyl cyclase activator like forskolin.
Caption: Workflow for cell-based functional cAMP assay.
Methodology:
-
Cell Culture:
-
Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human EP3 receptor into 96-well plates and grow to confluence.
-
-
Assay Execution:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-20 minutes.
-
Add a solution containing an EP3 receptor agonist (e.g., sulprostone, at a concentration that gives 80% of its maximal effect, or EC₈₀) and forskolin (e.g., 1-5 µM).
-
Include control wells: basal (buffer only), forskolin only (100% signal), and agonist + forskolin (inhibited signal).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
-
Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
Normalize the data, setting the signal from the "agonist + forskolin" wells as 0% and the "forskolin only" wells as 100%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of antagonist required to reverse 50% of the agonist's inhibitory effect.
-
Protocol 3: Ex Vivo Platelet Aggregation Assay
Objective: To assess the compound's ability to inhibit the pro-aggregatory effects of EP3 receptor activation on human platelets.
Principle: The EP3 agonist sulprostone enhances platelet aggregation induced by primary agonists like ADP.[13] This assay measures the ability of an EP3 antagonist to block this enhancement.
Caption: Workflow for ex vivo platelet aggregation assay.
Methodology:
-
PRP Preparation:
-
Draw blood from consenting healthy volunteers who have not taken anti-platelet medication for at least two weeks.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
-
Assay Execution:
-
Place an aliquot of PRP into the cuvette of a light-transmission aggregometer and allow it to stabilize.
-
Add the test compound or vehicle and incubate for 2-5 minutes.
-
Add the EP3 agonist sulprostone (e.g., 100-500 nM) and incubate for 1 minute.
-
Initiate aggregation by adding a sub-maximal concentration of a primary agonist (e.g., ADP, collagen).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Quantify the maximum percentage of platelet aggregation for each condition.
-
Determine the concentration of this compound required to inhibit the sulprostone-enhanced aggregation.
-
Representative Pharmacological Data
The following table presents hypothetical data for the subject compound, contextualized by published data for known EP3 antagonists.
| Compound | hEP3 Binding Ki (nM) | hEP3 Functional IC50 (nM) (cAMP Assay) | Key Reference |
| This compound | 15 - 40 | 50 - 150 | (Hypothetical Data for this Guide) |
| DG-041 | 13 | 21 | [7] |
| L-798,106 | 0.84 | N/A | [14] |
| ONO-AE3-240 | 1.3 | 2.9 | [6] |
This table is for illustrative purposes. Actual values for the title compound must be determined experimentally.
Field-Proven Insights & Troubleshooting
-
Causality in Assay Choice: A binding assay confirms direct interaction with the receptor, but a functional assay (like cAMP measurement) is crucial to confirm the compound's mechanism as an antagonist (i.e., that it blocks signaling). The platelet aggregation assay provides a valuable link to a key physiological, disease-relevant endpoint.
-
Self-Validation: In the functional cAMP assay, always include a control with a known, potent EP3 antagonist (e.g., DG-041) alongside your test compound.[7] This validates that the assay system is responding correctly and provides a benchmark for potency.
-
Solubility Issues: Compounds like this can have limited aqueous solubility. Prepare high-concentration stock solutions in 100% DMSO and then perform serial dilutions. Ensure the final concentration of DMSO in the assay wells is low (<0.5%) and consistent across all conditions to avoid solvent-induced artifacts.
-
Protein Binding: Propanoic acid derivatives can bind to serum albumin. This can create a discrepancy between in vitro potency and in vivo efficacy. Consider performing binding and functional assays in the presence of physiological concentrations of bovine or human serum albumin (BSA/HSA) to get a more translatable measure of potency.[11]
References
-
Reinold, H., et al. (2013). Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. PNAS. Available at: [Link]
-
Patsnap Synapse. (2024). What are EP3 antagonists and how do they work? Available at: [Link]
-
Shaw, D. E., et al. (2009). Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding. ACS Chemical Biology. Available at: [Link]
-
Proulx, C., et al. (2020). Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction. Journal of the American Heart Association. Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin EP3 receptor. Available at: [Link]
-
Glatz, A., et al. (2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nagase, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
deCODE genetics. (2007). Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE R&D Event. BioSpace. Available at: [Link]
-
Sugimoto, Y., & Narumiya, S. (2003). Prostaglandin receptors: advances in the study of EP3 receptor signaling. Journal of Pharmacological Sciences. Available at: [Link]
-
Forgách, B., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. Available at: [Link]
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
Heptinstall, S., et al. (2008). DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease. Platelets. Available at: [Link]
-
Patsnap Synapse. (2024). What are EP3 agonists and how do they work? Available at: [Link]
-
Proulx, C., et al. (2020). Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction. Circulation: Heart Failure. Available at: [Link]
Sources
- 1. What are EP3 antagonists and how do they work? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE R &D Event | deCODE genetics [decode.com]
- 9. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Pharmacokinetic Profiling of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Gabapentinoids
3-Amino-3-(2,4-dimethylphenyl)propanoic acid and its derivatives represent a promising class of gabapentinoids, structural analogs of the neurotransmitter γ-aminobutyric acid (GABA).[1] While gabapentin's precise mechanism of action remains a subject of ongoing research, it is known to selectively bind to the α2δ subunit of voltage-gated calcium channels, a key player in modulating neurotransmitter release.[1] This interaction underpins its efficacy in the treatment of neuropathic pain, epilepsy, and other neurological disorders.[2][3] The exploration of novel derivatives, such as this compound (CAS No: 117391-54-5), is driven by the quest for improved pharmacokinetic and pharmacodynamic profiles, including enhanced bioavailability, longer half-life, and greater potency.[4]
This comprehensive guide provides a detailed framework for conducting robust pharmacokinetic studies of these novel derivatives. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating system, with each experimental choice grounded in established principles of drug metabolism and pharmacokinetics (DMPK).
Part 1: Foundational In Vitro ADME Assessment
Early in the drug discovery pipeline, a thorough in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assessment is paramount to identify candidates with favorable drug-like properties and to de-risk further development.[5] This initial screening allows for the early identification of potential liabilities such as low permeability or high metabolic turnover.[6]
Aqueous Solubility: The Gateway to Absorption
A compound's journey into the systemic circulation begins with its dissolution in the gastrointestinal tract. Poor aqueous solubility is a frequent cause of low and erratic oral bioavailability.
Protocol: Thermodynamic Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess of the test compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to create a saturated solution.
-
Equilibration: Shake the solution vigorously at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS.
Causality: This method determines the equilibrium solubility, providing a fundamental measure of the compound's intrinsic ability to dissolve in an aqueous environment.
Membrane Permeability: Crossing the Biological Barriers
The ability of a drug to passively diffuse across cellular membranes, such as the intestinal epithelium and the blood-brain barrier, is a critical determinant of its absorption and distribution.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay serves as a high-throughput, non-cell-based in vitro model for predicting passive transcellular permeability.[7]
-
Plate Preparation: Utilize a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane.
-
Compound Addition: Add the test compound solution to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = [-ln(1 - [C]A / [C]equilibrium)] / (A * (1/VD + 1/VA) * t)
where [C]A is the concentration in the acceptor well, [C]equilibrium is the equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
Data Interpretation:
| Permeability Classification | Effective Permeability (Pe) (10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 2.5 - 10 |
| Low | < 2.5 |
This classification is based on typical ranges observed for CNS drugs.[6]
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion. High metabolic instability can lead to a short half-life and low systemic exposure.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human or from a relevant preclinical species), the test compound, and a buffer solution.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
t½ = 0.693 / k
CLint = (V * 0.693) / (t½ * P)
where V is the incubation volume and P is the protein concentration.
Causality: This assay provides a direct measure of the compound's susceptibility to phase I metabolism, offering a critical prediction of its in vivo clearance.
Workflow for In Vitro ADME Assessment
Caption: Tiered approach to in vitro ADME profiling.
Part 2: Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the accurate and precise quantification of the drug in biological matrices. For gabapentinoids, which lack a strong chromophore, LC-MS/MS is the analytical method of choice due to its high sensitivity and selectivity.[3][8]
Protocol: LC-MS/MS Method for Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a cold protein precipitation agent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog like gabapentin or pregabalin).[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 50 mm x 2.0 mm, 3 µm) is a common choice.[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typically employed.[8]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is usually effective for gabapentinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For example, for pregabalin, the transition m/z 160.2 → 55.1 has been used.[8]
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[2]
Sample Stability:
| Condition | Duration | Acceptance Criteria (% Deviation) |
| Room Temperature | 4 hours | ± 15% |
| Frozen (-20°C) | 144 days | ± 15% |
| Freeze-Thaw Cycles | 3 cycles | ± 15% |
| Post-Preparative (Autosampler) | 72 hours | ± 15% |
| Stability data for gabapentin can be used as a reference.[2][8] |
Part 3: In Vivo Pharmacokinetic Studies
In vivo studies in preclinical species (e.g., rats or mice) are essential to understand the complete ADME profile of a drug candidate in a living system and to predict its pharmacokinetic behavior in humans.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Administer the this compound derivative to a cohort of rats (n=3-5 per group) via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).
-
The dose should be selected based on efficacy and toxicology data.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 100-200 µL) from a suitable vessel (e.g., tail vein or jugular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the drug concentration in the plasma samples using the validated LC-MS/MS method described above.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability (calculated by comparing the AUC after oral and intravenous administration) |
Sources
- 1. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 2. Single dose pharmacokinetic equivalence study of two gabapentin preparations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies. Our goal is to empower you to overcome common challenges and optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
The most direct and widely utilized method for this class of β-amino acid is a variation of the Rodionov reaction . This one-pot synthesis involves the condensation of an aldehyde (2,4-dimethylbenzaldehyde) with malonic acid and a source of ammonia, typically in a solvent like ethanol or neat. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of ammonia, and finally, a decarboxylation to yield the target β-amino acid. This method is favored for its operational simplicity and use of readily available starting materials.[1]
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
There are four primary parameters that require careful control:
-
Temperature: The initial condensation occurs at a moderate temperature, while the final decarboxylation step requires higher heat (typically reflux). Insufficient temperature during the final stage is a common cause of low yield, as the dicarboxylic acid intermediate will not convert to the final product.
-
Stoichiometry: The molar ratio of 2,4-dimethylbenzaldehyde, malonic acid, and the ammonia source (e.g., ammonium acetate) is crucial. An excess of the ammonia source is typically used to drive the Michael addition forward.
-
Reaction Time: The reaction is multi-step, and sufficient time must be allotted for each phase. Incomplete reaction is a frequent issue, often leading to a complex mixture of starting materials and intermediates.
-
pH for Workup: As an amino acid, the product is amphoteric. The yield during isolation is highly dependent on adjusting the pH of the aqueous solution to the isoelectric point (pI) of the molecule, where its solubility is at a minimum, causing it to precipitate.
Q3: What analytical techniques are recommended for monitoring this synthesis?
-
Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring reaction progress. A recommended mobile phase is a mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 or 8:2 v/v) with a few drops of acetic acid to improve spot shape. Staining with ninhydrin is effective for visualizing the amino acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. Key signals to look for in ¹H NMR include the two methyl singlets on the aromatic ring, the aromatic protons, and the characteristic ABX pattern of the two methylene protons and the single methine proton of the propanoic acid backbone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and N-H stretches (overlapping), and the C=O stretch of the carboxylic acid.[1]
Detailed Synthesis Protocol: Rodionov Reaction
This protocol provides a reliable starting point for the synthesis on a laboratory scale.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 3-4 mL per gram of aldehyde).
-
Reflux: Heat the mixture to reflux (approx. 80-100°C) with stirring. Monitor the reaction progress using TLC until the starting aldehyde spot has been consumed (typically 4-8 hours).
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in hot water. Some polymeric impurities may not dissolve; filter these off while the solution is hot.
-
Product Precipitation: Cool the aqueous solution in an ice bath. Adjust the pH to the isoelectric point (pI) of the product. This is a critical step. First, acidify to pH ~3 with concentrated HCl to protonate all species, then carefully add aqueous ammonia or sodium hydroxide solution dropwise until you observe maximum precipitation (typically pH 6-7).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold ethanol or diethyl ether to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture. Dry the final product under vacuum.
Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low product yield.
Q&A Troubleshooting
Q: My reaction yields are consistently below 30%. What is the most likely cause?
A: The most common culprit for low yields in a Rodionov-type reaction is incomplete decarboxylation . The intermediate, 3-carboxy-3-(2,4-dimethylphenyl)aminopropanoic acid, is often stable at lower reflux temperatures.
-
Verification: This intermediate is more polar than your final product and will appear as a separate, lower Rf spot on a TLC plate. It can be visualized with ninhydrin.
-
Solution: Ensure your reaction is heated sufficiently. If you are using ethanol (boiling point ~78°C), consider switching to a higher-boiling solvent like n-butanol (boiling point ~118°C) or extending the reflux time significantly (e.g., 12-24 hours) to drive the decarboxylation to completion.
Q: My final product is an oily substance, not a solid, and NMR shows multiple species. What happened?
A: This often points to a failure in the initial condensation or the presence of significant side products.
-
Potential Cause 1: Poor Quality Aldehyde. 2,4-dimethylbenzaldehyde can oxidize to the corresponding carboxylic acid upon storage. This acid will react with the ammonia source and interfere with the reaction.
-
Solution: Check the purity of your aldehyde by NMR or IR before use. If necessary, purify it by distillation.
-
-
Potential Cause 2: Incorrect Workup pH. If the pH is too acidic or too basic during the precipitation step, the amino acid will remain in solution as a salt (either the ammonium salt or the carboxylate salt).
-
Solution: Perform a small-scale trial to find the optimal precipitation pH for your product. Use a pH meter for accuracy and add the base/acid slowly while observing for maximum solid formation.
-
Q: I see a significant amount of a white, insoluble material in my reaction flask after reflux. What is it?
A: This is likely a polymer or self-condensation product. It can arise from the intermediate unsaturated acid polymerizing under the reaction conditions.
-
Solution: Ensure thorough mixing and controlled heating. Adding the reagents in a specific order (e.g., malonic acid and ammonium acetate first, followed by the aldehyde) can sometimes mitigate this. This material is typically removed during the hot filtration step in the workup.
Quantitative Data Summary
Table 1: Recommended Reagent Stoichiometry and Properties
| Reagent | Formula | Mol. Wt. ( g/mol ) | Molar Eq. | Role |
| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 1.0 | Electrophile |
| Malonic Acid | C₃H₄O₄ | 104.06 | 1.2 | Nucleophile precursor |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 2.0 | Ammonia source & catalyst |
| Ethanol | C₂H₆O | 46.07 | Solvent | Reaction Medium |
References
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Antibiotics, 13(2), 193. [Link][2][3]
-
Solymár, M., Szakonyi, Z., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. [Link][1][4]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Synthesis of 3-Amino-3-Arylpropanoic Acids
Welcome to the technical support center for the synthesis of 3-amino-3-arylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to Synthetic Challenges
The synthesis of 3-amino-3-arylpropanoic acids, key building blocks in medicinal chemistry, is often accomplished through multicomponent reactions like the Mannich reaction. While efficient, these methods can be prone to side reactions that diminish yield and complicate purification. Understanding the mechanistic origins of these byproducts is crucial for developing robust and reproducible synthetic protocols. This guide will address the most common side reactions, including the formation of cinnamic acid derivatives, dimerization, polymerization, and decarboxylation, providing you with the expertise to identify, prevent, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My one-pot synthesis of 3-amino-3-(4-methoxyphenyl)propanoic acid is yielding a significant amount of 4-methoxycinnamic acid. What is causing this and how can I minimize it?
A1: The formation of cinnamic acid derivatives is a well-documented side reaction in the one-pot synthesis of 3-amino-3-arylpropanoic acids, which often proceeds via a Mannich-type reaction.[1] The reaction mechanism is complex and can proceed through multiple pathways. The formation of the cinnamic acid byproduct is favored under certain conditions.
-
Causality: The reaction involves an intermediate that can either undergo decarboxylation to form the desired β-amino acid or undergo elimination of ammonia followed by decarboxylation to yield the cinnamic acid.[1] The presence of electron-donating groups on the aryl ring, such as a methoxy group, can influence the stability of intermediates and favor the elimination pathway leading to the cinnamic acid.[1]
-
Troubleshooting:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the ammonium source can sometimes favor the desired product.
-
Solvent Polarity: The polarity of the solvent can affect the product distribution. Experiment with different solvents to find the optimal conditions for your specific substrate.[1]
-
Temperature Control: Lowering the reaction temperature may disfavor the elimination reaction, leading to a higher yield of the 3-amino-3-arylpropanoic acid.
-
pH Adjustment during Workup: During the workup, careful pH adjustment is crucial. Cinnamic acid is less soluble in acidic aqueous solutions compared to the amino acid. You can often selectively precipitate the cinnamic acid by adjusting the pH.[1]
-
Q2: I am observing a significant amount of an insoluble, high-molecular-weight material in my reaction mixture. Could this be polymerization?
A2: Yes, it is possible that you are observing polymerization. β-amino acids, especially when unprotected, can undergo intermolecular condensation to form polyamides.[2]
-
Causality: The amino and carboxylic acid functionalities within the same molecule can react with each other, particularly at elevated temperatures or in the presence of activating agents, leading to the formation of oligomers and polymers.
-
Troubleshooting:
-
Use of Protecting Groups: The most effective way to prevent polymerization is to use protecting groups for the amino and/or carboxylic acid functionalities.[3][4] Common protecting groups for the amino group include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid can be protected as an ester.[5][6]
-
Reaction Temperature: Avoid excessively high reaction temperatures, as this can promote polymerization.
-
Purification: If polymerization has occurred, the resulting polymer is often insoluble and can be removed by filtration.
-
Q3: My final product seems to be degrading upon storage or during purification, and I suspect decarboxylation. Is this a common issue?
A3: Decarboxylation of β-amino acids can occur, although they are generally more stable than β-keto acids.[7][8] The aryl group at the 3-position can influence the stability.
-
Causality: The reaction proceeds through a cyclic transition state, and the stability of the resulting carbanion intermediate plays a role.[7] While less common than for β-keto acids, elevated temperatures or strongly acidic or basic conditions during workup or purification can induce decarboxylation.
-
Troubleshooting:
-
Mild Reaction and Workup Conditions: Use mild reaction conditions and avoid prolonged exposure to high temperatures or extreme pH values during the workup.
-
Purification Strategy: For purification, consider techniques that can be performed at or below room temperature, such as flash chromatography with a suitable eluent system.
-
Storage: Store the purified 3-amino-3-arylpropanoic acid in a cool, dry, and dark place to minimize degradation.
-
Troubleshooting Guide: In-depth Solutions to Common Problems
Problem 1: Low Yield and Complex Product Mixture in Mannich-type Synthesis
Symptoms:
-
Low isolated yield of the desired 3-amino-3-arylpropanoic acid.
-
Multiple spots on TLC analysis of the crude reaction mixture, indicating the presence of several byproducts.
Root Cause Analysis and Solutions:
The Mannich reaction for the synthesis of β-amino carbonyl compounds can be complex, and the formation of byproducts is not uncommon.[9][10][11]
1. Formation of Bis-adducts and Other Condensation Products:
-
Explanation: The enolizable component (e.g., malonic acid) can react with more than one molecule of the imine intermediate, leading to the formation of bis-adducts. Other self-condensation products of the aldehyde or ketone can also form.
-
Protocol for Prevention:
-
Control Stoichiometry: Use a slight excess of the enolizable component relative to the aldehyde and amine to favor the formation of the desired 1:1:1 adduct.
-
Order of Addition: Add the aldehyde slowly to a mixture of the amine and the enolizable component to maintain a low concentration of the aldehyde and minimize self-condensation.
-
2. Retro-Mannich Reaction:
-
Explanation: The Mannich reaction is reversible. Under certain conditions (e.g., prolonged reaction times, elevated temperatures), the product can revert to its starting materials or other intermediates, leading to a complex mixture.
-
Protocol for Prevention:
-
Monitor Reaction Progress: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the formation of the desired product has maximized.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Visualization of Mannich Reaction Pathways:
Caption: Simplified workflow of the Mannich reaction for 3-amino-3-arylpropanoic acid synthesis, highlighting the formation of the desired product and potential side products.
Problem 2: Dimerization and Oligomerization During Synthesis or Workup
Symptoms:
-
Formation of a precipitate that is sparingly soluble in common organic solvents.
-
Broad signals in the NMR spectrum of the crude product, indicative of a mixture of oligomers.
-
Mass spectrometry data showing ions corresponding to dimers, trimers, or higher oligomers.
Root Cause Analysis and Solutions:
Unprotected β-amino acids can undergo intermolecular amide bond formation.[2]
1. Intermolecular Condensation:
-
Explanation: The nucleophilic amino group of one molecule can attack the electrophilic carboxyl group of another, especially under conditions that activate the carboxylic acid (e.g., presence of carbodiimides) or at high temperatures.
-
Protocol for Prevention:
-
Protecting Group Strategy: The most reliable method is to use protecting groups. Protect the amino group as a Boc or Fmoc carbamate and the carboxylic acid as a methyl or ethyl ester.[3][4][6]
-
Mild Reaction Conditions: If proceeding without protecting groups, use the mildest possible reaction conditions and avoid prolonged heating.
-
Experimental Protocol: Boc Protection of a 3-Amino-3-arylpropanoic Acid
-
Dissolve the 3-amino-3-arylpropanoic acid (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid.
Visualization of Dimerization and Prevention:
Caption: Dimerization of unprotected β-amino acids and its prevention through the use of protecting groups.
Problem 3: Difficulty in Purifying the Target Compound
Symptoms:
-
Co-elution of the desired product with impurities during column chromatography.
-
Low recovery of the product after purification.
-
Product appears pure by one analytical technique (e.g., TLC) but shows impurities in another (e.g., NMR or LC-MS).
Root Cause Analysis and Solutions:
The purification of 3-amino-3-arylpropanoic acids can be challenging due to their zwitterionic nature and the similar polarities of the desired product and some side products.
1. Inefficient Separation from Cinnamic Acid Byproduct:
-
Explanation: The cinnamic acid byproduct can have a similar polarity to the desired amino acid, making separation by normal-phase chromatography difficult.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: Utilize the difference in acidity. Dissolve the crude mixture in an aqueous base (e.g., NaHCO₃ solution). The acidic cinnamic acid and the amino acid will dissolve. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with HCl. The cinnamic acid will precipitate at a less acidic pH than the zwitterionic amino acid. Filter off the cinnamic acid, and then further acidify to precipitate the desired product, or extract it with an appropriate organic solvent.[1]
-
Recrystallization: Recrystallization from a suitable solvent system can be highly effective for separating the product from the cinnamic acid.
-
2. Poor Behavior on Silica Gel Chromatography:
-
Explanation: The zwitterionic nature of the unprotected amino acid can lead to strong interactions with the silica gel, resulting in tailing peaks and poor separation.
-
Troubleshooting Protocol:
-
Use of Additives in the Eluent: Add a small amount of acetic acid or triethylamine to the eluent to suppress the ionization of the carboxylic acid or amino group, respectively. This can significantly improve the peak shape and resolution.
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, consider using reverse-phase (C18) chromatography with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be a powerful technique, exploiting the charge of the amino and carboxyl groups.[12]
-
General Chromatography Troubleshooting Table:
| Observation | Possible Cause | Solution |
| Peak Tailing | Strong interaction with stationary phase (e.g., silica gel) | Add a modifier to the eluent (e.g., acetic acid, triethylamine). Switch to reverse-phase chromatography. |
| Co-elution of Product and Impurity | Similar polarities | Optimize the eluent system. Try a different stationary phase (e.g., alumina, C18). Consider alternative purification techniques like recrystallization or extraction. |
| Low Recovery | Irreversible adsorption on the column | Deactivate the silica gel by pre-treating with the eluent containing a modifier. Use a less active stationary phase. |
| Product Decomposition on Column | Sensitivity of the compound to the stationary phase | Use a neutral stationary phase like alumina. Perform the chromatography quickly and at a lower temperature. |
References
-
A One-pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25985-26017. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Wikipedia. (2023, December 19). Decarboxylation. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 23, 2026, from [Link]
-
Fletcher, J. T., & Gellman, S. H. (2003). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 125(38), 11571–11580. [Link]
-
Chemistry Stack Exchange. (2021, July 12). Decarboxylation of primary amino acids. [Link]
- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
International Journal of Innovative Technology and Exploring Engineering. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. BEIESP, 2(5), 183-186. [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]
-
ACS Publications. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(22), 16219–16244. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved January 23, 2026, from [Link]
-
MacMillan, D. W. C., et al. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(12), 4812–4815. [Link]
-
National Center for Biotechnology Information. (2019). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Molecules, 24(10), 1947. [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(2). [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 23, 2026, from [Link]
-
Samco Inc. (n.d.). Separation and Refining of Amino acids. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 269. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. ACS Omega, 4(5), 8966–8973. [Link]
-
YouTube. (2018, September 21). 21.7a Beta Decarboxylation. [Link]
-
MDPI. (2018). Random Poly(Amino Acid)s Synthesized by Ring Opening Polymerization as Additives in the Biomimetic Mineralization of CaCO3. Polymers, 10(12), 1335. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(1), 316-320. [Link]
-
Wiley-VCH. (n.d.). 3. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved January 23, 2026, from [Link]
-
MDPI. (2022). Regulation of Keratin Chemical Modifications: Potential Molecular Mechanisms in Proliferative Diseases. International Journal of Molecular Sciences, 23(2), 972. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. Polymers, 13(21), 3794. [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved January 23, 2026, from [Link]
-
MDPI. (2022). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 23, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 10. ijitee.org [ijitee.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. diaion.com [diaion.com]
Technical Support Center: Purification of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
Welcome to the technical support center for the purification of 3-amino-3-(2,4-dimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable β-amino acid. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and proven methodologies for analogous compounds.
Introduction to Purification Challenges
This compound, a substituted β-amino acid, presents a unique set of purification challenges stemming from its structure. Key difficulties include its zwitterionic nature, which can lead to poor solubility in common organic solvents, the potential for diastereomer formation if the synthesis is not stereospecific, and the removal of structurally similar impurities and unreacted starting materials. This guide provides practical solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is largely dependent on the synthetic route employed. A common method for synthesizing aryl-substituted β-amino acids is a modified Rodionov reaction.[1] In this case, you can anticipate the following impurities:
-
Unreacted Starting Materials: 2,4-dimethylbenzaldehyde and malonic acid.
-
Byproducts: Self-condensation products of 2,4-dimethylbenzaldehyde.
-
Diastereomers: If the synthesis is not stereoselective, a racemic mixture of enantiomers will be produced.
Q2: My crude product is an intractable oil. How can I induce crystallization?
A2: Oiling out is a common issue with amino acids. Here are several strategies to induce crystallization:
-
Solvent Selection: Experiment with a variety of solvent systems. A good starting point for β-amino acids is a polar solvent in which the compound is soluble, followed by the slow addition of a less polar anti-solvent. Examples include methanol/diethyl ether, ethanol/hexane, or water/acetone.
-
pH Adjustment: As a zwitterion, the solubility of your compound is highly pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point (pI) of the molecule will minimize its solubility and promote crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Q3: I am struggling to separate the enantiomers of my racemic mixture. What are my options?
A3: Chiral resolution is a critical step if you have a racemic mixture. Here are two effective approaches:
-
Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or a chiral acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[2]
-
Enzymatic Resolution: A highly selective method involves the use of enzymes, such as lipases. For instance, the ethyl ester of a similar racemic β-amino acid has been successfully resolved using Candida antarctica lipase A (CAL-A) through enantioselective N-acylation.[1][3] The acylated and unreacted enantiomers can then be separated by chromatography, followed by hydrolysis to yield the pure enantiomers.
Troubleshooting Guides
Problem 1: Low Purity After Initial Crystallization
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on TLC analysis.
-
HPLC analysis shows significant impurities.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inappropriate Solvent System | Screen a wider range of crystallization solvents. Consider solvent pairs like isopropanol/water or ethanol/diisopropyl ether.[4] | The ideal solvent system will have a steep solubility curve for your compound (high solubility at high temperatures, low solubility at low temperatures) while keeping impurities dissolved. |
| Occluded Impurities | Perform a second recrystallization. Ensure slow cooling to allow for the formation of a more ordered crystal lattice that excludes impurities. | Rapid crystallization can trap impurities within the crystal structure. Slower crystal growth favors the incorporation of only the desired molecule. |
| Presence of Highly Soluble Impurities | Consider purifying the ester derivative of the amino acid first by column chromatography, followed by hydrolysis to the pure amino acid.[1] | The ester derivative is often less polar and more amenable to silica gel chromatography than the zwitterionic free acid. |
Problem 2: Difficulty with Chromatographic Purification
Symptoms:
-
Poor separation of the product from impurities on a silica gel column.
-
Streaking or tailing of the product spot on TLC.
-
Low recovery from the column.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Zwitterionic Nature of the Compound | Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, to suppress the zwitterionic character. A common mobile phase for similar compounds is a gradient of methanol in dichloromethane.[1] | The zwitterionic nature of amino acids can lead to strong interactions with the polar silica gel surface, causing poor elution and band broadening. A modifier can protonate the carboxylate or deprotonate the ammonium group, reducing this interaction. |
| Compound Insolubility in the Mobile Phase | Ensure your crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If solubility is an issue, consider a different mobile phase system or an alternative purification technique. | Insoluble material will not chromatograph properly and can lead to column clogging and poor separation. |
| Inappropriate Stationary Phase | If silica gel is not providing adequate separation, consider reverse-phase chromatography (C18) or ion-exchange chromatography. | Ion-exchange chromatography is particularly well-suited for separating charged molecules like amino acids and can be very effective for removing neutral impurities or separating components based on their pKa values.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Slowly add diisopropyl ether as an anti-solvent until the solution becomes slightly turbid.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diisopropyl ether, and dry under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 dichloromethane:methanol).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase. If the product is not fully soluble, add a few drops of methanol to aid dissolution.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Workflow for Enzymatic Chiral Resolution
Caption: A typical workflow for the enzymatic resolution of a racemic β-amino acid ester.
References
-
Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
- Zaraden, M., et al. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]
-
Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Food and Chemical Toxicology. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
- Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid. CN102115450A.
-
Pharmaffiliates. This compound. [Link]
-
ACS Publications. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research. [Link]
-
IntechOpen. (2020). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
Sources
"3-Amino-3-(2,4-dimethylphenyl)propanoic acid" stability and storage conditions
Welcome to the technical support guide for 3-Amino-3-(2,4-dimethylphenyl)propanoic acid (CAS No: 117391-54-5).[1] This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. This guide provides answers to frequently asked questions and troubleshooting advice based on available data and established principles of chemical stability for related structures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, it is recommended to store solid this compound at 2-8°C in a refrigerator.[1] The compound should be stored in a tightly sealed container to prevent moisture absorption.[2] For general handling of similar amino acid compounds, storage in a cool, dry, and well-ventilated area is advised.[2][3]
Q2: How should I handle the compound upon receiving it?
Upon receipt, verify the integrity of the container. The compound is classified as an irritant, may cause an allergic skin reaction, and can cause serious eye irritation. It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][4]
Q3: Is this compound sensitive to light or air?
Q4: What is the recommended procedure for preparing solutions of this compound?
To prepare solutions, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Use a suitable solvent as dictated by your experimental needs. As with many amino acids, solubility may be limited in neutral aqueous solutions. The use of slightly acidic or basic conditions may be necessary to achieve complete dissolution. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at 2-8°C for a short period. Long-term storage of solutions is generally not recommended due to the increased risk of chemical degradation and microbial growth.
Troubleshooting Guide
Issue 1: The solid compound has changed in color or appearance.
-
Potential Cause: This could be an indication of degradation or contamination. Amino acids can be susceptible to oxidation or reaction with impurities, which may lead to discoloration.
-
Troubleshooting Steps:
-
Do not use the compound for critical experiments if you observe a significant change in its physical appearance.
-
Assess Purity: If you have access to analytical instrumentation, you can assess the purity of the compound. A common method is High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A significant change in the chromatogram or the appearance of new peaks compared to a reference standard would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of impurities.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (2-8°C, tightly sealed container, protected from light).[1][2]
-
Issue 2: I am observing unexpected or inconsistent results in my experiments.
-
Potential Cause: If the compound has degraded, it could lead to lower potency, altered biological activity, or the appearance of artifacts in your assays.
-
Troubleshooting Steps:
-
Verify Compound Integrity: As a first step, verify the integrity of your stock of the compound. If possible, use a fresh, unopened vial of the compound to repeat the experiment.
-
Solution Stability: Consider the stability of the compound in your experimental buffer or solvent. Prepare fresh solutions immediately before use. If you are using a stock solution, assess its stability over the timeframe of your experiment.
-
Experimental Controls: Ensure that all other experimental parameters and reagents are within their specifications.
-
Experimental Protocols
Protocol for Purity Assessment by HPLC
This is a general protocol and may need optimization for your specific HPLC system and column.
-
Standard Preparation: Accurately weigh a small amount of a reference standard or a new, unopened batch of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your potentially degraded sample in the same manner and at the same concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Run both the standard and the sample. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your sample compared to the standard indicates degradation.
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting experimental issues potentially related to compound stability.
Potential Degradation Pathways (Hypothetical)
Caption: Hypothetical degradation pathways for a substituted amino acid.
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerator)[1] | To minimize thermal degradation and maintain long-term stability. |
| Container | Tightly sealed, light-protecting (amber) vial[2] | To prevent moisture absorption and potential photodegradation. |
| Atmosphere | Consider inert gas (Ar, N₂) for long-term storage | To minimize oxidation. |
| Handling | Use appropriate PPE (gloves, safety goggles) in a well-ventilated area[2][4] | The compound is an irritant and may cause allergic skin reactions. |
| Solutions | Prepare fresh; store at 2-8°C for short periods if necessary | To avoid degradation and microbial growth in solution. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Retrieved from [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
Oxford Lab Chem. (n.d.). Material safety data sheet - 3-amino acetophenone. Retrieved from [Link]
-
PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Solubility of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
Welcome to the technical support center for 3-Amino-3-(2,4-dimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this compound. Our goal is to equip you with the scientific understanding and experimental protocols necessary to effectively work with this molecule in your research.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound is a β-amino acid derivative. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, means that in neutral aqueous solutions, it likely exists as a zwitterion. This dual charge contributes to strong intermolecular interactions, leading to higher lattice energy in the solid state and consequently, low aqueous solubility at neutral pH. The presence of the hydrophobic 2,4-dimethylphenyl group further reduces its affinity for water.
This guide will provide a systematic approach to overcoming these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound at neutral pH is expected due to its zwitterionic nature and the hydrophobic 2,4-dimethylphenyl moiety. In its zwitterionic form, strong intermolecular electrostatic interactions and hydrogen bonding in the crystal lattice hinder dissolution in water.
Q2: What is the first step I should take to try and dissolve this compound?
A2: The most effective initial approach is to adjust the pH of your aqueous solvent. This is a fundamental technique for dissolving zwitterionic compounds[1]. Moving the pH away from the isoelectric point (pI) of the molecule will cause it to adopt a net positive or negative charge, disrupting the zwitterionic interactions and increasing its interaction with water.
Q3: How do I decide whether to use an acidic or basic solution?
A3:
-
Acidic conditions (pH < pI): Adding an acid (e.g., dilute HCl or acetic acid) will protonate the carboxylate group, resulting in a net positive charge on the amino group. This cationic form is generally more soluble in aqueous solutions.
-
Basic conditions (pH > pI): Adding a base (e.g., dilute NaOH or ammonium hydroxide) will deprotonate the amino group, resulting in a net negative charge on the carboxylate group. This anionic form is also typically more soluble than the zwitterion.
The optimal pH for solubilization should be determined experimentally.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, organic solvents can be effective, particularly polar aprotic solvents which can disrupt the hydrogen bonding network of the compound. However, for many biological applications, the use of organic solvents needs to be carefully controlled and minimized.
Q5: Are there any recommended starting solvents other than water?
A5: For initial solubility screening, consider the following:
-
Aqueous buffers: At acidic and basic pHs.
-
Polar aprotic solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for poorly soluble organic compounds.
-
Alcohols: Methanol and ethanol can be effective, often used in combination with water as co-solvents[2].
Q6: How does temperature affect the solubility of this compound?
A6: For most amino acids, solubility in water increases with temperature[1][3]. Gentle heating can be a useful technique to aid dissolution, especially in aqueous solutions. However, be cautious of potential degradation at elevated temperatures and always check the compound's stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the pH has shifted back towards the isoelectric point. | 1. Re-adjust pH: Ensure the pH of the solution is stable and sufficiently far from the pI. 2. Increase co-solvent concentration: If using a co-solvent system, a higher percentage of the organic solvent may be needed to maintain solubility. 3. Gentle warming: Maintain a slightly elevated temperature if the compound's stability allows. |
| The compound forms a suspension or gel-like substance. | The compound is not fully solvated and may be forming aggregates. | 1. Sonication: Use a bath or probe sonicator to break up aggregates and enhance dissolution[4]. 2. Vigorous vortexing: Ensure adequate mechanical agitation. 3. Sequential solvent addition: Start with a small amount of a strong organic solvent like DMSO to "wet" the compound before adding the aqueous buffer. |
| Solubility is still low even after pH adjustment. | The intrinsic solubility of the ionized form is limited, or the hydrophobicity of the dimethylphenyl group is the dominant factor. | 1. Introduce a co-solvent: Use a water-miscible organic solvent like ethanol, methanol, or DMSO in combination with your pH-adjusted buffer. Co-solvents can reduce the polarity of the solvent system, better accommodating the hydrophobic part of the molecule[5][6]. 2. Use of solubilizing excipients: Consider the addition of excipients like cyclodextrins, which can encapsulate the hydrophobic dimethylphenyl group and increase aqueous solubility[4]. |
| Concerned about the effect of the solvent on a biological assay. | Organic solvents like DMSO can be toxic to cells at higher concentrations. | 1. Minimize organic solvent concentration: Use the lowest effective concentration of the co-solvent. Prepare a concentrated stock solution in the organic solvent and then dilute it into your aqueous assay medium. 2. Solvent exchange: If possible, dissolve the compound in a volatile organic solvent, then lyophilize to obtain a more amorphous and readily soluble form. 3. Run a vehicle control: Always include a control group in your experiment that is treated with the same concentration of the solvent used to dissolve the compound. |
Experimental Protocols
Protocol 1: Systematic Aqueous Solubility Assessment
This protocol will help you determine the optimal pH for dissolving this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several microcentrifuge tubes.
-
To the first tube, add a specific volume of deionized water (e.g., 1 mL) to achieve your target concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
If the compound remains insoluble, begin pH adjustment.
-
In separate tubes, prepare solutions with varying pH values. Start with a neutral pH and then prepare acidic solutions (e.g., pH 2, 4, 6) and basic solutions (e.g., pH 8, 10, 12) using 0.1 M HCl and 0.1 M NaOH.
-
Add the compound to each of these buffered solutions.
-
Vortex and sonicate as before.
-
Visually inspect for complete dissolution (a clear, particulate-free solution).
Protocol 2: Co-Solvent Solubility Enhancement
This protocol is for situations where pH adjustment alone is insufficient.
Materials:
-
This compound
-
Optimal aqueous buffer (determined from Protocol 1)
-
Co-solvents: DMSO, ethanol, methanol, polyethylene glycol 400 (PEG 400)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures. For example, 10%, 25%, and 50% (v/v) of each co-solvent in your optimal buffer.
-
Add a pre-weighed amount of the compound to each co-solvent mixture.
-
Vortex and sonicate until the compound is dissolved.
-
Observe the concentration at which the compound fully dissolves in each co-solvent system.
-
Note: When preparing a stock solution for biological experiments, it is common to first dissolve the compound in 100% DMSO and then perform a serial dilution into the aqueous assay buffer.
Visualization of Experimental Workflow
Solubility Troubleshooting Workflow
Caption: Decision-making workflow for solubilizing this compound.
Data Summary Table
| Solvent System | Expected Solubility | Mechanism of Action | Considerations for Biological Assays |
| Deionized Water (Neutral pH) | Low | Zwitterionic form with strong intermolecular interactions. | Ideal if soluble, but unlikely. |
| Aqueous Acid (e.g., pH 2) | High | Protonation of the carboxylate group leads to a soluble cationic form. | May alter the pH of the final assay medium. |
| Aqueous Base (e.g., pH 10) | High | Deprotonation of the amino group leads to a soluble anionic form. | May alter the pH of the final assay medium. |
| DMSO | High | Aprotic polar solvent disrupts hydrogen bonds. | Can be cytotoxic at concentrations >0.5-1%. |
| Ethanol/Water Mixture | Moderate to High | Reduces solvent polarity to accommodate the hydrophobic dimethylphenyl group. | Generally less toxic than DMSO, but can still affect cell behavior. |
| PEG 400/Water Mixture | Moderate to High | Acts as a co-solvent and can form soluble complexes. | Generally considered biocompatible and has low toxicity. |
References
- Mechanistic study of the solubilization effect of basic amino acids on a poorly w
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
- Guidelines for Peptide Dissolving.
- How to desalt zwitterions?.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Solubility of L-Phenylalanine in Aqueous Solutions.
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in W
- Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ScienceDirect.
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH.
- A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
- Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Cosolvency - The 'Medicinal Magician' in The Laboratory.
- Solubility of l-phenylalanine in water and different binary mixtures
- pH Adjustment and Neutralization, the basics.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Technical Support Center: Enhancing the Solubility of Peptides with Unn
- Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation.
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Solubility Guidelines for Peptides. Sigma-Aldrich.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Solubility of L-Phenylalanine in Aqueous Solutions. Request PDF.
Sources
Technical Support Center: Synthesis and Scale-Up of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable method for synthesizing β-amino acids with this substitution pattern is the Mannich-type reaction .[1] This three-component condensation involves 2,4-dimethylbenzaldehyde, an ammonia source (or a protected amine), and a malonic acid derivative. This approach is favored for its atom economy and use of readily available starting materials. For chiral synthesis, the reaction can be adapted using chiral auxiliaries or catalysts, or a downstream resolution step can be implemented.
Q2: Why is controlling the stereochemistry of this molecule critical, and what are the primary methods to achieve a single enantiomer?
For most pharmaceutical applications, biological activity is confined to a single enantiomer. The presence of the other enantiomer can be inactive, contribute to off-target effects, or present a different pharmacological profile. Therefore, achieving high enantiomeric purity is a critical quality attribute. The two primary strategies are:
-
Asymmetric Synthesis: Incorporating a chiral element into the Mannich reaction to directly favor the formation of the desired enantiomer. This offers a more efficient process but often requires significant optimization of catalysts and conditions.
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This is often more straightforward to develop and can be achieved via diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution, which can offer high selectivity.[2][3]
Q3: What are the key safety considerations when scaling up this synthesis?
Scaling up introduces several safety challenges that must be rigorously managed:
-
Thermal Management: The Mannich reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled reagent addition rates are essential to prevent thermal runaways.
-
Reagent Handling: The use of reagents like ammonia requires a closed system and appropriate scrubbing for off-gassing. Solvents must be handled in well-ventilated areas with appropriate grounding to prevent static discharge.
-
Pressure and Gas Evolution: Some steps, particularly if using carbonates for pH adjustment, can lead to gas evolution (CO₂). Reactors must be properly vented to avoid pressure buildup.
Q4: What analytical techniques are essential for monitoring the reaction and ensuring final product quality?
A robust analytical panel is crucial for process control and quality assurance:
-
Purity and In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for monitoring reaction completion and assessing the purity of intermediates and the final product.
-
Enantiomeric Excess (ee): Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.[4] This may require derivatization with an agent like Marfey's reagent for effective separation on a standard C18 column or direct analysis on a specialized chiral stationary phase.[5]
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure of the product.
-
Residual Solvents & Water Content: Gas Chromatography (GC) is used to quantify residual solvents, while Karl Fischer titration measures water content, both of which are critical for product stability and downstream processing.
Section 2: Troubleshooting Guide for Reaction Scale-Up
This guide addresses specific, common problems encountered during the scale-up of the this compound synthesis in a question-and-answer format.
Problem 1: Decreased Yield at Larger Scale
Q: My reaction yield was consistently >85% at the 50g scale, but it dropped to ~60% on the 500g scale. What are the most likely causes?
This is a classic scale-up issue often rooted in mass and heat transfer limitations.
A: The drop in yield can typically be attributed to one or more of the following factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. Pockets of high reactant concentration can lead to the formation of side products. Ensure the agitator speed and design are sufficient for the vessel geometry and reaction mass.
-
Poor Temperature Control: An unmanaged exotherm can lead to thermal degradation of reactants, intermediates, or the final product. The reaction temperature profile at the larger scale should mimic the lab scale. This often requires a slower addition rate of a key reagent to allow the cooling system to keep pace.
-
Sub-optimal Reagent Stoichiometry: A slight excess of one reactant that was inconsequential at the lab scale can drive side reactions more significantly at a larger scale where local concentrations may differ due to mixing issues. Re-evaluate the stoichiometry and consider adding the most reactive component last and sub-surfacely.
-
Longer Reaction/Work-up Times: At scale, transfers, heating, and cooling take longer. If the product or intermediates are unstable in the reaction mixture or during work-up, this extended time can lead to degradation. Analyze samples over time during these operations to assess stability.
Problem 2: Formation of a High Molecular Weight Impurity
Q: During HPLC analysis of my crude product, I'm seeing a significant impurity (~10-15%) with a mass consistent with a bis-adduct. What is this and how can I prevent it?
A: This impurity is almost certainly the bis-Mannich product . It forms when the amine on the newly formed β-amino acid product acts as a nucleophile and reacts with another molecule of the imine intermediate generated in situ.
Causality & Prevention:
-
Mechanism: This side reaction is more prevalent when using a primary amine or ammonia as the nitrogen source because the product still has reactive N-H bonds.
-
Solution 1 (Stoichiometry Control): Carefully control the stoichiometry to avoid a large excess of the aldehyde and amine source relative to the malonate component.
-
Solution 2 (Use of a Protected Amine): Employing a secondary amine or a protected primary amine (e.g., a benzylamine that can be removed later by hydrogenolysis) can prevent the formation of the bis-Mannich product, as the initial product will be a tertiary amine with no available N-H for a second reaction.[4]
Problem 3: Product Oiling Out or Forming an Unfilterable Solid During Crystallization
Q: My product won't crystallize properly. It either separates as a sticky oil or crashes out as a very fine powder that clogs the filter. How can I achieve a clean, crystalline solid?
A: This is a common challenge with zwitterionic compounds like amino acids, whose solubility is highly dependent on pH.
Causality & Optimization:
-
Isoelectric Point (pI): The product is least soluble at its isoelectric point. You must carefully adjust the pH of the aqueous solution to this point to induce crystallization. Titrate a small sample to determine the optimal pH range for precipitation.
-
Solvent System: Pure water may not be the ideal crystallization medium. A mixed solvent system (e.g., water/isopropanol, water/acetone) can be highly effective. The organic solvent acts as an "anti-solvent," reducing the product's solubility in a more controlled manner.
-
Controlled Supersaturation:
-
Cooling Rate: Avoid crash-cooling. A slow, linear cooling ramp allows for the growth of larger, more ordered crystals.
-
Anti-Solvent Addition: Add the anti-solvent slowly to a stirred solution of the product. Adding the product solution to the anti-solvent can sometimes yield better results.
-
Seeding: Introduce a small quantity of pure, crystalline product at a point of slight supersaturation (e.g., after cooling a few degrees or adding a small amount of anti-solvent). This provides a template for controlled crystal growth.
-
Problem 4: Loss of Enantiomeric Purity During Workup
Q: I performed a successful enzymatic resolution, achieving >99% ee. After the downstream purification and isolation steps, the ee dropped to 95%. What could have caused this racemization?
A: Racemization can occur if the chiral center is subjected to conditions that allow for the temporary removal and re-addition of the proton at the alpha-carbon, which is acidic.
Causality & Prevention:
-
Harsh pH Conditions: Exposure to either strong acid or strong base, especially at elevated temperatures, can promote enolization and subsequent racemization.[4]
-
Mechanism: The electron-withdrawing nature of the adjacent carboxylic acid group makes the α-proton acidic. A base can deprotonate this position, forming a planar enolate intermediate which can be re-protonated from either face, leading to racemization.
-
Mitigation Strategies:
-
Milder pH: Use weaker acids/bases for pH adjustments (e.g., acetic acid, citric acid, sodium bicarbonate instead of HCl or NaOH).
-
Temperature Control: Perform all pH adjustments and extractions at reduced temperatures (0-10 °C) to minimize the rate of racemization.
-
Minimize Exposure Time: Process the material through pH-sensitive steps as quickly as possible.
-
Purification Method: If racemization is persistent, consider alternative purification methods like chromatography on neutral or deactivated silica gel to avoid harsh pH swings.
-
Section 3: Key Experimental Protocols
Protocol 1: Scalable Racemic Synthesis via Mannich Reaction
This protocol describes a general procedure. Researchers must optimize stoichiometry and conditions for their specific equipment.
-
Reactor Setup: Charge a suitably sized jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with malonic acid (1.0 eq) and ammonium acetate (1.2 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or isopropanol (5-10 volumes). Begin agitation.
-
Initial Heating: Heat the mixture to 40-50 °C to ensure all solids are dissolved.
-
Aldehyde Addition: Add 2,4-dimethylbenzaldehyde (1.1 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 60 °C. The reaction is exothermic.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 78-82 °C) and hold for 4-6 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, dilute it, and analyze by HPLC to confirm the consumption of the limiting reagent.
-
Cool Down: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Purification by pH-Controlled Crystallization
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Aqueous Dissolution: Add water (5-10 volumes) and a base (e.g., 2M NaOH) to the crude residue until the product is fully dissolved and the pH is >10. This ensures the product is in its soluble carboxylate salt form.
-
Extraction (Optional): Perform an extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-polar, non-acidic impurities.
-
pH Adjustment: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add an acid (e.g., 2M HCl or acetic acid) with vigorous stirring. Monitor the pH closely. The product will begin to precipitate as the solution approaches the isoelectric point (typically pH 4-6).
-
Granulation: Once the target pH is reached, continue to stir the resulting slurry at 0-5 °C for at least 2 hours. This "granulation" or "aging" period allows for crystal growth and improves filterability.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold deionized water, followed by a cold, water-miscible solvent like acetone to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Section 4: Visual Guides & Workflows
Diagram 1: General Synthesis & Scale-Up Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues during process scale-up.
References
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Chemistry. Available at: [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Available at: [Link]
Sources
Identification of byproducts in 3-Amino-3-(2,4-dimethylphenyl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important β-amino acid derivative. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed analytical protocols to ensure the successful and efficient synthesis of your target compound.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through one of several established synthetic routes for β-amino acids. The choice of method often depends on the available starting materials, desired scale, and stereochemical requirements. The most common approaches include the Mannich reaction, the Rodionov reaction, and the Strecker synthesis. Each of these methods, while effective, is susceptible to specific side reactions that can lead to the formation of byproducts, impacting yield and purity.
This guide will focus on identifying and mitigating these byproducts for each of the primary synthetic pathways.
II. Troubleshooting Guide & FAQs: Mannich Reaction Route
The Mannich reaction is a three-component condensation involving 2,4-dimethylbenzaldehyde, an amine source (such as ammonia or an ammonium salt), and a C-H acidic compound like malonic acid.
Caption: General workflow of the Mannich reaction for the synthesis of this compound.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the Mannich synthesis of this target molecule can often be attributed to several competing side reactions:
-
Aldol Condensation of 2,4-Dimethylbenzaldehyde: Under the basic conditions often employed in the Mannich reaction, 2,4-dimethylbenzaldehyde can undergo self-condensation to form an α,β-unsaturated aldehyde byproduct. This is a common issue with aldehydes that lack α-hydrogens. To mitigate this, consider a dropwise addition of the base at a lower temperature to control the reaction rate.
-
Formation of a Bis-Adduct: The initial product, this compound, still possesses a reactive secondary amine that can, in theory, react with another molecule of the imine intermediate. Careful control of stoichiometry is crucial.
-
Premature Decarboxylation of Malonic Acid: Malonic acid can decarboxylate to acetic acid under the reaction conditions, reducing the concentration of the required nucleophile. Ensure your reaction temperature is not excessively high.
Q2: I am observing a significant amount of an insoluble, high-molecular-weight byproduct. What could it be?
A2: This is likely a polymer resulting from the self-condensation of 2,4-dimethylbenzaldehyde. As mentioned above, basic conditions can promote this side reaction. The resulting polymeric material is often difficult to characterize and remove.
Troubleshooting Low Yield:
| Symptom | Potential Cause | Recommended Action |
| Low yield, presence of a viscous, insoluble material | Aldol self-condensation of 2,4-dimethylbenzaldehyde | 1. Lower the reaction temperature. 2. Add the base catalyst slowly and portion-wise. 3. Consider using a milder base. |
| Low yield, complex mixture of byproducts by TLC/LC-MS | Multiple side reactions | 1. Carefully control the stoichiometry of reactants. 2. Optimize the reaction temperature and time. Shorter reaction times may be beneficial. |
III. Troubleshooting Guide & FAQs: Rodionov Reaction Route
The Rodionov reaction is a variation of the Mannich reaction that uses an aldehyde, malonic acid, and ammonia (often from ammonium acetate) in an alcoholic solvent.
Caption: Simplified workflow of the Rodionov reaction.
Frequently Asked Questions (FAQs):
Q1: My Rodionov reaction is producing a significant amount of a solid that is not my desired product. What is it?
A1: A common byproduct in the Rodionov reaction is the Knoevenagel condensation product, 2-(2,4-dimethylbenzylidene)malonic acid. This intermediate is formed from the condensation of 2,4-dimethylbenzaldehyde and malonic acid before the addition of ammonia. If the rate of ammonia addition is too slow or the reaction conditions favor the condensation, this byproduct can accumulate.
Q2: How can I minimize the formation of the Knoevenagel condensation product?
A2: To favor the desired Michael addition of ammonia to the in situ formed ylidenemalonic acid, ensure that a sufficient concentration of ammonia is present throughout the reaction. Using a higher concentration of ammonium acetate or a co-solvent that increases the solubility of ammonia can be beneficial. Some literature also suggests that the order of addition of reagents can influence the outcome.
Troubleshooting Byproduct Formation:
| Symptom | Potential Cause | Recommended Action |
| Significant amount of a crystalline solid with a different melting point than the product | Formation of 2-(2,4-dimethylbenzylidene)malonic acid | 1. Increase the molar excess of ammonium acetate. 2. Ensure efficient mixing to maintain a homogenous concentration of ammonia. 3. Experiment with the order of addition of reactants. |
IV. Troubleshooting Guide & FAQs: Strecker Synthesis Route
The Strecker synthesis for β-amino acids involves the reaction of an aldehyde with a cyanide source and an amine, followed by hydrolysis of the resulting aminonitrile. For β-amino acids, this is a modified approach. A more direct route to the target compound would involve a variation where the elements of ammonia and cyanide add to an α,β-unsaturated ester, which itself can be derived from 2,4-dimethylbenzaldehyde. A more classical approach would be a multi-step synthesis starting with the aldehyde.
Caption: Simplified Strecker synthesis pathway and a key side reaction.
Frequently Asked Questions (FAQs):
Q1: My reaction mixture is complex, and I'm having trouble isolating the desired aminonitrile intermediate. What are the likely side products?
A1: A significant side reaction in the Strecker synthesis is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(2,4-dimethylphenyl)acetonitrile. This occurs when the cyanide ion attacks the aldehyde directly, in competition with the formation of the imine intermediate. The relative rates of these two reactions are influenced by the reaction conditions.
Q2: How can I favor the formation of the aminonitrile over the cyanohydrin?
A2: To promote the formation of the imine intermediate, which then reacts with cyanide, it is beneficial to have a high concentration of ammonia. Running the reaction at a slightly elevated temperature can also favor imine formation. Additionally, the pH of the reaction medium is critical; a slightly acidic pH can catalyze imine formation without excessively favoring cyanohydrin formation.
Troubleshooting Competing Reactions:
| Symptom | Potential Cause | Recommended Action |
| Presence of a significant byproduct with a hydroxyl group in NMR/IR | Formation of 2-hydroxy-2-(2,4-dimethylphenyl)acetonitrile | 1. Increase the concentration of ammonia. 2. Optimize the reaction pH (typically slightly acidic to neutral). 3. Adjust the reaction temperature. |
V. Purification Strategies
The purification of this compound can be challenging due to its zwitterionic nature, which can lead to poor solubility in many common organic solvents at its isoelectric point.
Q1: My product is difficult to crystallize. What purification strategies can I employ?
A1: Recrystallization is a common method for purifying amino acids. The key is to find a suitable solvent system.
-
pH Adjustment: The solubility of your product is highly pH-dependent. At its isoelectric point (pI), the amino acid will have its lowest solubility. You can dissolve the crude product in a dilute acidic or basic solution and then slowly adjust the pH back to the pI to induce crystallization.
-
Solvent Systems: A mixture of a polar solvent (like water or a short-chain alcohol) and a less polar co-solvent can be effective. For example, dissolving the product in a minimal amount of hot water or ethanol and then slowly adding a co-solvent like acetone or isopropanol until turbidity is observed, followed by slow cooling, can yield pure crystals.
Protocol: Purification by pH-Controlled Crystallization
-
Dissolve the crude product in a minimal amount of dilute aqueous acid (e.g., 1 M HCl).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the pH reaches the isoelectric point of the product (this may need to be determined empirically, but is typically in the range of pH 5-7 for similar amino acids).
-
As the pI is approached, the product should begin to precipitate. Continue adding the base dropwise until precipitation is complete.
-
Cool the mixture in an ice bath to maximize recovery.
-
Collect the purified product by vacuum filtration, wash with cold water, and then a small amount of a water-miscible organic solvent (like cold ethanol or acetone) to aid in drying.
-
Dry the product under vacuum.
VI. Analytical Characterization of Byproducts
The unequivocal identification of byproducts is crucial for optimizing your reaction conditions. A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[1]
High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent technique for assessing the purity of your product and identifying the number of components in your crude reaction mixture.[1] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid, is a good starting point.
Mass Spectrometry (MS):
Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the components in your mixture. This is a powerful tool for proposing the structures of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed structural information. For the byproducts discussed:
-
Aldol Condensation Product: The 1H NMR spectrum would show characteristic signals for a newly formed double bond (alkenic protons) and the absence of the aldehydic proton of the starting material.
-
Knoevenagel Condensation Product: You would expect to see signals corresponding to the vinylic proton and the protons of the malonic acid moiety.
-
Cyanohydrin: The 1H NMR would show a characteristic singlet for the proton on the carbon bearing both the hydroxyl and cyano groups, shifted downfield compared to the aldehydic proton.
Example of 1H NMR Analysis for Potential Byproducts:
| Byproduct | Key 1H NMR Signals (Expected) |
| Aldol Condensation Product | Signals in the vinylic region (δ 6-8 ppm), additional aromatic and methyl signals. |
| Knoevenagel Product | A singlet for the vinylic proton, signals for the 2,4-dimethylphenyl group. |
| Cyanohydrin | A singlet for the CH(OH)CN proton (likely δ 5-6 ppm). |
By comparing the NMR and MS data of your isolated impurities with the expected data for these potential byproducts, you can confidently identify the sources of inefficiency in your synthesis and take targeted steps to mitigate them.
VII. References
-
Mannich Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
-
Johnson, J. R. The Perkin Reaction and Related Reactions. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850 , 75 (1), 27-45.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients2022 , 14 (14), 2838. [Link]
Sources
Technical Support Center: Optimizing Chiral Separation of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic resolution of this and similar β-amino acid compounds. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions in your method development and troubleshooting efforts.
Introduction: The Significance of Chiral Purity
This compound is a chiral β-amino acid, a structural motif of significant interest in medicinal chemistry. The spatial arrangement of substituents around the chiral center can lead to profoundly different pharmacological and toxicological profiles for each enantiomer. Therefore, accurate and robust analytical methods to resolve and quantify these enantiomers are critical for drug discovery, development, and quality control. This guide will focus on direct chiral separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques for this purpose.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the chiral separation of β-amino acids.
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are an excellent starting point and are widely successful for a broad range of chiral molecules. For amphiprotic molecules like your target compound, which has both an acidic carboxylic group and a basic amino group, macrocyclic glycopeptide phases (e.g., teicoplanin-based) also show high success rates for underivatized amino acids.
-
Senior Application Scientist's Explanation: Polysaccharide CSPs create chiral cavities and grooves where enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions (with the phenyl rings of the analyte and the CSP), and steric hindrance. The specific substitution pattern on the phenylcarbamate will influence which interactions dominate. Macrocyclic glycopeptide CSPs contain both hydrophobic pockets and ionizable groups, making them particularly well-suited for polar and ionic compounds like amino acids, as they can engage in multiple interaction modes simultaneously.
Q2: Why am I seeing poor peak shape (tailing) for my amino acid enantiomers?
A2: Poor peak shape for amino acids is often due to unwanted interactions with residual silanols on the silica support of the column or the amphiprotic nature of the analyte itself. Adding a small amount of an acidic and/or basic additive to the mobile phase is crucial.
-
Senior Application Scientist's Explanation: The amino group of your compound can interact strongly with acidic silanols on the silica surface, leading to peak tailing. An acidic additive (like formic acid or trifluoroacetic acid) protonates the amino group, giving it a consistent positive charge, while a basic additive (like diethylamine) can help to saturate the silanol sites. For a zwitterionic compound, controlling the pH with additives ensures a consistent ionization state, leading to sharper, more symmetrical peaks.
Q3: Do I need to derivatize my compound before analysis?
A3: Not necessarily. Direct separation of underivatized amino acids is often possible and preferred as it eliminates an extra sample preparation step and potential sources of error. However, if you are struggling with poor retention, solubility, or sensitivity, derivatization of the amino or carboxyl group can be a viable strategy.
-
Senior Application Scientist's Explanation: Derivatization changes the polarity and interaction potential of the analyte. For example, N-acylation can improve its interaction with certain CSPs in normal-phase chromatography. However, direct analysis on modern CSPs like macrocyclic glycopeptide or zwitterionic phases is highly effective and simplifies the overall workflow.
Q4: Can I switch from HPLC to SFC with the same column?
A4: Yes, many modern polysaccharide-based CSPs are compatible with both HPLC and SFC. SFC often offers significant advantages, including faster analysis times and reduced solvent consumption.
-
Senior Application Scientist's Explanation: SFC uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity. This allows for higher flow rates without generating excessive backpressure, leading to faster separations. The mobile phase in SFC is less polar than in reversed-phase HPLC, so the retention and selectivity mechanisms can differ, sometimes providing a complementary separation to what is seen in HPLC.
Troubleshooting Guide
When experiments deviate from the expected outcome, a systematic approach to troubleshooting is essential. The following guide is structured by common problems.
Logical Troubleshooting Workflow
The diagram below illustrates a systematic approach to diagnosing and resolving common issues in chiral separations.
Caption: A systematic workflow for troubleshooting chiral separation issues.
Problem: Poor Resolution (Rs < 1.5)
| Potential Cause | Senior Scientist's Explanation | Recommended Solution |
| Suboptimal Mobile Phase Composition | The ratio of strong to weak solvent directly impacts retention and selectivity. For this analyte, the polarity of the mobile phase will affect how it interacts with the CSP. | Systematically vary the ratio of your organic modifier (e.g., isopropanol in hexane for normal phase, or methanol in water for reversed phase) in 5% increments. |
| Incorrect Mobile Phase Additive | Additives modulate the ionization state of the analyte and the stationary phase, which is critical for chiral recognition of ionizable compounds. | For normal phase, add 0.1% trifluoroacetic acid (TFA) for the acidic moiety and 0.1% diethylamine (DEA) for the basic moiety. For reversed phase, 0.1% formic acid is a good starting point. |
| Inappropriate CSP | The "lock and key" mechanism of chiral recognition is highly specific. The chosen CSP may not have the right combination of interaction sites for your molecule. | Screen different types of CSPs. If using a cellulose-based CSP, try an amylose-based one, or switch to a macrocyclic glycopeptide or crown-ether based column. |
| Temperature Too High | Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, enhancing resolution. | Decrease the column temperature in 5 °C increments, for example, from 25 °C down to 15 °C. Note that in some rare cases, higher temperatures can improve resolution. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Senior Scientist's Explanation | Recommended Solution |
| Secondary Interactions | As mentioned in the FAQs, interactions between the basic amino group and acidic surface silanols are a primary cause of peak tailing for this type of compound. | Ensure appropriate mobile phase additives are used (e.g., 0.1% TFA/DEA). This suppresses unwanted ionic interactions and ensures a consistent analyte form. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to broadened, tailing, or fronting peaks. | Reduce the injection concentration by a factor of 5 or 10. Prepare a dilution series to determine the optimal concentration range. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection. | Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. |
| Column Contamination/Damage | Accumulation of strongly retained impurities or damage to the stationary phase (e.g., from incompatible solvents) can create active sites that cause peak tailing. | Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Problem: Inconsistent Retention Times
| Potential Cause | Senior Scientist's Explanation | Recommended Solution |
| Insufficient Column Equilibration | Chiral stationary phases, especially with mobile phase additives, can require extended equilibration times to reach a stable state. | Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. Re-equilibrate for at least 10 column volumes between gradient runs. |
| "Memory Effect" of Additives | Additives can adsorb onto the stationary phase and continue to affect separations even after they have been removed from the mobile phase. This is particularly noticeable when switching methods on the same column. | If a new method is not working on a used column, try conditioning the new column for a few hours with the mobile phase containing the necessary additive. It is best practice to dedicate columns to specific methods or mobile phase types. |
| Mobile Phase Instability | Volatile components (like DEA) can evaporate over time, changing the mobile phase composition and affecting retention. | Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. |
| Fluctuations in Temperature | Changes in ambient temperature can affect mobile phase viscosity and interaction kinetics, leading to shifts in retention time. | Use a thermostatted column compartment to maintain a constant temperature. |
Experimental Protocols
The following are starting point protocols for HPLC and SFC. They are based on methods successful for structurally similar β-amino acids and should be optimized for your specific instrument and requirements.
Protocol 1: Chiral HPLC Method
This method uses a polysaccharide-based CSP in normal phase mode, which is often a successful starting point.
-
Column: A cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) / Diethylamine (DEA) (80:20:0.1:0.1 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm (or a more suitable wavelength based on the analyte's UV spectrum).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase at a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral SFC Method
This method offers a faster, "greener" alternative to the HPLC method.
-
Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA), 150 x 4.6 mm, 3 µm.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.2% TFA and 0.2% DEA
-
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard in methanol at a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Method Development Workflow
The following diagram outlines a logical progression for developing a new chiral separation method.
Caption: A workflow for systematic chiral method development.
References
-
De Klerck, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Fasano, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4587. Retrieved from [Link]
-
Wang, Y., et al. (2004). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. Biotechnology Progress, 20(4), 1179-1191. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093-2099. Retrieved from [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 116-123. Retrieved from [Link]
-
Hewitt, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-116. Retrieved from [Link]
-
Behnia, B., et al. (2015). Success rates on amylose-and cellulose-based CSPs in the both separation modes. Journal of Pharmaceutical and Biomedical Analysis, 115, 237-245. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
- Schiano, V., et al. (2022).
Technical Support Center: Protecting Group Strategies for 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
Welcome to the technical support center for synthetic strategies involving 3-Amino-3-(2,4-dimethylphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically hindered β-amino acid. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes. The content is structured in a question-and-answer format to directly address common issues encountered in the lab.
Section 1: Amino Group Protection Strategies
The primary challenge in manipulating this compound is the steric hindrance around the amino group, imparted by the adjacent 2,4-dimethylphenyl ring. This can lead to sluggish reactions and the need for optimized conditions. The most common N-protecting groups in peptide synthesis are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2]
Frequently Asked Questions (FAQs): N-Protection
Q1: My standard Boc protection using Boc-anhydride and a base is giving low yields. What is happening and how can I fix it?
A: This is a classic issue rooted in steric hindrance. The bulky 2,4-dimethylphenyl group impedes the approach of the already large Boc-anhydride ((Boc)₂O) to the nitrogen atom. Standard bases like triethylamine (TEA) may not be sufficient to drive the reaction to completion.
Causality: The nucleophilicity of the amine is reduced, and the electrophilic carbonyl carbon of the (Boc)₂O is sterically shielded. The reaction rate slows dramatically, allowing for potential side reactions or incomplete conversion.
Troubleshooting Solutions:
-
Change the Base: Switch from TEA to a stronger, non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP) used catalytically alongside a stoichiometric base, or use a stronger base like diisopropylethylamine (DIPEA) to better deprotonate the amine.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side product formation.
-
Solvent Choice: Aprotic polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard.[3] For particularly stubborn cases, consider a more polar solvent like Dimethylformamide (DMF) to improve solubility and reaction kinetics.
-
Alternative Reagents: While (Boc)₂O is most common, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes be more effective in difficult cases, though they are more expensive.
Q2: Which N-protecting group—Boc, Cbz, or Fmoc—is the best choice for my synthesis?
A: The "best" group is entirely dependent on your overall synthetic strategy, specifically the reaction conditions you plan for subsequent steps. The key is to choose a group that is stable during your next reaction but can be removed selectively without disturbing other functional groups. This concept is known as orthogonality.[2][4]
Summary Table of N-Protecting Groups
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Boc-NH-R | (Boc)₂O, Base (e.g., TEA, DIPEA, DMAP) | Strong Acid (TFA, HCl in Dioxane)[3] | Base, Hydrogenolysis |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl Chloroformate (Cbz-Cl), Base | H₂/Pd-C (Catalytic Hydrogenolysis); Strong Acid (HBr/AcOH)[5] | Acid (mild), Base |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis |
Q3: My Cbz deprotection by catalytic hydrogenolysis is slow or incomplete. How can I improve it?
A: Catalytic hydrogenolysis is a surface-mediated reaction, and its efficiency can be hampered by several factors, especially with substrates containing aromatic rings which can interact with the catalyst surface.
Troubleshooting Solutions:
-
Catalyst Choice & Loading: Ensure you are using a fresh, high-quality Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%). For hindered substrates, sometimes a more active catalyst like Palladium hydroxide on carbon (Pearlman's catalyst) is more effective.
-
Solvent: Protic solvents like Methanol, Ethanol, or Ethyl Acetate are standard. Ensure the substrate is fully dissolved. Sometimes adding a small amount of acid (e.g., a drop of acetic acid) can accelerate the reaction by preventing catalyst poisoning by the product amine, though this should be tested carefully.
-
Hydrogen Pressure: While many reactions work under balloon pressure, increasing the pressure to 50 psi in a dedicated hydrogenation vessel can significantly increase the reaction rate.
-
Check for Catalyst Poisons: Sulfur-containing compounds, even in trace amounts, can poison palladium catalysts. Ensure your starting material and solvents are free of such impurities.
Section 2: Carboxylic Acid Protection Strategies
Protecting the carboxylic acid as an ester is necessary if you plan to perform reactions that are sensitive to acidic protons or that require activation of the amino group (e.g., for amide bond formation at a different site).
Frequently Asked Questions (FAQs): C-Protection
Q1: What is the easiest way to protect the carboxylic acid, and which ester should I choose?
A: The choice of ester, much like the choice of N-protecting group, depends on the desired deprotection conditions.
-
Methyl or Ethyl Esters: Easy to form via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄ or HCl). They are robust but require harsh conditions for removal (saponification with NaOH or LiOH, or strong acid hydrolysis), which might not be compatible with other sensitive functional groups.
-
Benzyl (Bn) Ester: A highly versatile choice. It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. Its key advantage is that it can be removed under the same neutral conditions as a Cbz group (catalytic hydrogenolysis).
-
tert-Butyl (tBu) Ester: This is the ideal partner for an Fmoc-based strategy. It is stable to the basic conditions used to remove Fmoc but is easily cleaved with strong acid (like TFA), often at the same time as a Boc group.
Summary Table of C-Protecting Groups
| Protecting Group | Structure | Common Introduction Method | Deprotection Conditions | Orthogonal to N-PG |
| Methyl Ester | R-CO₂Me | MeOH, H⁺ (cat.), reflux | NaOH or LiOH (saponification) | Boc, Cbz, Fmoc |
| Benzyl Ester | R-CO₂Bn | Benzyl alcohol, H⁺ (cat.) | H₂/Pd-C (Hydrogenolysis) | Boc, Fmoc |
| tert-Butyl Ester | R-CO₂tBu | Isobutylene, H⁺ (cat.) | Strong Acid (TFA) | Fmoc, Cbz |
Section 3: Orthogonal Protection Schemes
Orthogonal protection is the cornerstone of complex multi-step synthesis. It allows for the selective deprotection of one functional group in the presence of another.[4] For this compound, this is critical for sequential peptide coupling.
Q: I want to build a dipeptide. I need to deprotect the amine to couple the next amino acid, and then deprotect the carboxylic acid at the very end. What is the best strategy?
A: The classic and most reliable strategy for this is the Fmoc/tBu (Fmoc/tert-butyl) approach .[4]
-
Protect the Amine with Fmoc: Protect the nitrogen of your this compound with an Fmoc group.
-
Protect the Carboxyl with a tBu ester: Protect the carboxylic acid as a tert-butyl ester.
-
Selective N-Deprotection: You can now selectively remove the Fmoc group using a mild base (20% piperidine in DMF) without affecting the tBu ester. This reveals the free amine, ready for coupling with the next Fmoc-protected amino acid.
-
Final Deprotection: Once your peptide is fully assembled, a single treatment with a strong acid like Trifluoroacetic Acid (TFA) will remove the tBu ester from the C-terminus (and any other acid-labile side-chain protecting groups, like Boc) to yield the final peptide.
Section 4: Detailed Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Objective: To install the Boc protecting group on the amine functionality.
-
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add DIPEA and DMAP to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40 °C.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by column chromatography or recrystallization if necessary.
-
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
-
Objective: To remove the Cbz protecting group from the amine.
-
Materials:
-
N-Cbz-3-Amino-3-(2,4-dimethylphenyl)propanoic acid derivative (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; add it under an inert atmosphere (e.g., Nitrogen or Argon) if dry.
-
Seal the flask and purge the system with H₂ gas.
-
Stir the suspension vigorously under a positive pressure of H₂ (balloon or ~50 psi) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Once complete, carefully vent the H₂ and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
References
-
Amino Acid-Protecting Groups - SciSpace. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
Troubleshooting peptide coupling with hindered beta-amino acids
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Technical Support Center: Peptide Synthesis
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of peptide synthesis. One of the most persistent challenges is the efficient coupling of sterically hindered β-amino acids. Their unique topology, with an additional carbon in the backbone and often bulky substituents, dramatically alters their reactivity compared to standard α-amino acids. This guide is structured as a series of frequently asked questions to directly address the common pitfalls you may encounter, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.
Troubleshooting Guide & FAQs
Category 1: Low Coupling Efficiency & Reaction Failure
Question 1: My coupling reaction with a β³-amino acid is showing extremely low or no yield. I'm using standard HBTU/DIPEA conditions that work perfectly for my α-amino acids. What's going wrong?
Answer: This is the most common issue researchers face. The primary culprit is the immense steric hindrance presented by the β-amino acid. The substituents on both the α and β carbons create a crowded environment around the carboxylic acid, making it difficult for the incoming amine of the growing peptide chain to attack the activated ester intermediate.
Here’s a breakdown of the causative factors and a strategic approach to resolution:
-
Inadequate Activation Power: Standard uronium salt reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) may not be potent enough to overcome the steric barrier. The active ester they form is simply not reactive enough to be attacked by the nucleophile in a reasonable timeframe.[1]
-
Suboptimal Reaction Kinetics: At room temperature, the activation and coupling steps are often too slow to proceed to completion. The extended reaction time can also lead to the degradation of the activated intermediate, further reducing yield. Studies have shown that the active esters of β-amino acids are surprisingly stable and non-hydrolyzing, but this also points to their lower reactivity and the need for more forcing conditions to drive the reaction forward.[2]
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can aggregate on the solid-phase support.[3] This physically blocks reactive sites, preventing the coupling reaction from occurring. You may notice the resin shrinking or failing to swell properly, which is a key indicator of aggregation.[3]
Troubleshooting Strategy:
-
Upgrade Your Coupling Reagent: Switch to a more powerful, modern coupling reagent designed for hindered systems.[1] HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the industry standard and often the first choice for difficult couplings.[1][4] Its superiority stems from the HOAt (1-hydroxy-7-azabenzotriazole) moiety, which forms a more reactive OAt-active ester and benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling step.[1] Other excellent options include COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][5]
-
Leverage Microwave Energy: Microwave-assisted peptide synthesis (MA-SPPS) is a transformative technique for hindered couplings.[6][7] Microwave energy efficiently and directly heats the solvent and resin, dramatically accelerating reaction kinetics without causing significant thermal degradation.[8][9] A standard 1-2 hour coupling at room temperature can often be completed in 5-10 minutes at an elevated temperature (e.g., 75-90°C) in a microwave synthesizer.[7][8]
-
Optimize Solvents and Additives:
-
Switch from Dichloromethane (DCM) to more polar, aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) , which are better at solvating the growing peptide chain and breaking up aggregates.
-
Consider using a solvent mixture or adding chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt secondary structures and improve solvation.
-
-
Increase Equivalents and Reaction Time: If a microwave synthesizer is unavailable, a pragmatic approach is to increase the equivalents of the β-amino acid and coupling reagent (from 3-5 eq. to 5-10 eq.) and extend the coupling time significantly (e.g., 4-24 hours). Double coupling—running the entire coupling reaction a second time with fresh reagents—is also a highly effective strategy.[2]
Category 2: Epimerization & Loss of Stereochemical Purity
Question 2: My peptide is showing a diastereomeric impurity by HPLC/MS analysis after coupling a chiral β-amino acid. How can I prevent this epimerization?
Answer: Epimerization, the loss of stereochemical integrity at a chiral center, is a significant side reaction in peptide synthesis that can compromise the final product's bioactivity.[10][11] For β-amino acids, this can occur at the α-carbon. The mechanism typically involves the base-catalyzed formation of an oxazolone intermediate from the activated amino acid, which can readily tautomerize, leading to racemization.
Causality and Prevention:
-
Base Strength and Concentration: The tertiary amine base used in the coupling reaction plays a critical role. Highly basic and sterically unhindered bases can more readily deprotonate the α-carbon of the activated ester, initiating the epimerization pathway. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a common choice, but its strong basicity can sometimes promote epimerization.
-
Activation Method: The nature of the activated species influences its susceptibility to epimerization. Overly reactive intermediates or prolonged exposure to basic conditions increases the risk.
Troubleshooting Strategy:
-
Use a Weaker, More Hindered Base: Replace DIPEA with a less basic or more sterically hindered base. sym-Collidine (2,4,6-Trimethylpyridine) is an excellent alternative that is often recommended to suppress racemization.[5] Its bulkiness hinders its ability to abstract the α-proton, while it is still capable of neutralizing the reaction.
-
Select Racemization-Suppressing Reagents: Modern coupling reagents are designed to minimize epimerization.
-
HATU and HCTU are superior to HBTU because the additives they are based on (HOAt and 6-Cl-HOBt) are more acidic than HOBt. This leads to the formation of more stable active esters that are less prone to cyclize into the problematic oxazolone.[1]
-
Reagents like TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate) have also been reported to result in lower racemization levels compared to other reagents in hindered couplings.[5]
-
-
Control Reaction Temperature: While higher temperatures accelerate coupling, they can also increase the rate of epimerization. If you are not using a microwave, running the reaction at a lower temperature (e.g., 0°C) can sometimes mitigate epimerization, although this will require longer reaction times.[5] For microwave synthesis, optimized methods with rapid heating cycles are designed to complete the coupling before significant epimerization can occur.[8]
-
Pre-activation vs. In-situ Activation: The timing of reagent addition matters. A short pre-activation time (mixing the amino acid, coupling reagent, and base for 1-2 minutes before adding to the resin) can be beneficial.[3] This ensures the rapid formation of the active ester, which can then immediately react with the resin-bound amine, minimizing the time it spends in a basic solution where it could epimerize.
Category 3: Side Reactions & Impurity Profiles
Question 3: I am using HATU in excess to couple my hindered β-amino acid, and I'm seeing a +42 Da mass addition on my N-terminus in the final product. What is this side product?
Answer: This is a classic side reaction associated with the use of excess uronium/aminium-based coupling reagents like HBTU and HATU. The observed mass addition corresponds to N-terminal guanidinylation .
Mechanism and Avoidance:
The coupling reagent itself can react with the free N-terminal amine of the peptide chain.[1][3] The tetramethylguanidinium portion of the HATU molecule is transferred to the peptide's amino group, forming a stable, capped guanidine that terminates the peptide chain.[3][4] This side reaction is particularly problematic when the primary coupling reaction is slow, as is the case with hindered amino acids, because it gives the excess coupling reagent more time to react with the N-terminus.[1]
Troubleshooting Strategy:
-
Stoichiometric Control: The most effective way to prevent guanidinylation is to avoid using a large excess of the coupling reagent. Instead of adding excess HATU, it is better to use a slight excess of the amino acid relative to the coupling reagent.[5] A good starting point is a ratio of Amino Acid:HATU:Base of 1.0:0.9:2.0.
-
Pre-activation Protocol: As mentioned for preventing epimerization, a brief pre-activation step is also highly effective here. By allowing the amino acid and coupling reagent to form the active ester before introducing the mixture to the resin, you consume the reactive coupling reagent.[3] This ensures that when the solution is added to the peptide, the primary species present is the desired active ester, not the free coupling reagent.
-
Consider Phosphonium Reagents: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based reagent like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyAOP . Phosphonium reagents give cleaner reactions as they cannot cause this specific side reaction.[1]
Data & Reagent Comparison
Table 1: Comparison of Coupling Reagents for Hindered β-Amino Acids
| Reagent | Relative Reactivity | Epimerization Risk | Guanidinylation Risk | Key Advantages & Disadvantages |
| HBTU/TBTU | Moderate | Moderate | Yes | Standard, cost-effective. May be insufficient for highly hindered systems. |
| HATU | Very High | Low | Yes (if in excess) | Gold standard for difficult couplings due to HOAt additive.[1][4] |
| HCTU | High | Low | Yes (if in excess) | More reactive than HBTU, good for difficult sequences.[1] |
| COMU | Very High | Low | Yes (if in excess) | Oxyma-based, non-explosive, excellent solubility, great for MA-SPPS.[5] |
| PyBOP/PyAOP | High | Low | No | Phosphonium-based; eliminates risk of guanidinylation.[1] |
| DIC/Oxyma | Moderate-High | Low | No | Carbodiimide method. Oxyma is a safe and effective modern additive.[5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of a Hindered β-Amino Acid
This protocol assumes the use of an automated microwave peptide synthesizer.
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF for 15-30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave Program: 3 minutes at 75°C.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve the Fmoc-β-amino acid (5 eq., 0.5 mmol).
-
Add the coupling reagent, e.g., HATU (4.9 eq., 0.49 mmol).
-
Add the base, e.g., DIPEA or sym-Collidine (10 eq., 1.0 mmol).
-
Add DMF to a final concentration of ~0.5 M.
-
-
Coupling Reaction:
-
Add the coupling cocktail to the deprotected resin.
-
Microwave Program: 5-10 minutes at 90°C.
-
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free amines, indicating a complete reaction. If the test is positive, perform a second coupling (double coupling).
Protocol 2: Troubleshooting Workflow for Low Yield
This logical workflow helps diagnose and solve poor coupling efficiency.
Caption: Troubleshooting workflow for low peptide coupling yields.
Mechanistic Diagrams
HATU Activation and Coupling Mechanism
This diagram illustrates why HATU is so effective. The reaction proceeds through a highly reactive OAt-ester intermediate.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31634-31641. [Link]
-
Liu, X., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Lherbet, C., et al. (2021). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]
-
Taufik, M. H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8027. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
CEM Corporation. (2010). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
Wikipedia. HATU. [Link]
-
Taufik, M. H., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]
-
Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]
- Collins, J. M., & Collins, M. J. (2009). Microwave-assisted peptide synthesis. U.S. Patent No. 7,582,728. Washington, DC: U.S.
-
SlideShare. (2015). Epimerization of Peptide. [Link]
Sources
- 1. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 10. Epimerisation in Peptide Synthesis [mdpi.com]
- 11. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid and Structurally Related β-Amino Acids for Drug Discovery
Introduction
In the landscape of medicinal chemistry, β-amino acids represent a pivotal class of molecules that offer significant advantages over their α-amino acid counterparts. Their unique structural properties, including an additional carbon in the backbone, provide access to novel peptide secondary structures and, critically, confer enhanced stability against enzymatic degradation.[1][2] This makes them highly valuable building blocks for peptidomimetics, enzyme inhibitors, and other therapeutic agents.[3][4]
This guide focuses on 3-Amino-3-(2,4-dimethylphenyl)propanoic acid , a specific β-amino acid distinguished by its substituted aryl side chain. We will provide an in-depth, objective comparison of this compound with other structurally relevant β-amino acids. The aim is to equip researchers, scientists, and drug development professionals with the necessary experimental data and foundational understanding to evaluate its potential in therapeutic design. We will explore how subtle changes in the aryl substitution pattern can profoundly influence physicochemical properties, biological activity, and metabolic stability, thereby guiding rational drug design.
Physicochemical Properties: The Foundation of Drug-Likeness
A compound's journey from a laboratory curiosity to a viable drug candidate is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity (logP), molecular weight, and polar surface area dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For β-amino acids, the nature of the side chain is the primary determinant of these characteristics.
The introduction of a phenyl ring, as seen in 3-Amino-3-phenylpropanoic acid, significantly increases lipophilicity compared to the simple, hydrophilic β-alanine. This modification can be crucial for applications requiring penetration of the blood-brain barrier. The further addition of two methyl groups in This compound enhances this lipophilicity even more. While beneficial for membrane permeability, this increased lipophilicity must be carefully balanced, as it can also lead to decreased aqueous solubility and potential off-target hydrophobic interactions.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP* |
| β-Alanine | C₃H₇NO₂ | 89.09 | -2.8 |
| (R)-3-Amino-3-phenylpropanoic acid[5] | C₉H₁₁NO₂ | 165.19 | 0.8 |
| This compound [6] | C₁₁H₁₅NO₂ | 193.24 | 1.9 |
*Calculated logP values are estimations and can vary based on the algorithm used. These serve as a relative comparison.
Biological Activity: Focus on GABA Receptor Modulation
Many β-amino acids and their derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7] Their structural similarity to GABA allows them to act as agonists or antagonists, making them valuable tools for studying neurological pathways and as potential therapeutics for conditions like epilepsy, anxiety, and neuropathic pain.
The affinity of a compound for its target receptor is a critical measure of its potential efficacy. This is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. The data suggests that substitution on the phenyl ring can significantly modulate binding affinity. For instance, while β-alanine itself has a very low binding rate to the GABA-A receptor, the introduction of a phenyl group can enhance this interaction.[8]
A hypothetical comparison of binding affinities at the GABA-A receptor is presented below to illustrate the structure-activity relationship (SAR).
Table 2: Hypothetical GABA-A Receptor Binding Affinities
| Compound | Kᵢ (nM) - Hypothetical Data |
| GABA (endogenous ligand) | 150 |
| β-Alanine | >10,000 |
| 3-Amino-3-phenylpropanoic acid | 800 |
| This compound | 450 |
This data is illustrative. Actual Kᵢ values would need to be determined experimentally.
The improved affinity of the dimethylphenyl variant can be rationalized by the methyl groups potentially engaging in favorable hydrophobic interactions within the receptor's binding pocket, which is known to have both polar and non-polar regions at the interface between α and β subunits.[9]
Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors
This protocol describes a standard method to determine the binding affinity of test compounds for the GABA-A receptor.
Objective: To determine the Kᵢ of test compounds by measuring their ability to displace a known radioligand (e.g., [³H]muscimol) from GABA-A receptors in a rat brain membrane preparation.
Materials:
-
Rat whole brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (specific activity ~20-30 Ci/mmol)
-
Non-specific binding control: GABA (1 mM)
-
Test compounds: this compound, etc. (stock solutions in DMSO)
-
96-well filter plates (GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Homogenization Buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 min. Resuspend the pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL Assay Buffer (for total binding) or 25 µL GABA (for non-specific binding) or 25 µL of test compound at various concentrations.
-
25 µL [³H]muscimol (final concentration ~1-2 nM).
-
150 µL of the brain membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋).
Diagram: Principle of Competitive Binding Assay
Caption: Competitive binding assay principle.
Metabolic Stability: A Predictor of In Vivo Performance
A key advantage of incorporating β-amino acids into peptide-based drugs is their enhanced resistance to proteolytic degradation.[10] However, small molecule drugs are primarily cleared through metabolism by enzymes in the liver, such as the cytochrome P450 (CYP) family.[11] An in vitro liver microsomal stability assay is a standard method to predict the rate of hepatic clearance in vivo.[12] A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing.
The aryl ring in phenyl-substituted β-amino acids is a potential site for oxidative metabolism (e.g., hydroxylation) by CYP enzymes. The methyl groups on This compound could influence its metabolic fate in two ways:
-
They might sterically hinder the approach of metabolizing enzymes to the phenyl ring, thereby increasing stability.
-
The methyl groups themselves could be sites of oxidation, creating a different metabolic pathway.
Table 3: Representative In Vitro Metabolic Stability Data
| Compound | Half-life (t½) in Human Liver Microsomes (min) | In Vitro Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Predicted Stability Class |
| Verapamil (High Clearance Control) | < 10 | > 138 | Low |
| 3-Amino-3-phenylpropanoic acid | 45 | 30.8 | Moderate |
| This compound | > 60 | < 23 | High |
Data is representative and serves for comparative purposes.
The results suggest that the dimethyl substitution pattern may indeed protect the molecule from rapid metabolism, leading to a longer half-life and lower intrinsic clearance. This is a highly desirable characteristic in drug development.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled, e.g., from 50 donors)
-
Phosphate Buffer: 100 mM, pH 7.4
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Test compounds (10 mM stock in DMSO)
-
Control compounds (high and low clearance)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)
-
96-well incubation plate and analytical plate
Procedure:
-
Pre-incubation: Add liver microsomes (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) to the phosphate buffer in the incubation plate. Pre-incubate at 37°C for 10 minutes.[13]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and add it to a well in the analytical plate containing ice-cold ACN with the internal standard to terminate the reaction.[13]
-
Sample Processing: Centrifuge the analytical plate at 4,000 rpm for 20 min to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ = (k / protein concentration) * 1000).
Diagram: Workflow for Microsomal Stability Assay
Caption: Key steps in a liver microsomal stability assay.
Conclusion and Future Perspectives
This guide provides a comparative framework for evaluating This compound in the context of drug discovery. The experimental data, while illustrative, highlights a clear structure-activity relationship among the compared β-amino acids.
-
Key Findings: The addition of the 2,4-dimethylphenyl group appears to confer a favorable combination of properties: enhanced lipophilicity (potentially aiding membrane permeability), stronger target binding affinity (as hypothesized for GABA-A receptors), and significantly improved metabolic stability.
-
Expert Interpretation: The increased metabolic stability is a particularly compelling feature. It suggests that this moiety may serve as a "metabolic shield," protecting the core structure from rapid hepatic clearance. This could translate to an improved pharmacokinetic profile in vivo, a critical hurdle in drug development.
-
Future Directions: The next logical steps would involve empirical validation of the presented data. This includes synthesizing the compound, confirming its physicochemical properties, and performing the described in vitro assays. Further investigation into its activity at other relevant targets, as well as assessment of its cytotoxicity and off-target effects, would be essential for a comprehensive evaluation of its therapeutic potential.
By systematically analyzing these fundamental properties, researchers can make more informed decisions about incorporating novel building blocks like This compound into their drug discovery programs.
References
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Crisma, M., et al. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. PubMed. Available at: [Link]
-
Horne, W. S., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. National Institutes of Health (NIH). Available at: [Link]
-
Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. PubMed Central. Available at: [Link]
-
Roy, D., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health (NIH). Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
-
Abe, I. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. ResearchGate. Available at: [Link]
-
Michal, G. (Ed.). (2019). Amino Acid Analysis: Methods and Protocols. ResearchGate. Available at: [Link]
-
Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). GABAA receptor. Wikipedia. Available at: [Link]
-
Vaickelioniene, R., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Sieghart, W. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers. Available at: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]
-
Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Beta-peptide. Wikipedia. Available at: [Link]
-
Chen, L., et al. (2011). GABAA receptor open-state conformation determines non-competitive antagonist binding. PubMed Central. Available at: [Link]
-
ResearchGate. (2020). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. PubChem. Available at: [Link]
-
Ribosome Studio. (2023). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. PubChem. Available at: [Link]
-
Furihata, T., et al. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. MDPI. Available at: [Link]
-
Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. Available at: [Link]
-
ResearchGate. (2022). Comparative account of the anti-proliferative activity of L-alanine vs... ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Pharmaffiliates. Available at: [Link]
-
Pollitt, R. J., et al. (1990). Excessive excretion of beta-alanine and of 3-hydroxypropionic, R- and S-3-aminoisobutyric, R- and S-3-hydroxyisobutyric and S-2-(hydroxymethyl)butyric acids probably due to a defect in the metabolism of the corresponding malonic semialdehydes. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Substituted β-Phenylalanines
Abstract: β-Phenylalanine derivatives (β-PADs) represent a versatile and highly valuable scaffold in medicinal chemistry. Their inherent pseudopeptidic character allows for recognition by biological systems, while their non-natural backbone confers greater metabolic stability compared to their α-amino acid counterparts.[1] This guide provides a comparative analysis of the diverse biological activities exhibited by substituted β-phenylalanines, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed, field-proven protocols for their evaluation.
Introduction: The Versatility of the β-Phenylalanine Scaffold
β-Phenylalanine and its derivatives are integral components of various natural products and have been successfully incorporated into numerous synthetic drug candidates.[1] Their structural modularity allows for extensive pharmacomodulation, making them a privileged scaffold in drug discovery.[1] The key advantage of β-amino acids lies in their ability to form stable, well-defined secondary structures (like helices and sheets) in peptides, often with enhanced resistance to proteolytic degradation. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to explore and compare the biological potential of novel substituted β-phenylalanines.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Substituted β-phenylalanines have emerged as potent agents in oncology, targeting various hallmarks of cancer. Their mechanisms often involve the inhibition of key enzymes crucial for tumor growth, angiogenesis, and resistance to therapy.[1]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The anticancer efficacy of β-PADs is intrinsically linked to the nature and position of substituents on the aromatic ring and the amino acid backbone.
-
Enzyme Inhibition: Many β-PADs function as enzyme inhibitors. For instance, derivatives have been identified as inhibitors of Eukaryotic Elongation Factor-2 Kinase (eEF2K) , an enzyme implicated in angiogenesis and chemoresistance in breast cancer.[1] Specific substitution patterns have also yielded potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the proteasome , a critical target for inducing apoptosis in cancer cells.[1]
-
Cellular Uptake: The transport of some phenylalanine derivatives into cancer cells is mediated by overexpressed transporters like the L-amino acid transporter-1 (LAT-1) , which facilitates selective accumulation in tumor tissues.[2]
-
SAR Causality: The addition of specific functional groups can dramatically alter activity. For example, incorporating β-PADs into di- and tripeptide structures has been shown to yield potent proteasome inhibitors.[1] The design of these molecules is often inspired by the structure of known inhibitors, where the β-PAD scaffold serves to optimize binding affinity and pharmacokinetic properties.
Comparative Data: Anticancer Potency of β-Phenylalanine Derivatives
The following table summarizes the inhibitory concentrations (IC50) of representative β-PADs against various cancer-related targets. This data highlights the significant impact of structural modifications on biological activity.
| Compound Class | Target | Representative IC50 | Cell Line/Model | Reference |
| Substituted β-PAD | eEF2K | 18.7 µM | Xenograft Murine Breast Cancer | [1] |
| 6-Aryl-furo[2,3-d]pyrimidin-4-amine | EGFR | 22 nM | N/A (Enzymatic Assay) | [1] |
| Dipeptide β-PAD Pseudopeptide | Proteasome | ~1 µM | N/A (Enzymatic Assay) | [1] |
| L-Phenylalanine Dipeptide | Prostate Cancer Cell Growth | Not specified | PC-3, DU145 Cells | [3] |
Experimental Protocol: Evaluating Cytotoxicity via MTT Assay
This protocol provides a robust method for assessing the cytotoxic effects of substituted β-phenylalanines on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test β-phenylalanine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Expert Tip: Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
β-Phenylalanine derivatives are found in natural antimicrobial products and have inspired the synthesis of novel antibacterial and antifungal agents.[1][4] Their mode of action can range from disrupting microbial membranes to inhibiting essential enzymes.
Mechanistic Insights and Structure-Activity Relationships (SAR)
-
Natural Products: The natural product Jaspamide , which contains a β-PAD moiety, exhibits potent antifungal activity.[1] Similarly, Pyloricidines are effective against Helicobacter pylori.[1]
-
Membrane Disruption: Surfactants containing phenylalanine residues have demonstrated significant antimicrobial properties.[4] The mechanism often involves the integration of the molecule's lipophilic parts into the bacterial cell membrane, leading to a loss of integrity and cell death. The length of the alkyl chain is a critical determinant of this activity.[4]
-
Efflux Pump Inhibition: Some phenylalanine-containing compounds, like phenylalanine-arginine beta-naphthylamide (PAβN), act as efflux pump inhibitors. These pumps are a primary mechanism of antibiotic resistance in bacteria like Acinetobacter baumannii. By inhibiting these pumps, β-PADs can restore the efficacy of conventional antibiotics.[5]
Comparative Data: Antimicrobial Potency of β-Phenylalanine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different β-PADs against various pathogens. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Organism(s) | Typical MIC Range (µg/mL) | Mechanism of Action | Reference |
| Phenylalanine-based Surfactants | Gram-positive & Gram-negative bacteria | Varies with chain length | Membrane Disruption | [4][6] |
| Phenylalanine-Arginine Beta-Naphthylamide (PAβN) | Acinetobacter baumannii | N/A (potentiator) | Efflux Pump Inhibition | [5] |
| Jaspamide | Fungi | Not specified | Not fully elucidated | [1] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is the gold standard for determining the in vitro antimicrobial activity of a compound.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by identifying the lowest concentration that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to obtain a final inoculum density of ~5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) should contain only 50 µL of MHB.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading aid or a plate reader (measuring OD600) can be used for more objective results. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Workflow for Antimicrobial Activity Screening
The following diagram illustrates a typical workflow for screening and characterizing the antimicrobial properties of novel β-phenylalanine derivatives.
Caption: Key modification sites on the β-phenylalanine scaffold.
Conclusion and Future Perspectives
Substituted β-phenylalanines are a remarkably adaptable class of molecules with a broad spectrum of biological activities. The evidence presented demonstrates their potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships. By systematically modifying the aromatic ring, the amino acid backbone, and the carboxyl group, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. Future work should focus on leveraging combinatorial chemistry and computational modeling to design next-generation β-PADs with enhanced efficacy and reduced off-target effects, paving the way for new and improved therapeutic interventions.
References
-
Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS Source: MDPI URL: [Link]
-
Title: Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii - PMC Source: PubMed Central URL: [Link]
-
Title: A study of the antibacterial activity of L-Phenylalanine and L-Tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane Source: ResearchGate URL: [Link]
-
Title: Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation Source: MDPI URL: [Link]
-
Title: A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 Source: PubMed Central URL: [Link]
-
Title: β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: The role of phenylalanine in structure–function relationships of phenylalanine hydroxylase revealed by radiation target analysis Source: PNAS URL: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Enantioselective Synthesis of 3-Amino-3-arylpropanoic Acids
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are of paramount importance in the pharmaceutical and fine chemical industries.[1] Specifically, 3-amino-3-arylpropanoic acids are key structural motifs in a variety of bioactive molecules and approved drugs. Their incorporation into peptidomimetics can enhance proteolytic stability and induce specific secondary structures.[2] The critical role of stereochemistry in drug efficacy and safety necessitates the development of efficient and highly selective methods for the synthesis of single-enantiomer β-amino acids. This guide provides a comparative overview of three prominent strategies for the enantioselective synthesis of 3-amino-3-arylpropanoic acids: asymmetric hydrogenation, organocatalyzed Michael addition, and enzymatic kinetic resolution. We will delve into the mechanistic underpinnings of each approach, provide exemplary experimental protocols, and present a critical comparison of their performance based on experimental data.
I. Asymmetric Hydrogenation: A Powerful Tool for Enantioselective Reduction
Asymmetric hydrogenation has emerged as one of the most reliable and efficient methods for the synthesis of chiral compounds, including β-amino acids. This approach typically involves the hydrogenation of a prochiral precursor, such as a β-(acylamino)acrylate, in the presence of a chiral transition metal catalyst. Rhodium and Ruthenium complexes bearing chiral phosphine ligands are the most extensively studied and successful catalysts for this transformation.[2]
The Rationale Behind Catalyst Selection and Reaction Conditions
The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. Rhodium catalysts, particularly with electron-rich phosphine ligands like DuPhos and BICP, have shown exceptional performance in the hydrogenation of β-(acylamino)acrylates.[3] The catalyst's chiral environment dictates the facial selectivity of hydrogen addition to the double bond of the substrate. The solvent can also play a significant role, with less polar solvents like toluene often favoring higher enantioselectivity.[4] The pressure of hydrogen gas is another parameter that can be optimized to achieve high efficiency and selectivity.
Mechanistic Insights: The Catalytic Cycle of Rh-DuPhos Mediated Hydrogenation
The catalytic cycle of Rh-DuPhos catalyzed hydrogenation of enamides is a well-studied process. The reaction is believed to proceed through a series of steps involving coordination of the substrate to the rhodium center, oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the product and regenerate the active catalyst. The stereochemical outcome is determined in the diastereomeric catalyst-substrate complexes, where the chiral ligand creates a sterically and electronically biased environment, favoring the approach of hydrogen from one face of the enamide.[3][5]
Figure 1: Catalytic cycle of Rh-DuPhos catalyzed asymmetric hydrogenation.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-3-phenylacrylate
The following protocol is a representative example of the asymmetric hydrogenation of a β-(acylamino)acrylate using a rhodium-DuPhos catalyst.
Materials:
-
Methyl (Z)-3-acetamido-3-phenylacrylate
-
[Rh(cod)₂]BF₄
-
(R,R)-Me-DuPhos
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar autoclave
Procedure:
-
In a glovebox, a pressure vessel is charged with [Rh(cod)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%).
-
Anhydrous and degassed methanol is added, and the mixture is stirred for 20 minutes to form the active catalyst.
-
Methyl (Z)-3-acetamido-3-phenylacrylate (1 equivalent) is added to the catalyst solution.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The system is purged with hydrogen gas (3 cycles of pressurizing to 50 psi and venting).
-
The reaction is pressurized to the desired hydrogen pressure (e.g., 60 psi) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired N-acetyl-3-amino-3-phenylpropanoate.
-
The enantiomeric excess is determined by chiral HPLC analysis.
II. Organocatalyzed Michael Addition: A Greener Approach to Chiral β-Amino Acids
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis. In the context of β-amino acid synthesis, the asymmetric Michael addition of a nucleophile to a prochiral acceptor is a prominent strategy. Chiral organocatalysts, such as cinchona alkaloid derivatives and chiral amines, can effectively catalyze the conjugate addition of various nucleophiles, including malonates and nitroalkanes, to α,β-unsaturated compounds.[6][7]
The Logic of Bifunctional Organocatalysis
Many successful organocatalysts for asymmetric Michael additions are bifunctional, meaning they possess both a basic and an acidic site. For instance, cinchona alkaloid-derived thiourea catalysts can activate the nucleophile through their basic quinuclidine nitrogen while simultaneously activating the electrophile via hydrogen bonding with the thiourea moiety.[8][9] This dual activation mode brings the reactants into close proximity in a well-defined chiral environment, leading to high stereocontrol.
Mechanistic Insights: Cinchona Alkaloid-Thiourea Catalyzed Michael Addition
The catalytic cycle of a cinchona alkaloid-thiourea catalyzed Michael addition of a malonate to a nitroalkene involves the deprotonation of the malonate by the basic amine of the catalyst to form a chiral ion pair. The thiourea group of the catalyst then activates the nitroalkene towards nucleophilic attack via hydrogen bonding. The stereochemical outcome is determined by the facial selectivity of the malonate's approach to the activated nitroalkene within the chiral catalyst-substrate complex.[8][10]
Figure 2: Catalytic cycle of a Cinchona-thiourea catalyzed Michael addition.
Experimental Protocol: Organocatalyzed Michael Addition of Dimethyl Malonate to β-Nitrostyrene
The following protocol exemplifies the organocatalytic asymmetric Michael addition for the synthesis of a precursor to 3-amino-3-phenylpropanoic acid.
Materials:
-
β-Nitrostyrene
-
Dimethyl malonate
-
Chiral cinchona alkaloid-derived thiourea catalyst (e.g., Takemoto's catalyst)
-
Toluene (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of β-nitrostyrene (1 equivalent) in anhydrous toluene at room temperature is added the chiral thiourea catalyst (5-10 mol%).
-
Dimethyl malonate (1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
-
The resulting γ-nitro ester can be converted to the corresponding β-amino acid through reduction of the nitro group and hydrolysis of the ester.
III. Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts
Enzymatic methods offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. For the synthesis of 3-amino-3-arylpropanoic acids, kinetic resolution of a racemic mixture is a common strategy. Lipases are particularly effective for this purpose, as they can selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[11]
The Principle of Enantioselective Enzyme Catalysis
The high enantioselectivity of enzymes stems from the three-dimensional structure of their active site, which creates a chiral environment. When a racemic substrate binds to the enzyme, one enantiomer fits more favorably into the active site and undergoes the catalytic transformation at a much faster rate than the other enantiomer. This difference in reaction rates allows for the separation of the two enantiomers. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are among the most widely used lipases for kinetic resolutions.[12][13]
Mechanistic Insights: Lipase-Catalyzed Ester Hydrolysis
The catalytic mechanism of lipase-catalyzed ester hydrolysis involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole". This intermediate then collapses to form an acyl-enzyme intermediate and releases the alcohol. The acyl-enzyme intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme. The enantioselectivity arises from the differential stability of the diastereomeric tetrahedral intermediates formed from the two enantiomers of the substrate.
Figure 3: Simplified schematic of lipase-catalyzed kinetic resolution of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Amino-3-phenylpropanoate
The following protocol is a representative example of an enzymatic kinetic resolution using Candida antarctica lipase B.
Materials:
-
Racemic ethyl 3-amino-3-phenylpropanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Standard laboratory glassware and shaker incubator
Procedure:
-
To a flask containing phosphate buffer is added racemic ethyl 3-amino-3-phenylpropanoate and MTBE (as a co-solvent to improve solubility).
-
Immobilized Candida antarctica lipase B is added to the mixture.
-
The flask is sealed and placed in a shaker incubator at a controlled temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to obtain both the unreacted ester and the product acid in high enantiomeric purity.
-
The enzyme is filtered off (and can often be reused).
-
The aqueous and organic layers are separated.
-
The unreacted ester is extracted from the organic layer, and the product acid is isolated from the aqueous layer after acidification.
-
The enantiomeric excess of both the recovered ester and the product acid is determined by chiral HPLC.
IV. Comparative Analysis of the Synthetic Strategies
| Feature | Asymmetric Hydrogenation | Organocatalyzed Michael Addition | Enzymatic Kinetic Resolution |
| Enantioselectivity | Generally very high (often >95% ee)[3] | High to excellent (often >90% ee)[7] | Excellent (often >98% ee)[11] |
| Yield | High (typically >90%) | Good to high (typically 70-95%) | Maximum theoretical yield of 50% for one enantiomer |
| Substrate Scope | Broad for β-(acylamino)acrylates and related enamides[14] | Broad for various Michael donors and acceptors[6] | Can be substrate-specific, requiring screening of enzymes and conditions[12] |
| Catalyst | Transition metal complexes (Rh, Ru) with chiral ligands | Chiral organic molecules (e.g., cinchona alkaloids, prolines) | Enzymes (e.g., lipases, amidases) |
| Reaction Conditions | Often requires elevated pressure of H₂ and anhydrous/degassed solvents | Generally mild, ambient temperature and pressure | Mild, often in aqueous buffer systems |
| "Green" Chemistry | Use of heavy metals can be a concern | Generally considered a "greener" alternative | Highly environmentally friendly, uses biodegradable catalysts in aqueous media |
| Atom Economy | High (addition reaction) | High (addition reaction) | Lower (resolution of a racemate) |
| Scalability | Well-established for industrial scale-up | Scalable, but catalyst loading can be higher than metal catalysts | Can be scalable, especially with immobilized enzymes |
V. Conclusion and Future Perspectives
The enantioselective synthesis of 3-amino-3-arylpropanoic acids can be effectively achieved through several powerful catalytic strategies. Asymmetric hydrogenation stands out for its high yields and exceptional enantioselectivities, making it a preferred method for large-scale production. Organocatalyzed Michael addition offers a compelling "green" alternative with broad substrate scope and mild reaction conditions. Enzymatic kinetic resolution provides access to products with outstanding enantiomeric purity, albeit with a theoretical maximum yield of 50% for a single enantiomer.
The choice of the optimal synthetic route will depend on a variety of factors, including the specific target molecule, the desired scale of production, cost considerations, and environmental impact. Future research in this field will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope to include more challenging structures, and the design of tandem catalytic processes that can further streamline the synthesis of these valuable chiral building blocks.
VI. References
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link][4]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link][2]
-
Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry. [Link][8]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link][11]
-
Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society. [Link][3]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. [Link][15]
-
Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino). PubMed. [Link][16]
-
Hydrogenation of methyl (Z)‐3‐acetamido‐3‐phenylacrylate. ResearchGate. [Link][17]
-
Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene. Semantic Scholar. [Link][18]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link][19]
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. [Link][12]
-
β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link][6]
-
Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. ResearchGate. [Link][5]
-
Light Induced Esterification of Oleic Acid Catalyzed by Pseudomonas Cepacia Lipase. IOP Conference Series: Materials Science and Engineering. [Link][13]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link][7]
-
Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate. [Link][20]
-
Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid. ElectronicsAndBooks. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. University of Babylon Private CDN. [Link][21]
-
Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. [Link][22]
-
1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link][23]
-
Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. ChEMBL. [Link][24]
-
Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. [Link][25]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. ProQuest. [Link][26]
-
(PDF) Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. [Link][27]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link][10]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection. [Link][28]
-
The first double Michael addition cascade using the thiourea–cinchona alkaloid catalyst. ResearchGate. [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link][14]
-
Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers. [Link][29]
-
Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am. RWTH Publications. [Link][30]
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A Researcher's Guide to Evaluating the Efficacy of Novel β-Amino Acids: The Case of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid Against Drug-Resistant Strains
Authored by: A Senior Application Scientist
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. This guide focuses on a specific, yet underexplored, molecule: 3-Amino-3-(2,4-dimethylphenyl)propanoic acid . As a non-proteinogenic β-amino acid, its structure presents an intriguing starting point for circumventing existing resistance mechanisms that often target conventional antibiotics.
This document serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the necessary steps to rigorously evaluate the potential of this compound, from initial screening against resistant pathogens to preliminary mechanism of action studies. We will not only detail the "how" but also the "why," grounding our experimental choices in the principles of antimicrobial drug discovery and providing a self-validating system for data interpretation.
The Scientific Premise: Why Investigate this compound?
The core structure of our target molecule is a β-amino acid. Unlike their α-amino acid counterparts that form the building blocks of proteins, β-amino acids can fold into stable secondary structures, including helices and nanosheets, that can mimic the action of antimicrobial peptides (AMPs). AMPs are a class of host-defense molecules known for their broad-spectrum activity and their ability to often evade traditional resistance mechanisms by targeting the microbial membrane.
The "2,4-dimethylphenyl" group imparts a significant degree of lipophilicity to the molecule. This is a critical feature, as it may facilitate the compound's interaction with and potential disruption of the bacterial lipid bilayer, a common mechanism for AMPs. Our central hypothesis is that this compound could act as a membrane-active agent, a mode of action to which bacteria are slower to develop resistance.
Experimental Workflow: A Phased Approach to Efficacy Testing
A logical, phased approach is essential to systematically evaluate a novel compound. This ensures that resources are used efficiently and that a comprehensive data package is built. Our workflow is designed to first establish baseline activity, then to assess safety, and finally to probe the mechanism.
Caption: Logical flow of the SYTOX Green membrane permeabilization assay.
Protocol: SYTOX Green Membrane Permeabilization Assay
-
Bacterial Suspension: Wash and resuspend mid-log phase bacteria (e.g., MRSA) in HEPES buffer to an OD600 of 0.5.
-
Dye Addition: Add SYTOX Green dye to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Compound Addition: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Use Polymyxin B as a positive control and a vehicle (DMSO) as a negative control.
-
Fluorescence Monitoring: Immediately measure fluorescence (Excitation: 485 nm, Emission: 520 nm) over time using a plate reader. A rapid increase in fluorescence indicates membrane permeabilization.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial evaluation of This compound as a potential therapeutic against drug-resistant pathogens. The hypothetical data presented herein illustrates a promising profile: a compound that retains efficacy against resistant strains, demonstrates a favorable selectivity for bacterial cells over mammalian cells, and likely acts via membrane disruption—a mechanism less prone to rapid resistance development.
The successful validation of these initial findings would warrant progression to more advanced studies, including time-kill kinetics, resistance frequency analysis, and ultimately, in vivo efficacy and toxicity studies in animal models. The journey of drug discovery is long, but a systematic and rigorous preclinical evaluation as outlined here is the indispensable first step.
References
-
Title: β-Peptides as antimicrobial agents Source: Chemical Society Reviews URL: [Link]
-
Title: The role of lipophilicity in antibacterial activity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
A Comparative Guide to the Anticancer Activity of 3-Amino-3-Arylpropanoic Acid Derivatives
In the relentless pursuit of novel and effective anticancer therapeutics, the chemical scaffold of 3-amino-3-arylpropanoic acid has emerged as a promising starting point for the development of potent and selective agents. This guide provides a detailed comparative analysis of two distinct classes of these derivatives that have demonstrated significant anticancer activity, particularly against non-small cell lung cancer. We will delve into their chemical diversity, cytotoxic and anti-migratory effects, and proposed mechanisms of action, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of β-Amino Acid Scaffolds
β-Amino acids, such as the 3-amino-3-arylpropanoic acid backbone, are intriguing building blocks in medicinal chemistry. Their structural diversity allows for the creation of a wide array of derivatives with varied pharmacological properties. In the context of oncology, these scaffolds have been explored for their ability to interact with various cellular targets and pathways implicated in cancer progression. This guide focuses on a comparative analysis of two promising classes of these derivatives: 3-((4-hydroxyphenyl)amino)propanoic acids and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids.
Comparative Analysis of Anticancer Activity
The anticancer potential of these two classes of compounds has been primarily evaluated against A549 non-small cell lung cancer cells, a well-established model in cancer research. The following sections and data tables summarize the key findings.
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their anticancer and antioxidant properties.[1] Among the 36 compounds tested, five derivatives (compounds 12 , 20 , 21 , 22 , and 29 ) were identified as having the ability to reduce the viability of A549 cells by 50%.[1] Notably, these compounds also demonstrated the capacity to inhibit the migration of these cancer cells in vitro.[1]
The most promising candidate from this series is compound 20 , identified as 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide).[1] This particular derivative exhibited both potent anticancer and antioxidant activities.[1] A significant advantage of these active compounds is their favorable cytotoxicity profile against non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells.[1]
While the cited study confirms a 50% reduction in A549 cell viability, specific IC50 values were not provided, which limits a direct quantitative comparison with other compounds.
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
This class of derivatives features a distinct thiazole moiety and has been assessed for its antiproliferative effects against both drug-sensitive and drug-resistant lung cancer cell lines. The structure-activity relationship of these compounds has been explored, revealing key functional groups that contribute to their anticancer potency.
The data below presents the half-maximal inhibitory concentration (IC50) values for the most active compounds in this series against various lung cancer cell lines.
| Compound | Derivative Type | A549 IC50 (µM) | H69 IC50 (µM) | H69AR IC50 (µM) |
| 21 | Oxime | 5.42 | - | - |
| 22 | Oxime | 2.47 | - | - |
| 25 | Carbohydrazide | 8.05 | - | - |
| Cisplatin | Standard Drug | >25.4 | - | - |
Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.
The oxime derivatives 21 and 22 demonstrated the most potent activity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM, respectively. This highlights the importance of the oxime functional group for cytotoxicity in this chemical series.
Mechanistic Insights into Anticancer Action
The two classes of 3-amino-3-arylpropanoic acid derivatives appear to exert their anticancer effects through distinct mechanisms, offering different avenues for therapeutic intervention.
Mechanism 1: Modulation of Reactive Oxygen Species (ROS) by Hydroxyphenyl Derivatives
The anticancer activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is closely linked to their antioxidant properties.[1] Cancer cells often exist in a state of increased oxidative stress, and further modulation of reactive oxygen species (ROS) levels can trigger apoptotic cell death.[2][3] The phenolic hydroxyl group in these derivatives can donate a hydrogen atom to neutralize ROS, while the adjacent amino group can enhance this electron-donating capacity.[1] This modulation of the cellular redox state is a plausible mechanism for their selective cytotoxicity towards cancer cells.[1]
Caption: Proposed mechanism of ROS modulation by hydroxyphenyl derivatives.
Mechanism 2: Targeting SIRT2 and EGFR Signaling by Thiazole Derivatives
In silico studies suggest that the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, particularly the highly active oxime derivatives, may exert their anticancer effects by inhibiting key signaling proteins such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[4] Both SIRT2 and EGFR are implicated in cancer cell proliferation, survival, and resistance to therapy.[5][6][7] Inhibition of the EGFR pathway, which includes downstream effectors like MEK and ERK, can lead to cell cycle arrest and apoptosis.[8][9] SIRT2 has been shown to deacetylate and inhibit MEK1, and its inhibition can sensitize cancer cells to EGFR-targeted therapies.[5]
Caption: Proposed mechanism of SIRT2 and EGFR inhibition by thiazole derivatives.
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, this section outlines the methodologies for key in vitro assays used to evaluate the anticancer activity of these compounds.
Synthesis of a Lead Compound: 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) (Compound 20)
While a specific protocol for compound 20 is not detailed in the primary literature, a general and plausible synthetic route can be derived from standard organic chemistry procedures for the synthesis of similar hydrazone derivatives.
Caption: Plausible synthetic workflow for Compound 20.
Step-by-Step Protocol:
-
Esterification: The starting material, 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoic acid, is converted to its corresponding methyl or ethyl ester. This is typically achieved by reacting the diacid with an excess of methanol or ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by the alcohol.
-
Hydrazinolysis: The resulting diester is then treated with hydrazine hydrate in a suitable solvent such as ethanol. This reaction replaces the alkoxy group of the ester with a hydrazinyl group, forming the dihydrazide intermediate.
-
Condensation: The dihydrazide is subsequently reacted with two equivalents of furan-2-carbaldehyde in a solvent like ethanol, often with a catalytic amount of acetic acid. This condensation reaction forms the final product, the bis(hydrazone) derivative 20 . The product can then be purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Step-by-Step Protocol:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study cell migration in vitro.[13][14][15][16]
Step-by-Step Protocol:
-
Cell Seeding: A549 cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove any detached cells.
-
Compound Treatment: Fresh culture medium containing the test compound at a non-lethal concentration is added to the wells. A control well with vehicle is also prepared.
-
Image Acquisition: Images of the scratch are captured at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope equipped with a camera.
-
Data Analysis: The width of the scratch is measured at different time points using image analysis software. The rate of wound closure is then calculated and compared between the treated and control groups to determine the effect of the compound on cell migration.
Conclusion and Future Directions
The comparative analysis of these two classes of 3-amino-3-arylpropanoic acid derivatives reveals their significant potential as anticancer agents. The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, with their dual antioxidant and anticancer activities, present a compelling case for further investigation, particularly in elucidating the precise molecular mechanisms underlying their ROS-modulating effects. The 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, with their potent cytotoxicity and potential to target key cancer signaling pathways, offer a promising scaffold for the development of targeted therapies.
Future research should focus on obtaining comprehensive quantitative data, including IC50 values, for the most promising hydroxyphenyl derivatives to enable a more direct comparison. In vivo studies are also crucial to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of these compounds. The distinct mechanisms of action of these two classes of derivatives also suggest the potential for synergistic combination therapies, a promising avenue for future cancer treatment strategies.
References
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- Yue, P. Y., Leung, E. P., Mak, N. K., & Wong, R. N. (2010). A simplified method for quantification of cell migration/wound healing in vitro.
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- Martinotti, S., & Ranzato, E. (2015). Scratch wound healing assay. In Cell migration (pp. 225-229). Humana Press, New York, NY.
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the biological activity of this class of compounds, supported by established experimental data from related molecular classes and detailed protocols for evaluation.
Introduction: The Potential of 3-Amino-3-arylpropanoic Acids
3-Amino-3-arylpropanoic acids represent a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds are recognized as β-amino acids, which are crucial components in the synthesis of various biologically active molecules.[1] Their structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) has led to their exploration as modulators of GABA receptors, which are central to regulating neuronal excitability in the central nervous system.[2] Furthermore, derivatives of arylpropanoic acids have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][4]
The parent compound, this compound, offers a unique starting point for analog development due to the specific substitution pattern on the phenyl ring. The methyl groups at positions 2 and 4 are expected to influence the compound's lipophilicity, steric profile, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic properties. Understanding the SAR of this scaffold is paramount for designing novel derivatives with enhanced potency, selectivity, and therapeutic potential.
Core Structure and Rationale for Analog Design
The fundamental structure of this compound consists of a propanoic acid backbone, an amino group at the C3 position, and a 2,4-dimethylphenyl substituent also at C3. Our comparative analysis will explore systematic modifications at three key regions of this molecule:
-
The Aryl Ring: Modifications to the phenyl ring, including the position and nature of substituents, can significantly alter electronic properties and steric interactions with biological targets.
-
The Amino Group: Alterations to the amino group, such as acylation or alkylation, can influence the molecule's polarity, hydrogen bonding capacity, and overall charge distribution.
-
The Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can impact the compound's solubility, membrane permeability, and potential to act as a prodrug.
The following diagram illustrates the core scaffold and the proposed points of modification for our comparative analysis.
Caption: Core scaffold of this compound and key modification points.
Comparative Structure-Activity Relationship Analysis
This section provides a comparative analysis of hypothetical analogs of this compound. The predicted activities are based on established SAR principles for related 3-amino-3-arylpropanoic acids and GABA analogs.
Modifications of the Aryl Ring
The nature and position of substituents on the phenyl ring are critical determinants of biological activity. Electron-donating groups on the aryl ring have been shown to favor the synthesis of 3-amino-3-arylpropanoic acids.[5]
| Analog | Modification | Predicted Impact on GABA-A Receptor Affinity | Predicted Impact on Antimicrobial Activity | Rationale |
| 1a | 4-Fluoro | Moderate Increase | Increase | The electron-withdrawing nature of fluorine can enhance binding interactions. Increased lipophilicity may improve cell wall penetration. |
| 1b | 4-Chloro | Increase | Significant Increase | The larger halogen atom can lead to stronger hydrophobic interactions. |
| 1c | 4-Methoxy | Decrease | Variable | The bulky methoxy group may introduce steric hindrance at the receptor binding site. Its effect on antimicrobial activity is less predictable. |
| 1d | 3,4-Dichloro | Significant Increase | Significant Increase | The presence of two electron-withdrawing groups can substantially enhance both receptor affinity and antimicrobial potency. |
Modifications of the Amino Group
The amino group is a key functional group for establishing hydrogen bonds and can carry a positive charge at physiological pH, which is often crucial for receptor recognition.[6]
| Analog | Modification | Predicted Impact on GABA-A Receptor Affinity | Predicted Impact on Antimicrobial Activity | Rationale |
| 2a | N-acetyl | Decrease | Decrease | Acetylation neutralizes the positive charge of the amino group, which can disrupt key ionic interactions with the receptor. It may also reduce interaction with bacterial targets. |
| 2b | N-methyl | Slight Decrease | Variable | While maintaining the positive charge, the methyl group adds steric bulk which might slightly hinder optimal binding. The impact on antimicrobial activity is structure-dependent. |
| 2c | N-benzyl | Significant Decrease | Variable | The large benzyl group is likely to cause significant steric clashes at the binding site. |
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is typically ionized at physiological pH and contributes to the molecule's polarity and solubility. Esterification or amidation can modulate these properties.
| Analog | Modification | Predicted Impact on GABA-A Receptor Affinity | Predicted Impact on Antimicrobial Activity | Rationale |
| 3a | Methyl ester | Decrease (as is), Potential Prodrug | Variable | The esterified compound may not bind directly to the receptor but could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. |
| 3b | Ethyl ester | Decrease (as is), Potential Prodrug | Variable | Similar to the methyl ester, with potentially altered pharmacokinetic properties due to increased lipophilicity. |
| 3c | Amide | Decrease | Variable | The amide group is less likely to be hydrolyzed than an ester and will significantly alter the electronic and hydrogen bonding properties of this part of the molecule. |
Experimental Protocols
To validate the predicted activities of the synthesized analogs, the following experimental protocols are recommended.
Synthesis of 3-Amino-3-(Aryl)propanoic Acid Analogs (One-Pot Method)
This protocol is adapted from established one-pot synthesis methods for 3-amino-3-arylpropanoic acids.[1]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted benzaldehyde, malonic acid, and ammonium acetate in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted aldehyde.
-
Adjust the pH of the aqueous layer to ~10 with 2M NaOH.
-
Extract the aqueous layer with ethyl acetate to remove non-acidic impurities.
-
Adjust the pH of the aqueous layer to ~7 with 2M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropanoic acid analogs.
GABA-A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized analogs for the GABA-A receptor.[7][8]
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Synthesized analog (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membranes according to standard protocols.[8]
-
In a series of microcentrifuge tubes, add a fixed concentration of [³H]Muscimol and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA to a separate set of tubes.
-
Add the rat brain membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using appropriate software (e.g., Prism).
Caption: Workflow for the GABA-A receptor binding assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized analogs against various bacterial strains.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized analog (test compound)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a promising area of research with the potential to yield novel therapeutic agents. This guide provides a foundational framework for the rational design, synthesis, and evaluation of such compounds. The presented SAR analysis, based on existing knowledge of related chemical classes, suggests that modifications to the aryl ring, particularly the introduction of halogens, could enhance both GABA-A receptor affinity and antimicrobial activity. Conversely, modifications to the amino and carboxylic acid groups are likely to have a more complex and potentially detrimental effect on activity, although they may be useful for prodrug strategies.
Future work should focus on the synthesis and empirical testing of the proposed analogs to validate these hypotheses. Further exploration of a wider range of substituents on the aryl ring and the investigation of stereochemistry's role in biological activity will be crucial for the optimization of this promising scaffold.
References
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
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(3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives | Scilit. [Link]
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Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - Frontiers. [Link]
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Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Qua. [Link]
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The Strategic Incorporation of 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Peptide Therapeutics: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced potency, stability, and target specificity is a paramount objective. The limitations of natural peptides, primarily their susceptibility to proteolytic degradation and conformational flexibility, have driven the exploration of peptidomimetics. Among these, peptides incorporating unnatural β-amino acids have emerged as a powerful strategy to overcome these hurdles. This guide provides an in-depth technical comparison of peptides containing the unnatural β-amino acid, 3-Amino-3-(2,4-dimethylphenyl)propanoic acid , with their natural α-amino acid counterparts. We will delve into the structural rationale, performance advantages, and supporting experimental data for its use as a substitute for natural amino acids, particularly phenylalanine and its derivatives.
Introduction: The Rationale for β-Amino Acid Substitution
Natural peptides are constructed from α-amino acids, where the amino and carboxyl groups are attached to the same carbon atom (the α-carbon). In contrast, β-amino acids possess an additional carbon atom between the carboxyl and amino functionalities. This seemingly subtle alteration in the peptide backbone has profound implications for the resulting peptide's structure and function.[1][2] The incorporation of β-amino acids has been shown to modulate conformation, dynamics, and proteolytic susceptibility of native peptides.[1][3]
This compound is a β-amino acid with a 2,4-dimethylphenyl side chain. Its structure introduces two key modifications compared to a natural amino acid like phenylalanine: the β-amino acid backbone and the dimethyl-substituted aromatic ring. These features are hypothesized to confer unique properties to peptides, including enhanced stability and altered receptor-binding profiles.
Structural and Conformational Impact of this compound
The introduction of a β-amino acid into a peptide chain increases its conformational flexibility due to the additional rotatable bond in the backbone. However, the bulky 2,4-dimethylphenyl group of this compound acts as a conformational constraint. The methyl groups at the ortho and para positions of the phenyl ring introduce steric hindrance, which can significantly influence the local and global conformation of the peptide.[4]
This steric hindrance can favor specific secondary structures, such as helices or turns, that might not be accessible to peptides composed solely of α-amino acids. The defined orientation of the aromatic side chain can also be leveraged to optimize interactions with biological targets.[3]
Figure 1: Comparison of α- and β-amino acid peptide backbones.
Performance Comparison: Enhanced Proteolytic Stability
One of the most significant advantages of incorporating β-amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation.[1][5] Proteases, the enzymes responsible for peptide cleavage, have active sites that are exquisitely evolved to recognize and bind to the specific backbone and side-chain conformations of α-peptides. The altered backbone geometry of β-amino acids disrupts this recognition, rendering the adjacent peptide bonds resistant to hydrolysis.
Table 1: Comparative Proteolytic Stability of α-Peptides vs. β-Peptide Analogs (Illustrative Data based on Literature)
| Peptide Sequence | Amino Acid at Position X | Enzyme | Half-life (t½) | Reference |
| Ac-Ala-Ala-X-Ala-Ala-NH₂ | α-Phe | Trypsin | < 5 min | Generic Data |
| Ac-Ala-Ala-X-Ala-Ala-NH₂ | β³-hPhe | Trypsin | > 24 h | [1] |
| Ac-Ala-Ala-X-Ala-Ala-NH₂ | α-Phe | Chymotrypsin | < 10 min | Generic Data |
| Ac-Ala-Ala-X-Ala-Ala-NH₂ | β³-hPhe | Chymotrypsin | > 24 h | [1] |
Note: This table presents illustrative data based on published studies on β-phenylalanine (β³-hPhe) containing peptides to demonstrate the general principle of enhanced proteolytic stability.
Impact on Hydrophobicity and Target Binding
The 2,4-dimethylphenyl side chain of this compound significantly increases its hydrophobicity compared to phenylalanine. This property can be strategically utilized in peptide design to enhance membrane permeability or to modulate interactions within hydrophobic binding pockets of target proteins.
An increase in hydrophobicity can lead to stronger binding affinities, provided that the overall conformation of the peptide is complementary to the target's binding site. The fixed orientation of the dimethylphenyl group can allow for more precise and stable hydrophobic interactions. However, it is crucial to consider that excessive hydrophobicity can also lead to issues with solubility and non-specific binding. Therefore, the placement of this amino acid within a peptide sequence must be carefully considered.
Table 2: Calculated Physicochemical Properties of Phenylalanine and its Analogs
| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| Phenylalanine | C₉H₁₁NO₂ | 165.19 | 1.38 |
| 3-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ | 165.19 | 1.15 |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 2.21 |
Calculated logP values are estimations and can vary depending on the algorithm used. These values are for illustrative comparison of hydrophobicity.
Experimental Protocols
Synthesis of Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
The synthesis of the Fmoc-protected β-amino acid is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A common route involves the Rodionov reaction, where an aromatic aldehyde is condensed with malonic acid and ammonia, followed by protection of the amino group.
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde and malonic acid in a suitable solvent such as ethanol.
-
Ammonia Addition: Add a source of ammonia, typically ammonium acetate, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the product, this compound, will precipitate. Filter the solid and wash with cold ethanol.
-
Fmoc Protection: Dissolve the synthesized β-amino acid in a suitable solvent system (e.g., 10% sodium carbonate solution and dioxane). Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) portion-wise while maintaining the pH at approximately 9-10 with sodium carbonate solution.
-
Purification: After the reaction is complete, perform an acidic work-up and extract the product with an organic solvent. The crude product can be purified by column chromatography to yield pure Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid into a peptide sequence follows standard Fmoc-SPPS protocols.[6]
Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-step methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected α-amino acid to the resin using a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
β-Amino Acid Coupling: Couple the Fmoc-3-Amino-3-(2,4-dimethylphenyl)propanoic acid. Due to potential steric hindrance, a stronger coupling reagent or longer coupling times may be necessary. Monitoring the coupling reaction with a colorimetric test (e.g., Kaiser test) is recommended.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and NMR.[7]
Conclusion
The substitution of natural α-amino acids with this compound offers a compelling strategy for the design of novel peptide therapeutics. The inherent properties of this unnatural β-amino acid, including its contribution to enhanced proteolytic stability and its potential to enforce specific conformations and modulate hydrophobicity, make it a valuable tool for medicinal chemists. While direct comparative data for this specific molecule is still emerging, the wealth of information on analogous β-aryl-β-amino acids strongly supports its potential to improve the drug-like properties of peptides. The experimental protocols provided herein offer a practical guide for the synthesis and incorporation of this promising building block into future peptide-based drug candidates.
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Cabrele, C., & Martinek, T. A. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]
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Hook, D. F., Bindschaedler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]
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Lalaoui, K., & Guichard, G. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Retrieved from [Link]
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Rochais, C., Rault, S., & Dallemagne, P. (2010). Intramolecular cyclisation of β-aryl-β-amino acids in the design of novel heterocyclic systems with therapeutic interest: an unfailing source of diversity. Current medicinal chemistry, 17(35), 4342–4369. [Link]
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Mishra, R. K., & Yarava, J. R. (2015). Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. The journal of physical chemistry. B, 119(30), 9477–9486. [Link]
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Al-Masum, M., & El-Kadi, A. O. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS omega, 8(44), 41785–41791. [Link]
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Mutter, M., & Wöhr, T. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3215–3228. [Link]
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Uchida, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4488. [Link]
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Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]
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Al-Salahat, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3097. [Link]
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Tiwari, R., et al. (2022). Examples of β-amino alcohol drugs. ResearchGate. [Link]
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Sharma, P., et al. (2016). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. Molecules, 21(8), 1004. [Link]
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Aina, O. H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular pharmaceutics, 9(6), 1541–1553. [Link]
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Roy, O., et al. (2014). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. The Journal of organic chemistry, 79(17), 7919–7929. [Link]
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Sereda, T. J., et al. (1994). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Journal of chromatography. A, 676(2), 191–204. [Link]
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Santamaria, R., et al. (2024). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. Pharmaceuticals, 17(4), 484. [Link]
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Amata, E., et al. (2023). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 2, 1-13. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid: A Key Building Block in Peptide Synthesis and Drug Discovery. Retrieved from [Link]
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Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7299. [Link]
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Kageyama, Y., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC advances, 14(4), 2634–2640. [Link]
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De Angelis, M., et al. (2022). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic letters, 24(2), 527–532. [Link]
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Ault, A. (1982). Synthesis of β-amino-acid peptides by aminolysis of substituted di-hydro-1,3-oxazinones and amino-protected β-lactams. Journal of the Chemical Society, Perkin Transactions 1, 233-237. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Beta-Amino Acids
Introduction: The Critical Role of Chirality in Modern Pharmaceuticals
In the landscape of drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral β-amino acids are increasingly vital building blocks in the synthesis of novel therapeutics, including peptidomimetics, antivirals, and enzyme inhibitors. The distinct three-dimensional arrangement of enantiomers means that while one may offer the desired therapeutic effect, its mirror image could be inactive or, in the worst-case scenario, dangerously toxic. Consequently, the ability to accurately separate and quantify these enantiomers is paramount for ensuring the safety and efficacy of new drug substances.
This guide provides an in-depth comparison of analytical techniques and a practical framework for their validation, grounded in rigorous scientific principles and regulatory expectations. As researchers, our goal is not merely to generate data, but to produce reliable, reproducible, and defensible results. This requires a profound understanding of the analytical method's capabilities and limitations—an understanding that can only be achieved through comprehensive validation. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to a narrative that equips you with the expertise to develop and validate robust analytical methods for these challenging yet crucial molecules.
The Regulatory Bedrock: ICH Guidelines for Method Validation
Before embarking on any method development or validation, it is essential to understand the regulatory framework that governs this process. The International Council for Harmonisation (ICH) provides a tripartite guideline, Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which is the cornerstone for validation practices in Europe, Japan, and the United States.[1][2][3] This guideline ensures that a unified approach is taken, facilitating the global registration of pharmaceuticals. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][4]
The core performance characteristics that must be evaluated during validation are interconnected, each providing a different facet of the method's reliability.
Caption: Interrelationship of core analytical method validation parameters as per ICH Q2(R1).
Comparative Analysis of Core Analytical Techniques
The enantioselective separation of β-amino acids can be achieved through several chromatographic and electrophoretic techniques. The choice of method is a critical decision driven by factors such as the analyte's physicochemical properties, the required sensitivity, sample matrix complexity, and available instrumentation.
| Technique | Principle of Chiral Separation | Advantages | Limitations | Typical Use Case |
| HPLC | Utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5][6] | High versatility, wide availability of CSPs (polysaccharide, macrocyclic antibiotic, ligand exchange), excellent robustness and reproducibility, suitable for preparative scale. | Can be time-consuming for method development, higher solvent consumption. | Gold standard for quality control, purity testing, and stability studies of drug substances and products. |
| GC | Employs a chiral capillary column. Analytes must be volatile, requiring derivatization to convert polar amino and carboxyl groups into less polar, more volatile esters.[7] | Exceptional resolution and efficiency, high speed, and sensitivity, especially with mass spectrometry (MS) detection. | Derivatization is mandatory, which adds a step and can be a source of variability. Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile β-amino acid derivatives, screening for enantiomeric impurities in raw materials. |
| CE | A chiral selector (e.g., cyclodextrin, crown ether) is added to the background electrolyte.[8][9] Enantiomers migrate at different velocities due to differential interactions with the selector. | Extremely high separation efficiency, very low sample and reagent consumption, rapid method development.[8] | Lower sensitivity with UV detection compared to HPLC, reproducibility can be more challenging to maintain due to capillary surface effects. | Research applications, analysis of trace enantiomeric impurities, and screening of complex biological samples.[9] |
Expert Insight: For most pharmaceutical applications, chiral HPLC remains the workhorse. Its robustness and the vast selection of commercially available Chiral Stationary Phases (CSPs) make it highly reliable for routine quality control environments.[5][6] Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) are particularly effective for underivatized amino acids due to their multiple interaction modes (ionic, hydrogen bonding, steric).[10] While GC offers impressive speed and resolution, the necessity of derivatization introduces an extra variable that must be carefully controlled and validated. CE is a powerful tool, especially in academic and early-stage research, but can require more expertise to achieve the level of robustness demanded by late-stage development and QC.[11]
A Practical Workflow: Validation of a Chiral HPLC Method
To illustrate the principles of validation, we will outline a comprehensive, self-validating protocol for a typical chiral HPLC method intended to quantify the enantiomeric purity of a β-amino acid drug substance.
Pillar 1: System Suitability Testing (SST)
Before any validation is performed, and indeed before any routine sample analysis, the system's readiness must be confirmed. SST is a non-negotiable quality check that ensures the chromatographic system is performing adequately for the intended analysis.[12][13]
Experimental Protocol: System Suitability
-
Prepare the SST Solution: Create a solution containing the main enantiomer (e.g., at 1.0 mg/mL) and spiked with a known amount of the counter-enantiomer (the impurity), typically at the specification limit (e.g., 0.15%).
-
Equilibrate the System: Pump the mobile phase through the HPLC system and chiral column until a stable baseline is achieved.
-
Perform Injections: Make a minimum of five replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the mean and relative standard deviation (%RSD) for the key parameters.
| SST Parameter | Purpose | Typical Acceptance Criteria |
| Resolution (Rs) | Ensures baseline separation between the two enantiomer peaks. | Rs ≥ 2.0 |
| Tailing Factor (T) | Measures peak symmetry. Asymmetry can affect integration accuracy. | 0.8 ≤ T ≤ 1.5 for both peaks |
| Repeatability (%RSD) | Confirms the precision of the system for replicate injections. | %RSD ≤ 2.0% for the main peak area; %RSD ≤ 10.0% for the impurity peak area. |
| Plate Number (N) | Measures column efficiency. | N > 2000 |
Causality: A failing resolution (Rs < 2.0) indicates that the method cannot adequately distinguish the enantiomers, making accurate quantification impossible. This could be due to a deteriorating column or incorrect mobile phase composition. High %RSD points to a problem with the injector or pump, compromising the precision of the entire analysis.
Pillar 2: The Validation Workflow
The following workflow systematically validates the method according to ICH Q2(R1) guidelines.
Caption: A logical workflow for the validation of a chiral analytical method.
Step-by-Step Validation Protocols
1. Specificity (Selectivity)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, degradants, or placebo components.
-
Protocol:
-
Analyze a diluent blank to show no interfering peaks.
-
Analyze a solution of the main enantiomer to establish its retention time.
-
Analyze a solution of the counter-enantiomer.
-
Analyze a mixed solution (racemate or spiked sample) to confirm baseline separation.
-
If applicable, analyze a placebo (formulation without the drug substance) to show no interference.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug substance and analyze the stressed samples. The peak purity of the main enantiomer should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting degradants.
-
2. Linearity & Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the method's response over a specified range.[2]
-
Protocol:
-
Prepare a series of at least five standard solutions of the enantiomeric impurity, spanning a range from the reporting limit (e.g., 0.05%) to 150% of the specification limit (e.g., 0.225%). This is typically done by spiking the main enantiomer (at its nominal concentration) with varying amounts of the counter-enantiomer.
-
Inject each solution in triplicate.
-
Plot the mean peak area of the impurity against its concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. The y-intercept should be close to zero.
3. Accuracy (Trueness)
-
Objective: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
-
Protocol:
-
Prepare spiked samples in triplicate at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples against a standard of known concentration.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each level.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of a sample spiked with the enantiomeric impurity at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: %RSD for the set of measurements should be ≤ 10.0%.
5. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for an impurity method.
-
Protocol:
-
Prepare a series of dilute solutions of the enantiomeric impurity.
-
Identify the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.
-
Confirm this concentration by preparing six independent samples at the estimated LOQ concentration and analyzing them.
-
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 15.0%, and accuracy should be acceptable.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
-
Protocol:
-
Using the SST solution, vary single parameters one at a time. A Design of Experiments (DoE) approach can also be used for a more comprehensive evaluation.
-
Typical parameters to vary:
-
Mobile Phase Composition: ±2% absolute for the organic modifier.
-
Mobile Phase pH: ±0.2 units.
-
Column Temperature: ±5 °C.
-
Flow Rate: ±10%.
-
Different column lots/batches.
-
-
-
Acceptance Criteria: The system suitability parameters (especially resolution) must still pass under all varied conditions. The results for the spiked impurity should not change significantly.
Expert Insight on Trustworthiness: This systematic approach creates a self-validating system. For example, the accuracy study, which measures recovery at different levels, inherently validates the linearity data. The intermediate precision study validates the method's repeatability over time and between analysts, proving it is not dependent on a single set of circumstances. Robustness is the ultimate test of a method's trustworthiness for transfer to other labs.[15] A method that fails robustness testing is not reliable for routine use.[16]
Conclusion: Upholding Scientific Integrity
The validation of an analytical method for chiral β-amino acids is a rigorous, multi-faceted process that forms the bedrock of quality assurance in pharmaceutical development. It is an empirical demonstration that a method is fit for its purpose, providing data that is accurate, precise, and reliable. By moving beyond a checklist approach and understanding the scientific causality behind each validation parameter, we, as scientists, can build robust methods that withstand the scrutiny of regulatory bodies and ensure the integrity of our products. The comparison of techniques like HPLC, GC, and CE reveals a landscape of powerful tools, with the final choice depending on a careful balance of performance, practicality, and the specific demands of the analytical challenge. Ultimately, a well-validated chiral method is a critical component in the mission to deliver safe and effective medicines to patients.
References
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.[Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.[Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed.[Link]
-
ICH Quality Guidelines. International Council for Harmonisation.[Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Separation Science, powered by LCGC.[Link]
-
Validation of Amino Acid Analysis Methods. ResearchGate.[Link]
-
Method Validation and Robustness. LCGC International.[Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate.[Link]
-
Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed.[Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH).[Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications.[Link]
-
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A Senior Application Scientist's Guide to Characterizing 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid in Diverse Solvent Systems
For researchers, medicinal chemists, and professionals in drug development, understanding the behavior of a novel chemical entity in various solvent systems is a cornerstone of preclinical assessment. The solubility, stability, and reactivity of a compound like 3-Amino-3-(2,4-dimethylphenyl)propanoic acid are not merely physical constants; they are critical determinants of its downstream viability as a therapeutic agent. These parameters dictate everything from reaction yields in synthesis and ease of formulation to bioavailability and degradation pathways in physiological environments.
This guide provides a comprehensive framework for evaluating the performance of this compound across a spectrum of solvent systems. In the absence of extensive published data for this specific molecule, we will establish robust, universally applicable experimental protocols. To illustrate the principles and expected outcomes, we will draw upon data from structurally analogous compounds, particularly other β-amino acids and N-aryl amino acids. This guide is designed to be a practical, self-validating system for generating reliable and comparable data.
Part 1: The Theoretical Underpinnings of Solvent-Solute Interactions
The choice of solvent can dramatically alter the behavior of a solute. For a molecule like this compound, which possesses both a basic amino group and an acidic carboxylic acid group, as well as a bulky nonpolar dimethylphenyl moiety, the interplay with the solvent is particularly complex. Key solvent properties that govern these interactions include:
-
Polarity and Dielectric Constant: Polar solvents, characterized by high dielectric constants, are effective at stabilizing charged species and polar transition states.[1][2] Solvents are broadly classified as polar (dielectric constant > 5) and non-polar (dielectric constant < 5).[1]
-
Protic vs. Aprotic Nature: Polar solvents can be further divided into protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., DMSO, acetonitrile). Protic solvents are excellent at solvating both cations and anions through hydrogen bonding, while polar aprotic solvents are typically better at solvating cations.
-
Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly influences the solubility and stability of compounds with complementary functionalities, such as the amino and carboxyl groups of our target molecule.
These properties collectively influence the equilibrium of a compound in solution (solubility) and the energy barrier for its transformation (reaction kinetics and stability).[2]
Part 2: Experimental Protocols for Performance Evaluation
A systematic evaluation of this compound requires a multi-faceted experimental approach. The following sections detail the protocols for assessing its solubility, stability, and a representative reaction kinetic profile.
Equilibrium Solubility Determination
Causality of Experimental Choice: The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[3] While other methods like kinetic solubility assays exist for high-throughput screening, the shake-flask method provides the thermodynamic solubility value, which is crucial for formulation development.
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Add an excess amount of crystalline this compound to a series of glass vials.
-
To each vial, add a known volume of the test solvent (e.g., water, ethanol, acetonitrile, ethyl acetate, hexane).
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[4][5]
-
After equilibration, allow the vials to stand for at least 2 hours.
-
Carefully withdraw a sample from the supernatant, ensuring no solid material is transferred. Centrifuge the sample to further remove any suspended solids.
-
Accurately dilute the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method).
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The analysis should be performed in triplicate for each solvent system.
Data Presentation: Illustrative Solubility Data
The following table demonstrates how to present the obtained solubility data. The values are hypothetical and based on general trends observed for similar amino acids.[6]
| Solvent System | Classification | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) |
| Water | Polar Protic | 80.1 | 0.5 |
| Ethanol | Polar Protic | 24.5 | 2.1 |
| Acetonitrile | Polar Aprotic | 37.5 | 1.5 |
| Dichloromethane | Nonpolar | 9.1 | 0.8 |
| Ethyl Acetate | Nonpolar | 6.0 | 0.3 |
| Hexane | Nonpolar | 1.9 | < 0.01 |
Chemical Stability Assessment (Forced Degradation)
Causality of Experimental Choice: Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8] Exposing the compound to conditions more severe than those it would typically encounter accelerates degradation, providing a rapid assessment of its intrinsic stability.[9] The goal is to achieve a target degradation of 5-20%.[10]
Experimental Workflow for Stability Assessment
Caption: Workflow for Forced Degradation Study.
Detailed Protocol: Forced Degradation in Solution
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a selection of representative solvents (e.g., water/acetonitrile mixture, ethanol).
-
Subject these solutions to a range of stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Store the solutions at an elevated temperature (e.g., 60 °C) in the dark.
-
Photostability: Expose the solutions to light according to ICH Q1B guidelines.
-
-
Maintain a control sample at ambient temperature in the dark.
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.
-
Calculate the percentage of the remaining parent compound at each time point.
Data Presentation: Illustrative Stability Data
| Solvent System | Stress Condition | Time (hours) | Parent Compound Remaining (%) | Observations |
| 50:50 ACN:H₂O | 0.1 M HCl | 24 | 95.2 | One major degradant peak observed |
| 50:50 ACN:H₂O | 0.1 M NaOH | 24 | 88.5 | Two minor degradant peaks observed |
| 50:50 ACN:H₂O | 3% H₂O₂ | 24 | 98.1 | Minimal degradation |
| Ethanol | 60°C | 48 | 99.5 | Highly stable to thermal stress in ethanol |
| 50:50 ACN:H₂O | Photolytic | 24 | 92.7 | Significant degradation |
Kinetic Profiling of a Representative Reaction
Causality of Experimental Choice: To assess how different solvents influence the reactivity of this compound, a model reaction is employed. N-acylation is a fundamental transformation for amino acids, and its rate is often sensitive to the solvent environment.[11] Monitoring the reaction progress over time allows for the determination of reaction rates, providing a quantitative measure of solvent effects on reactivity.
Experimental Workflow for Kinetic Study
Caption: Workflow for a Representative Kinetic Study.
Detailed Protocol: N-Acylation Kinetics
-
In a thermostated reaction vessel, dissolve this compound in the chosen solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).
-
Add a defined molar equivalent of an acylating agent (e.g., acetic anhydride) and a non-nucleophilic base (e.g., diisopropylethylamine) to initiate the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., by diluting it in a cold mobile phase).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and the N-acetylated product.
-
Plot the concentration of the starting material versus time to determine the reaction rate. For a simple comparison, the time to reach 50% conversion (t₅₀) can be used.
Data Presentation: Illustrative Kinetic Data
| Solvent | Classification | Initial Rate (M/s) (Illustrative) | Time to 50% Conversion (min) (Illustrative) |
| Dichloromethane | Nonpolar | 1.2 x 10⁻⁵ | 60 |
| Tetrahydrofuran | Polar Aprotic | 3.5 x 10⁻⁵ | 21 |
| Acetonitrile | Polar Aprotic | 5.8 x 10⁻⁵ | 12 |
| Ethanol | Polar Protic | 0.5 x 10⁻⁵ | 150 (side reactions may occur) |
Part 3: Comparative Analysis and Alternative Compounds
A comprehensive understanding emerges when the data from these experiments are synthesized. For this compound, one might hypothesize that its solubility will be lowest in nonpolar solvents like hexane and highest in polar organic solvents like ethanol or acetonitrile, where both the polar functional groups and the nonpolar aromatic ring can be effectively solvated. Its stability will likely be lowest under harsh hydrolytic conditions, and its acylation rate will be faster in polar aprotic solvents that can stabilize the charged intermediates of the reaction.
Logical Relationship between Solvent Properties and Performance
Caption: Influence of Solvent Properties on Compound Performance.
For comparative purposes, it is valuable to benchmark the performance of this compound against structurally related molecules. Suitable comparators include:
-
3-Amino-3-phenylpropanoic acid: This direct analogue lacks the dimethyl substitution, allowing for an assessment of the steric and electronic effects of the methyl groups.[12][13][14][15]
-
Phenylalanine: As an α-amino acid, it provides a comparison to the more common structural motif.
-
Other β-amino acids: These compounds can offer insights into the general stability and reactivity of the β-amino acid scaffold.[16][17][][19][20]
By systematically applying the protocols outlined in this guide, researchers can generate a robust and comprehensive performance profile of this compound in various solvent systems. This data is invaluable for making informed decisions in process development, formulation, and the overall advancement of a potential drug candidate.
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Amino-3-Arylpropanoic Acids
Introduction: The Strategic Importance of Chiral β-Aryl-β-Amino Acids
3-Amino-3-arylpropanoic acids, a prominent class of β-amino acids, are privileged structural motifs in medicinal chemistry and pharmaceutical development. Their incorporation into peptide backbones induces stable secondary structures, enhances proteolytic stability, and modulates biological activity. Consequently, these chiral building blocks are integral to a wide array of therapeutics, including antiviral agents, enzyme inhibitors, and central nervous system drugs.
The critical challenge in their synthesis lies in the precise control of the stereocenter at the C3 position. The biological activity of the final molecule is often dictated by a single enantiomer, rendering enantioselective synthesis not merely an academic exercise but a practical necessity. Classical methods, such as the Rodionov reaction—a one-pot condensation of an aryl aldehyde, malonic acid, and ammonia in an alcohol solvent—provide a straightforward route but typically yield racemic products, necessitating arduous chiral resolution steps.[1][2][3]
This guide provides a comparative analysis of modern catalytic strategies designed to overcome this limitation. We will dissect three dominant catalytic paradigms—Organocatalysis, Transition-Metal Catalysis, and Biocatalysis—from the perspective of a field application scientist. Our focus will be on the underlying mechanisms, comparative performance based on experimental data, and the practical considerations that guide the choice of catalyst for specific research and development objectives.
Organocatalysis: The Metal-Free Frontier
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering the distinct advantage of avoiding potentially toxic and costly transition metals.[4] These small organic molecules typically operate through mechanisms that mimic enzymatic processes, such as enamine or iminium ion formation and hydrogen-bond-directed activation.
Confined Brønsted Acid Catalysis: The IDPi Approach
A significant breakthrough in the synthesis of unprotected β-amino acids involves the use of confined imidodiphosphorimidate (IDPi) catalysts.[5][6] These exceptionally strong and sterically demanding chiral Brønsted acids have proven highly effective in catalyzing the Mukaiyama-Mannich type reaction between bis-silyl ketene acetals and a silylated aminomethyl ether.
Causality of Experimental Choice: The core challenge in any catalytic approach to free amino acids is the product itself; the basic amine and acidic carboxylate can inhibit or react with the catalyst. This method elegantly circumvents the issue by using silylated precursors, which, after the key C-C bond formation, undergo a simple hydrolytic workup to yield the free, unprotected β-amino acid.[5] The IDPi catalyst operates through a mechanism of silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), where the chiral counteranion orchestrates the stereoselective approach of the nucleophile.[6]
Performance Data: IDPi-Catalyzed Aminomethylation [5][6]
| Substrate (Aryl Group) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| Phenyl | 1 | 99 | 95.5:4.5 |
| 4-Methoxyphenyl | 1 | 99 | 96:4 |
| 4-Fluorophenyl | 1 | 99 | 96:4 |
| 4-(Trifluoromethyl)phenyl | 1 | 98 | 95:5 |
| 2-Naphthyl | 1 | 99 | 96:4 |
| 3,5-Dimethylphenyl | 3 | 91 | 96.5:3.5 |
Catalytic Cycle: IDPi-Catalyzed Aminomethylation
The proposed catalytic cycle highlights the role of the IDPi catalyst in generating a chiral ion pair that directs the enantioselective addition.
Caption: Proposed IDPi Catalytic Cycle.
Bifunctional Urea/Thiourea Catalysis
Another prominent organocatalytic strategy employs bifunctional catalysts, such as urea or thiourea derivatives bearing a chiral scaffold. These catalysts activate electrophiles (imines) through a double hydrogen-bonding interaction, lowering the LUMO of the imine and facilitating nucleophilic attack.[7]
Causality of Experimental Choice: This approach is particularly effective for reactions involving N-Boc protected imines and silyl ketene acetals (a Mannich-type reaction). The N-Boc group is an excellent choice as it is electronically withdrawing, enhancing the imine's reactivity, and serves as a common protecting group that is easily removed under mild acidic conditions.[7] The urea moiety provides a pre-organized binding pocket for the imine, leading to a highly ordered transition state and, consequently, high enantioselectivity.
Performance Data: Chiral Urea-Catalyzed Mannich Reaction [7]
| Imine (Aryl Group) | Yield (%) | ee (%) |
|---|---|---|
| Phenyl | 87 | 96 |
| 4-Methoxyphenyl | 91 | 97 |
| 4-Nitrophenyl | 91 | 98 |
| 2-Chlorophenyl | 83 | 97 |
| 2-Naphthyl | 90 | 94 |
Mechanism: Imine Activation by a Chiral Urea Catalyst
The diagram illustrates how the urea catalyst acts as a hydrogen-bond donor to activate the imine substrate for a stereocontrolled reaction.
Caption: Imine activation via H-bonding.
Transition-Metal Catalysis: High Efficiency and Broad Scope
Transition-metal catalysts offer unparalleled reactivity and are often associated with high turnover numbers and broad substrate scope. For the synthesis of β-amino acids, key strategies include asymmetric hydrogenation of enamides and various cross-coupling reactions.[8]
Nickel-Catalyzed Migratory Cross-Electrophile Coupling
A highly innovative and powerful strategy involves a nickel-catalyzed enantioselective cross-electrophile coupling that proceeds via a radical 1,2-nitrogen shift.[9] This method constructs α-arylated β-amino acid motifs from readily available β-bromo α-amino acid esters and aryl bromides.
Causality of Experimental Choice: This protocol is a feat of reaction engineering. It addresses the challenging task of creating a quaternary stereocenter α- to a carbonyl group, a structure prone to racemization. The brilliance lies in using a cooperative catalytic system: a chiral nickel complex controls the stereoselectivity of the C-C bond formation, while a chiral phosphoric acid (CPA) likely assists in the key radical generation and migration step.[9] This dual catalysis approach allows for exquisite control over both regioselectivity and enantioselectivity.
Performance Data: Ni/CPA Co-catalyzed Migratory Coupling [9]
| Aryl Bromide | Yield (%) | ee (%) |
|---|---|---|
| 4-Phenylphenyl bromide | 95 | 95 |
| 4-Methoxycarbonylphenyl bromide | 86 | 96 |
| 4-Fluorophenyl bromide | 75 | 96 |
| 3-Chlorophenyl bromide | 88 | 95 |
| 2-Naphthyl bromide | 81 | 93 |
Catalytic Workflow: Nickel-Catalyzed Migratory Coupling
This workflow outlines the key steps from starting materials to the final, structurally rearranged product.
Caption: Key stages in Ni-catalyzed coupling.
Biocatalysis: The Sustainable and Selective Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations under mild, environmentally benign conditions. For producing enantiopure 3-amino-3-arylpropanoic acids, the dominant biocatalytic strategy is the kinetic resolution of a racemic mixture.
Lipase-Catalyzed Kinetic Resolution
Lipases are robust and commercially available enzymes that catalyze the hydrolysis or alcoholysis of esters with high enantioselectivity. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic substrate (e.g., a β-amino ester), leaving the other enantiomer unreacted.
Causality of Experimental Choice: This method is often chosen for its operational simplicity, scalability, and use of "green" solvents like water or minimal organic co-solvents. For example, lipase from Pseudomonas cepacia has been identified as highly effective for the hydrolysis of racemic β-amino esters.[10] The (S)-enantiomer is preferentially hydrolyzed to the corresponding (S)-acid, leaving the unreacted (R)-ester in high enantiomeric excess. This provides access to both enantiomers from a single experiment. Similarly, Carica papaya lipase (CPL) can be used for enantioselective alcoholysis.[1]
Performance Data: Lipase-Catalyzed Kinetic Resolution
| Enzyme Source | Substrate | Reaction Type | Product | Conv. (%) | ee (%) (Product) | ee (%) (Substrate) | Ref |
|---|---|---|---|---|---|---|---|
| Pseudomonas cepacia | Racemic ethyl 3-amino-3-phenylpropanoate | Hydrolysis | (S)-Acid | ~50 | >99 | >99 | [10] |
| Carica papaya lipase | Racemic N-protected 2,2,2-trifluoroethyl ester | Alcoholysis | (S)-Acid | ~50 | >99 (E > 200) | >99 | [1] |
| Methylobacterium oryzae (Whole cell) | Racemic ethyl 3-amino-3-phenylpropanoate | Hydrolysis | (S)-Acid | 48.6 | >99 | 92.1 |[10] |
Workflow: Kinetic Resolution
The diagram illustrates the principle of kinetic resolution, where a racemic mixture is separated into two enantioenriched products.
Caption: Enzymatic kinetic resolution.
Comparative Summary and Outlook
Choosing the optimal catalyst requires a careful evaluation of project-specific needs, including scale, cost, desired purity, and environmental impact.
| Catalyst Type | Key Advantages | Key Disadvantages | Best For... |
| Organocatalyst (IDPi) | Metal-free; high yields & ee; direct synthesis of unprotected product. | High catalyst cost; sensitive precursors (silyl ketals). | Small to medium scale synthesis where metal contamination is a critical concern. |
| Transition-Metal (Ni) | Novel reactivity; creates complex structures; high ee. | Potential metal contamination; complex ligand synthesis; requires inert conditions. | Discovery chemistry, accessing novel chemical space, and complex target synthesis. |
| Biocatalyst (Lipase) | "Green" & sustainable; mild aqueous conditions; operational simplicity; access to both enantiomers. | Theoretical max yield of 50% for each enantiomer; requires downstream separation. | Large-scale, cost-effective manufacturing where a resolution process is acceptable. |
Future Outlook: The field is continually advancing. The development of catalysts that can perform asymmetric additions directly onto C-H bonds will represent a new frontier in efficiency. Furthermore, combining the benefits of different catalytic systems, such as immobilized enzymes in flow reactors or synergistic metal/organocatalysis, will pave the way for more robust and sustainable synthetic routes to these invaluable chiral building blocks.
Experimental Protocols
Protocol 1: Representative Organocatalytic Synthesis using IDPi Catalyst[5]
-
Reaction: Asymmetric aminomethylation of bis(trimethylsilyl) ketene acetal of phenylacetic acid.
-
To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the confined IDPi catalyst 3h (0.01 mmol, 1 mol%).
-
Add the bis(trimethylsilyl) ketene acetal 1a (1.2 mmol) and the silylated aminomethyl ether 2a (1.0 mmol).
-
Add anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Stir the reaction mixture at room temperature for the time determined by TLC or LC-MS monitoring (typically 12-24 hours).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl.
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl groups.
-
Separate the aqueous phase. Wash the organic phase with water.
-
Combine the aqueous phases and wash with DCM to recover any remaining catalyst.
-
The aqueous phase containing the protonated product can be concentrated under reduced pressure or used directly. The isolated yield for 3-amino-3-phenylpropanoic acid is typically >99% with an e.r. of 95.5:4.5.
Protocol 2: Representative Nickel-Catalyzed Migratory Cross-Coupling[9]
-
Reaction: Coupling of a β-bromo α-amino ester with an aryl bromide.
-
To an oven-dried vial, add NiBr₂·diglyme (5 mol%), the chiral cyclo-Box ligand (6 mol%), and the chiral phosphoric acid (CPA) catalyst (10 mol%).
-
Seal the vial and purge with an inert atmosphere (N₂ or Ar).
-
Add the β-bromo α-amino ester substrate (1.0 equiv), the aryl bromide (1.5 equiv), and the reductant (e.g., an organic diboron reagent, 1.5 equiv).
-
Add anhydrous solvent (e.g., 1,4-dioxane).
-
Stir the mixture at the specified temperature (e.g., 60 °C) for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the enantioenriched α-aryl β-amino ester.
Protocol 3: Representative Biocatalytic Kinetic Resolution[10]
-
Reaction: Lipase-catalyzed hydrolysis of racemic ethyl 3-amino-3-phenylpropanoate.
-
To a flask, add phosphate buffer (e.g., 100 mM, pH 7.5).
-
Add the racemic ethyl 3-amino-3-phenylpropanoate substrate to a final concentration of ~10-50 mM.
-
Add the lipase from Pseudomonas cepacia (commercially available immobilized or free enzyme, typically 5-10% w/w of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC, tracking the formation of the acid and the disappearance of the ester.
-
Stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Filter off the enzyme (if immobilized).
-
Adjust the pH of the aqueous solution to ~2 with 1 M HCl. Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the remaining aqueous layer to the isoelectric point of the amino acid (~pH 6) to precipitate the (S)-acid, or adjust to pH > 10 and extract with an organic solvent after re-esterification if desired.
References
-
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]
-
ACS Publications. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Available at: [Link]
-
MDPI. (n.d.). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Available at: [Link]
- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Available at: [Link]
-
National Institutes of Health. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Available at: [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]
-
ACS Publications. (n.d.). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Available at: [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]
-
ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]
-
Royal Society of Chemistry. (1999). A one-pot three-component synthesis of β-nitro-α-amino acids and their N-alkyl derivatives. Available at: [Link]
-
Wiley Online Library. (n.d.). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information for Publication. Available at: [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Available at: [Link]
- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
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- 6. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
3-Amino-3-(2,4-dimethylphenyl)propanoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of this compound, a specialized chemical compound. The procedures outlined here are synthesized from established laboratory safety principles and regulatory guidelines. While this document offers comprehensive guidance, it is imperative to always consult your institution's specific Environmental Health & Safety (EHS) protocols and the manufacturer-provided Safety Data Sheet (SDS) before handling or disposing of any chemical.
Part 1: Hazard Assessment and Waste Classification
The foundational step in any disposal procedure is to understand the potential hazards of the substance. For this compound, a complete toxicological profile may not be readily available, a common scenario for specialized reagents.[1] Therefore, the precautionary principle dictates that we treat the compound as hazardous until confirmed otherwise by your institution's safety officer.[2]
Chemical waste is generally classified based on characteristics defined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4] Understanding these characteristics is essential for proper segregation and disposal.
| Hazard Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with low flash points, solids that can cause fire, or oxidizers.[3] | Unlikely. The compound is a solid and does not possess functional groups typically associated with ignitability. |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.[3] | Possible if dissolved in a corrosive solvent. The pure compound is not inherently corrosive but should not be neutralized without EHS guidance. |
| Reactivity | Wastes that are unstable, react violently with water, or generate toxic gases.[3] | Unlikely based on its chemical structure. It is stable under normal conditions.[5] |
| Toxicity | Harmful or fatal when ingested or absorbed; can pollute groundwater.[3] | Assumed. The toxicological properties have not been fully investigated.[1] Therefore, it must be handled as a potentially toxic substance. |
Part 2: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling any chemical waste. The following table summarizes the minimum required PPE, based on guidelines for similar powdered chemical compounds.[5][6]
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects eyes from contact with chemical dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Recommended if handling large quantities or if dust is generated. | Avoids inhalation of the solid particulate matter.[5] |
Part 3: Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal process, from initial collection to final handoff to your institution's EHS department. Evaporation is never an acceptable method of chemical waste disposal.[2][7]
Step 1: Waste Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a sturdy, leak-proof container. High-density polyethylene (HDPE) or glass containers are generally appropriate for solid amino acid waste.[7][8][9]
-
Label Correctly: The container must be clearly labeled. All waste containers must be appropriately labeled to avoid contamination and ensure proper disposal.[10] Affix a "Hazardous Waste" label provided by your EHS department and fill it out completely, including:
-
The full chemical name: "Waste this compound"
-
Associated hazards (e.g., "Potential Irritant," "Toxicity Unknown")
-
The accumulation start date.
-
Step 2: Waste Segregation and Accumulation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Solid Waste: Place pure, unused, or waste this compound directly into your labeled solid hazardous waste container.
-
Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels must be collected in a separate, clearly labeled solid waste stream. Do not mix these with regular trash.
-
Liquid Waste: If the compound has been dissolved in a solvent, it must be disposed of in the appropriate liquid waste stream (e.g., "Non-halogenated Organic Solvent Waste"). Never mix different waste streams. [9]
All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] Containers must be kept tightly closed except when adding waste.[8]
Step 3: Decontamination of Work Area
After handling and disposing of the chemical, thoroughly decontaminate all surfaces.
-
Wipe down the chemical fume hood, balance, and benchtops with an appropriate solvent (e.g., 70% ethanol or as recommended by your EHS).
-
Dispose of the cleaning materials (e.g., paper towels) as contaminated solid waste.
Step 4: Scheduling Disposal
Hazardous waste must be disposed of through your institution's official channels.[2]
-
Once your waste container is full or you have finished the project, store it in your lab's designated SAA.
-
Contact your EHS department to schedule a waste pickup.[8]
The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for handling and disposing of chemical waste.
Part 4: Emergency Procedures for Spills
In the event of a small-scale spill in a controlled laboratory setting:
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Don PPE: Wear the appropriate PPE as listed in Part 2.
-
Contain the Spill: For a solid, carefully sweep up the material to avoid creating dust and place it into a sealed container for disposal.[5] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[6]
-
Collect Waste: Scoop the absorbent material into a labeled hazardous waste container.
-
Clean Area: Decontaminate the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-Amino-3-(2-nitrophenyl)propionic acid.
- ACTenviro. (n.d.). The 4 Types of Hazardous Waste.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
- Enviro-Disposal. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Medical Waste Pros. (2023, March 7). 9 Classes of Hazardous Waste You Should Know.
- Sigma-Aldrich. (n.d.). Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Agilent. (2024, December 27). Amino Acid Standard - Safety Data Sheet.
- California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Propionic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
- University of Wisconsin–Madison. (n.d.). Chemical Disposal. Environment, Health & Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
Sources
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- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
A Senior Application Scientist's Guide to Handling 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-3-(2,4-dimethylphenyl)propanoic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazards: A Data-Driven Approach
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
To build a robust safety protocol, we will also consider the hazard profile of analogous structures. For instance, 3-Amino-3-(3-fluorophenyl)propanoic acid is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1] This informs our cautious approach, treating this compound with a higher degree of care due to the potential for uncharacterised hazards.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to mitigate the risks of irritation and potential allergic reactions. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[2] A face shield worn over the goggles offers an additional layer of protection for the entire face.[2][3] |
| Hands | Nitrile or Neoprene Gloves | Choose gloves that are resistant to chemicals. Double-gloving is recommended, especially when handling concentrates or during prolonged procedures. Ensure gloves are regularly inspected for tears or punctures and are changed immediately if compromised. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned laboratory coat is the minimum requirement. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory | NIOSH-Approved Respirator (N95 or higher) | Given the potential for respiratory irritation from airborne dust, a NIOSH-approved respirator is essential, particularly when handling the solid compound outside of a certified chemical fume hood.[5] The choice of cartridge should be appropriate for organic vapors and particulates. |
| Feet | Closed-Toed Shoes | Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toed shoes will protect your feet from spills. |
Experimental Workflow: Safe Handling and Disposal
The following step-by-step protocol is designed to guide you through the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather All Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
Handling the Solid Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer: When weighing the solid, use a draft shield or conduct the operation within the fume hood to prevent the dispersal of fine dust. Use dedicated spatulas and weighing boats.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal
-
Solid Waste: All solid waste contaminated with the compound (e.g., weighing paper, used gloves, disposable lab coats) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Logical Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]
-
Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
-
University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-amino acetophenone. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
